(2,2-Diethoxyethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-13-12(14-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYERTDTXGGOMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052314 | |
| Record name | (2,2-Diethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
237.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | (2,2-Diethoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6314-97-2 | |
| Record name | Phenylacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetaldehyde diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetaldehyde diethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2,2-diethoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,2-Diethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-diethoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETALDEHYDE DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUF33E133Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2,2-Diethoxyethyl)benzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041610 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2,2-Diethoxyethyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde diethyl acetal, is an aromatic organic compound with significant applications in the flavor, fragrance, and synthetic chemistry sectors. Its characteristic green, floral, and sweet aroma makes it a valuable ingredient in perfumery and flavor formulations.[1][2] Beyond its sensory attributes, its chemical stability as an acetal renders it a useful protective group for the aldehyde functionality in complex organic syntheses. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, offering insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a distinct odor profile described as green, floral (hyacinth), and sweet.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| CAS Number | 6314-97-2 | |
| Boiling Point | 237-238 °C at 760 mmHg | [5] |
| Density | ~0.964 g/cm³ | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in ethanol and other organic solvents; slightly soluble in water. | [7] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of phenylacetaldehyde with ethanol.[8][9] This reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal.
Reaction Mechanism: Acid-Catalyzed Acetalization
The mechanism for the formation of this compound from phenylacetaldehyde and ethanol in the presence of an acid catalyst proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Deprotonation: A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, forming a hemiacetal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom.
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the carbocation.
-
Final Deprotonation: A final deprotonation step yields the stable acetal, this compound, and regenerates the acid catalyst.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol: Synthesis from Phenylacetaldehyde
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Phenylacetaldehyde
-
Ethanol (absolute)
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, anhydrous HCl)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of phenylacetaldehyde (1.0 eq) in an excess of absolute ethanol (5-10 eq), add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (0.01-0.05 eq). Triethyl orthoformate (1.2 eq) can also be added as a water scavenger.
-
The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If a Dean-Stark trap is used, the reaction is heated to reflux to azeotropically remove the water formed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons (C₆H₅): A multiplet in the range of δ 7.1-7.3 ppm.
-
Benzylic protons (CH₂): A doublet in the range of δ 2.8-3.0 ppm.
-
Acetal proton (CH): A triplet in the range of δ 4.5-4.7 ppm.
-
Methylene protons of ethoxy groups (OCH₂CH₃): A quartet in the range of δ 3.4-3.7 ppm.
-
Methyl protons of ethoxy groups (OCH₂CH₃): A triplet in the range of δ 1.1-1.3 ppm.
-
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of δ 125-140 ppm.
-
Acetal carbon (CH): A signal around δ 100-105 ppm.
-
Methylene carbons of ethoxy groups (OCH₂): Signals in the range of δ 60-65 ppm.
-
Benzylic carbon (CH₂): A signal around δ 40-45 ppm.
-
Methyl carbons of ethoxy groups (CH₃): Signals around δ 15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. The absence of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹, which is characteristic of aldehydes, and the presence of strong C-O stretching bands are key indicators of acetal formation.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl and benzyl groups.
-
~1600 and ~1495 cm⁻¹: Aromatic C=C stretching.
-
~1050-1150 cm⁻¹: Strong C-O stretching vibrations characteristic of the acetal group.[12]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 194. The fragmentation pattern would likely involve the loss of ethoxy groups (•OCH₂CH₃, 45 Da) and the benzyl group (•CH₂C₆H₅, 91 Da). A prominent peak at m/z 103, corresponding to the [CH(OCH₂CH₃)₂]⁺ fragment, is also expected.
Applications in Organic Synthesis
Beyond its use in fragrances, this compound serves as a valuable intermediate and protecting group in organic synthesis.
Acetal as a Protecting Group
Aldehydes are highly reactive functional groups that can undergo a variety of transformations. In a multi-step synthesis, it is often necessary to protect the aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. Acetals, being stable to bases, organometallic reagents (like Grignard reagents), and reducing agents (like lithium aluminum hydride), are excellent protecting groups for aldehydes.[13][14]
The this compound moiety can be used to protect a phenylacetaldehyde group. The acetal can be readily removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde.[8]
Caption: Workflow for using an acetal as a protecting group.
Precursor for Other Compounds
This compound can serve as a precursor in the synthesis of various other organic molecules. For instance, the aldehyde can be regenerated and then used in subsequent reactions such as Wittig reactions, aldol condensations, or reductive aminations to build more complex molecular architectures. While specific examples in drug development are not widely published, its role as a stable form of phenylacetaldehyde makes it a potentially useful building block in the synthesis of pharmaceuticals and other fine chemicals.
Conclusion
This compound is a versatile molecule with established applications in the flavor and fragrance industries and significant potential in organic synthesis. Its straightforward synthesis via acid-catalyzed acetalization of phenylacetaldehyde and its stability under a range of conditions make it an attractive compound for both industrial and laboratory settings. The ability of the acetal group to serve as a robust protecting group for aldehydes highlights its utility in the strategic synthesis of complex molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for chemists and researchers.
References
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-
Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0041610). Retrieved from [Link]
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NIST. (n.d.). Benzene, (2,2-dimethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, (2,2-dimethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). Benzene, (2,2-diethoxyethyl)-. Retrieved from [Link]
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PubChem. (n.d.). (2,2-Diethoxyethoxy)benzene. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Monachem Specialities LLP. (n.d.). Flavour & Fragrance. Retrieved from [Link]
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NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ATB. (n.d.). (2,2-Dimethoxyethyl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C12H18O2). Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
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Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]
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OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved from [Link]
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Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]
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FooDB. (2011, March 30). Showing Compound this compound (FDB021765). Retrieved from [Link]
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Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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NMRS.io. (n.d.). 13C | benzene-d6 | NMR Chemical Shifts. Retrieved from [Link]
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Cheméo. (n.d.). Benzene, (2,2-diethoxyethyl)-. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal. Retrieved from [Link]
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A Comprehensive Guide to the Analytical Characterization of (2,2-Diethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde diethyl acetal, is a significant compound in organic synthesis and the fragrance industry.[1][2] Its proper identification and the confirmation of its purity are critical for ensuring the quality and safety of end-products. This guide outlines the core analytical techniques required for a comprehensive characterization.
Physicochemical Properties
A foundational step in any analytical workflow is understanding the basic physical and chemical properties of the target compound. This data informs instrument parameter selection and sample handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | [3] |
| Molecular Weight | 194.27 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 118.5 °C at 15 Torr | [1] |
| CAS Number | 6314-97-2 | [2] |
Part 1: Spectroscopic Characterization
Spectroscopic techniques are paramount for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. It provides detailed information about the chemical environment of individual atoms.
Expertise & Experience: The choice of solvent is critical. While deuterated chloroform (CDCl₃) is standard, ensure it is free from acidic impurities that could hydrolyze the acetal. The inclusion of a small amount of a proton sponge may be warranted if sample stability is a concern.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
-
Aromatic Protons (C₆H₅-): Expect a complex multiplet in the range of δ 7.2-7.4 ppm.[5][6] The protons on the monosubstituted benzene ring are technically not chemically equivalent, but their chemical shifts are often very similar, leading to overlapping signals.
-
Benzylic Protons (-CH₂-Ph): A doublet is expected around δ 2.9 ppm. This signal is split by the adjacent methine proton. Benzylic protons typically appear in the δ 2.3-3.0 ppm range.[5]
-
Methine Proton (-CH(OEt)₂): Expect a triplet around δ 4.6 ppm. This proton is coupled to the adjacent benzylic protons, resulting in a triplet multiplicity (n+1 rule, where n=2).
-
Methylene Protons (-O-CH₂-CH₃): A quartet is anticipated around δ 3.5-3.7 ppm. These protons are split by the three protons of the adjacent methyl group.
-
Methyl Protons (-CH₃): A triplet should appear around δ 1.2 ppm, resulting from coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Aromatic Carbons: Signals for the benzene ring carbons are expected in the δ 125-140 ppm region.[5][7] The carbon attached to the ethyl group (ipso-carbon) will have a different chemical shift than the ortho, meta, and para carbons.
-
Methine Carbon (-CH(OEt)₂): The acetal carbon is significantly deshielded by the two oxygen atoms and is expected to appear around δ 100-105 ppm.[7]
-
Benzylic Carbon (-CH₂-Ph): This carbon should resonate in the range of δ 40-45 ppm.
-
Methylene Carbons (-O-CH₂-CH₃): These carbons, being attached to oxygen, will be found downfield around δ 60-65 ppm.
-
Methyl Carbons (-CH₃): The terminal methyl carbons are the most shielded and will appear upfield, typically around δ 15 ppm.
Trustworthiness: Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to confirm the proton ratios.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it also assesses purity.
Expertise & Experience: The molecular ion peak (M⁺) for acetals can sometimes be weak or absent in Electron Ionization (EI) mass spectra due to the lability of the acetal group.[8] Therefore, identifying key fragment ions is crucial for structural confirmation.
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 194, corresponding to the molecular weight of C₁₂H₁₈O₂.[9]
-
Base Peak: The most stable fragment, and thus the most abundant (base peak), is often the tropylium ion at m/z = 91, formed by cleavage of the bond between the benzylic carbon and the acetal carbon, followed by rearrangement.[8]
-
Other Key Fragments:
-
m/z = 149: Loss of an ethoxy radical (-OCH₂CH₃).
-
m/z = 103: Represents the [CH(OCH₂CH₃)₂]⁺ fragment.
-
m/z = 77: The phenyl cation ([C₆H₅]⁺), a common fragment for aromatic compounds.[10]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.
Characteristic IR Absorptions:
-
Aromatic C-H Stretch: A weak to medium absorption is expected around 3030 cm⁻¹.[5][11]
-
Aliphatic C-H Stretch: Strong absorptions will be present in the 2850-2960 cm⁻¹ range from the ethyl and methylene groups.[11]
-
Aromatic C=C Bending: A series of peaks in the 1450-1600 cm⁻¹ range are characteristic of the benzene ring.[5]
-
C-O Stretch: A strong, prominent band for the C-O ether linkages of the acetal will be observed in the 1050-1150 cm⁻¹ region.
-
Out-of-Plane Bending: Strong absorptions in the 690-770 cm⁻¹ range indicate a monosubstituted benzene ring.[5]
Part 2: Chromatographic Analysis for Purity Assessment
Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts.
Gas Chromatography (GC)
GC is the ideal technique for assessing the purity of volatile compounds like this compound.
Expertise & Experience: The choice of the GC column is critical. A mid-polarity column, such as one with a phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good resolution for aromatic compounds. For higher polarity and alternative selectivity, a wax-type column (e.g., DB-Wax) can be used.[12][13]
Trustworthiness: Self-Validating Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of potential lower and higher boiling point impurities.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC). The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The mass spectrum of the main peak should be compared against a reference library (e.g., NIST) and the expected fragmentation pattern.
Part 3: Integrated Characterization Workflow
A robust characterization relies on the logical integration of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.
Mandatory Visualization: Analytical Workflow
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Spectroscopic data of (2,2-Diethoxyethyl)benzene (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Data of (2,2-Diethoxyethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 6314-97-2), a key organic compound with applications as a flavoring agent and chemical intermediate.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data presentation, focusing on the causal relationships between molecular structure and spectral output. Each section includes detailed experimental protocols, data interpretation grounded in established principles, and visual aids to facilitate understanding. This self-validating document is fully referenced to authoritative sources, ensuring scientific integrity and trustworthiness.
Introduction: The Molecular Signature
This compound, also known as Phenylacetaldehyde diethyl acetal, is an organic molecule with the chemical formula C₁₂H₁₈O₂.[1] Its structure features a benzene ring attached to an ethyl group which, in turn, is substituted with a diethyl acetal. This acetal functional group is a protecting group for an aldehyde, making the compound a stable precursor in various organic syntheses.
The unequivocal identification and purity assessment of such a compound are paramount in research and development. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule, revealing detailed information about its atomic composition, connectivity, and chemical environment. This guide explores the three primary spectroscopic methods used for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy to identify the functional groups and bond vibrations.
-
Mass Spectrometry (MS) to determine the molecular weight and analyze fragmentation patterns.
By understanding the principles behind the spectral data, scientists can confirm the identity, assess the purity, and predict the chemical behavior of this compound with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration).
Table 1: Predicted ¹H NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 7.20 - 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| b | 4.75 | Triplet (t) | 1H | Acetal proton (-CH(OEt)₂) |
| c | 2.90 | Doublet (d) | 2H | Methylene protons (-CH₂-Ph) |
| d | 3.55 | Quartet (q) | 4H | Methylene protons (-O-CH₂-CH₃) |
| e | 1.20 | Triplet (t) | 6H | Methyl protons (-CH₃) |
Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary slightly based on solvent and instrument frequency.
Expertise & Causality:
-
Aromatic Protons (a): The protons on the benzene ring appear far downfield (7.20-7.35 ppm) due to the deshielding effect of the aromatic ring current.[2] The overlapping signals result in a complex multiplet.
-
Acetal Proton (b): This single proton is attached to a carbon bonded to two oxygen atoms. The strong electronegativity of the oxygens significantly deshields this proton, shifting it downfield to ~4.75 ppm. It appears as a triplet because it is coupled to the two adjacent methylene protons (c).
-
Benzylic Protons (c): These methylene protons are adjacent to the benzene ring and the acetal carbon. Their chemical shift (~2.90 ppm) is downfield from a typical alkane due to the influence of the aromatic ring. They appear as a doublet because they are coupled to the single acetal proton (b).
-
Ethoxy Methylene Protons (d): These protons are on carbons bonded to oxygen, hence their downfield shift to ~3.55 ppm. They are split into a quartet by the three neighboring methyl protons (e).
-
Ethoxy Methyl Protons (e): These protons are in a standard aliphatic environment and appear furthest upfield (~1.20 ppm). They are split into a triplet by the two neighboring methylene protons (d).
Predicted ¹³C NMR Spectral Data
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 138.5 | Quaternary (C) |
| 2 | 129.5 | Methine (CH) |
| 3 | 128.4 | Methine (CH) |
| 4 | 126.5 | Methine (CH) |
| 5 | 41.0 | Methylene (CH₂) |
| 6 | 101.5 | Methine (CH) |
| 7 | 61.5 | Methylene (CH₂) |
| 8 | 15.3 | Methyl (CH₃) |
Note: A real spectrum is available for viewing on SpectraBase.[3] Predicted values are based on established substituent effects.
Expertise & Causality:
-
Aromatic Carbons (1-4): These carbons resonate in the typical aromatic region of 110-160 ppm.[4] The quaternary carbon (C1), where the alkyl chain attaches, is typically the most deshielded of the group. Due to symmetry in the phenyl group, carbons 2/2' and 3/3' are chemically equivalent, leading to only four signals for the six aromatic carbons.
-
Benzylic Carbon (5): This CH₂ carbon is shifted slightly downfield to ~41.0 ppm due to its proximity to the aromatic ring.
-
Acetal Carbon (6): Similar to its attached proton, this carbon is significantly deshielded by the two oxygen atoms, resulting in a chemical shift far downfield at ~101.5 ppm.
-
Ethoxy Carbons (7, 8): The methylene carbon (C7) bonded to oxygen appears around 61.5 ppm, while the terminal methyl carbon (C8) is found in the typical upfield aliphatic region at ~15.3 ppm.[5][6]
Caption: Molecular structure with atom numbering for NMR assignments.
Experimental Protocol: NMR Data Acquisition
Trustworthiness through Self-Validation: This protocol ensures reliable and reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a single scan to check signal intensity.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add 16 scans (NS=16) to improve the signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0 to 220 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.
-
Co-add 1024 scans (NS=1024) or more, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet centered at 77.16 ppm.
-
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an excellent tool for identifying the presence of key functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium |
| 1150 - 1050 | C-O Stretch | Acetal/Ether (C-O-C) | Strong |
| 770 - 730 & 710 - 690 | C-H Bend (out-of-plane) | Monosubstituted Benzene | Strong |
Expertise & Causality:
-
Aromatic C-H Stretch: The peaks just above 3000 cm⁻¹ are a hallmark of C-H bonds where the carbon is sp² hybridized, confirming the presence of the benzene ring.[7][8]
-
Aliphatic C-H Stretch: The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the ethyl and ethoxy groups.
-
Aromatic Ring C=C Stretch: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations within the benzene ring itself and are highly characteristic of aromatic compounds.[4][9]
-
C-O Ether Stretch: The acetal group contains C-O single bonds. These bonds produce a very strong, characteristic absorption in the fingerprint region, typically between 1150 and 1050 cm⁻¹. This is often the most intense peak in the spectrum for an ether or acetal.
-
C-H Out-of-Plane Bending: The strong absorptions in the 770-690 cm⁻¹ range are due to the out-of-plane bending of the five adjacent C-H bonds on the benzene ring. The presence of strong bands in this specific region is highly diagnostic for a monosubstituted aromatic ring.[9]
Experimental Protocol: IR Data Acquisition
Caption: Workflow for acquiring a liquid film FT-IR spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural clues from the fragmentation pattern.
Table 4: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 194 | Low | [M]⁺ | [C₁₂H₁₈O₂]⁺ |
| 149 | 15.06 | [M - OC₂H₅]⁺ | [C₁₀H₁₃O]⁺ |
| 103 | 99.99 | [CH(OC₂H₅)₂]⁺ | [C₅H₁₁O₂]⁺ |
| 91 | 53.13 | [C₇H₇]⁺ | Tropylium ion |
| 75 | 52.36 | [CH(OH)OC₂H₅]⁺ | [C₃H₇O₂]⁺ |
| 47 | 87.72 | [C₂H₅OH₂]⁺ | Protonated Ethanol |
Data Source: PubChem CID 80584, MassBank Accession JP008607.[1][10]
Expertise & Causality: The Fragmentation Pathway The molecular ion peak ([M]⁺) at m/z 194 is expected to be weak or absent, as acetals readily fragment.
-
Alpha-Cleavage: The most favorable fragmentation for acetals is cleavage of the C-C bond adjacent to the oxygenated carbon. This leads to the formation of a highly stable, resonance-stabilized oxonium ion.
-
Cleavage of the bond between the benzylic carbon and the acetal carbon results in the formation of the base peak at m/z 103 . This fragment, [CH(OC₂H₅)₂]⁺, is particularly stable due to the delocalization of the positive charge onto the two oxygen atoms. The other product of this cleavage is a benzyl radical (C₇H₇•).
-
-
Formation of the Tropylium Ion: The benzyl radical can rearrange to form the highly stable tropylium cation, [C₇H₇]⁺, at m/z 91 . This is a classic fragmentation pattern for compounds containing a benzyl group.
-
Loss of an Ethoxy Group: The molecular ion can lose an ethoxy radical (•OC₂H₅) to form the fragment at m/z 149 .
-
Rearrangement and Secondary Fragmentation: Smaller fragments like those at m/z 75 and m/z 47 arise from further rearrangements and cleavages of the primary fragments. For instance, the m/z 103 ion can lose an ethene molecule (C₂H₄) to form the ion at m/z 75.
Caption: Proposed primary fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Data Acquisition
Trustworthiness through Self-Validation: This protocol ensures the separation of the analyte from impurities before mass analysis.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Setup:
-
Injector: Set to 250°C.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program allows for the separation of volatile impurities before the analyte elutes.
-
-
Mass Spectrometry (MS) Setup:
-
Interface Temperature: Set to 280°C to prevent condensation.
-
Ion Source: Electron Ionization (EI) source set to 230°C.
-
Electron Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Injection and Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Begin data acquisition. The mass spectrum is recorded continuously as compounds elute from the GC column.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak, subtracting the background spectrum from just before or after the peak elutes to obtain a clean spectrum.
-
Compare the resulting spectrum to a reference library (e.g., NIST, Wiley) for confirmation.
-
Conclusion
The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The NMR data confirms the complete carbon-hydrogen framework, the IR spectrum identifies all key functional groups, and the mass spectrum verifies the molecular weight and reveals a predictable, logical fragmentation pattern. Together, these techniques provide an unambiguous molecular signature. The protocols and interpretations detailed herein are designed to serve as a reliable resource for scientists, ensuring the accurate identification and quality control of this compound in a research or industrial setting.
References
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SpectraBase. (n.d.). Benzene, (2,2-diethoxyethyl)-. John Wiley & Sons, Inc. Retrieved December 31, 2025, from [Link]
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PubChem. (n.d.). Phenylacetaldehyde diethyl acetal. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
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University of Calgary. (n.d.). Aromaticity and Chemical Shift. Chem LibreTexts. Retrieved December 31, 2025, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved December 31, 2025, from [Link]
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OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved December 31, 2025, from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved December 31, 2025, from [Link]
-
University of Regensburg. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved December 31, 2025, from [Link]
-
MassBank. (2008, October 21). phenylacetaldehyde diethyl acetal. MassBank of North America (MoNA). Retrieved December 31, 2025, from [Link]
-
NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. In NIST Chemistry WebBook. Retrieved December 31, 2025, from [Link]
-
LibreTexts Chemistry. (n.d.). Characteristic IR Absorption of Benzene Derivatives. Retrieved December 31, 2025, from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved December 31, 2025, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved December 31, 2025, from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved December 31, 2025, from [Link]
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Physical and chemical properties of phenylacetaldehyde diethyl acetal
An In-depth Technical Guide to Phenylacetaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, analysis, and applications of phenylacetaldehyde diethyl acetal. Designed for the discerning scientist, this document moves beyond simple data recitation to explain the causality behind its characteristics and the strategic considerations for its use in experimental design.
Introduction and Molecular Identity
Phenylacetaldehyde diethyl acetal, systematically named (2,2-diethoxyethyl)benzene, is the diethyl acetal of phenylacetaldehyde.[1][2] As an acetal, it serves as a stable, protected form of the more reactive and less stable parent aldehyde, phenylacetaldehyde.[3] This stability is a key driver of its primary application in the fragrance and flavor industries, where it imparts desirable green and floral notes without the degradation issues associated with aldehydes.[4][5][6] It is also a valuable intermediate and protecting group in fine organic synthesis.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Common Synonyms: Phenylacetaldehyde diethyl acetal, 1,1-Diethoxy-2-phenylethane[2][7]
-
FEMA Number: 4625[1]
Physical and Organoleptic Properties
Phenylacetaldehyde diethyl acetal is a colorless to pale yellow liquid under standard conditions.[5] Its physical properties are critical for its handling, formulation, and purification.
Table 1: Key Physical Properties of Phenylacetaldehyde Diethyl Acetal
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₂ | [1][4] |
| Molecular Weight | 194.27 g/mol | [1][4] |
| Boiling Point | 237-238 °C @ 760 mmHg | [1][5] |
| Density | ~1.004 g/mL @ 20-25 °C | [3][8] |
| Refractive Index (n20/D) | ~1.493 | [3][8] |
| Flash Point | 89-91 °C (closed cup) | [8][9] |
| Water Solubility | 152.3 mg/L @ 25 °C (estimated, very low) | [5][7] |
| LogP | ~2.23 - 2.8 | [4][9] |
The low water solubility and moderate lipophilicity (indicated by LogP) are characteristic of an ether-like organic molecule of its size, governing its miscibility with organic solvents like ethanol and its utility in non-aqueous formulations.[4][10]
Organoleptic Profile: The Scientific Basis of Scent
The primary value of this molecule in commercial applications lies in its distinct aroma. Unlike its parent aldehyde, which has a powerful, sharp hyacinth and green odor that can be overpowering and unstable, the diethyl acetal presents a softer, more nuanced profile.[6][11]
-
Odor: Described as having green, floral, sweet, and hyacinth notes.[4][5] The acetal structure moderates the volatility and reactivity of the aldehyde group, resulting in a slower release of the fragrance and a more stable scent profile over time.
-
Flavor: At low concentrations, it can contribute sweet and green notes, but it may become bitter at higher levels.[3]
Chemical Properties and Reactivity
The chemical behavior of phenylacetaldehyde diethyl acetal is dominated by the acetal functional group. Understanding this chemistry is fundamental to its synthesis, purification, and application, particularly its use as a protecting group.
Acetal Stability and Formation
Acetals are generally stable under neutral and basic conditions, which is a significant advantage over aldehydes. Aldehydes are prone to oxidation and self-condensation (aldol reactions) under such conditions.[12][13] The conversion of phenylacetaldehyde to its diethyl acetal masks this reactivity, enhancing its shelf-life and broadening its formulation compatibility.[3]
The formation is an acid-catalyzed nucleophilic addition-elimination reaction between the aldehyde and two equivalents of an alcohol.[14][15] The reaction is reversible, and to drive it towards the acetal product, water must be removed from the system, typically via a Dean-Stark apparatus or the use of a dehydrating agent.[15]
Caption: Synthesis of Phenylacetaldehyde Diethyl Acetal.
Acid-Catalyzed Hydrolysis: The Deprotection Strategy
The most significant chemical reaction of acetals is their hydrolysis back to the parent aldehyde and alcohol under aqueous acidic conditions.[13][15] This reaction is the reverse of acetal formation and is mechanistically critical when using the acetal as a protecting group. The process is initiated by the protonation of one of the ether oxygens, converting it into a good leaving group (ethanol).
Caption: Acid-Catalyzed Hydrolysis of the Acetal.
Oxidation
The acetal functional group is resistant to many oxidizing agents that would readily react with the parent aldehyde.[16] For instance, phenylacetaldehyde is easily oxidized to phenylacetic acid.[17] The acetal, however, is stable to common oxidants under neutral or basic conditions, another key feature of its role as a protective group. Strong oxidizing conditions, particularly in the presence of acid, can lead to cleavage or other reactions.[16][18]
Synthesis and Characterization Protocols
Experimental Protocol: Synthesis
The following protocol describes a standard laboratory synthesis from phenylacetaldehyde.
Objective: To synthesize phenylacetaldehyde diethyl acetal by protecting the aldehyde functional group.
Materials:
-
Phenylacetaldehyde
-
Anhydrous Ethanol (absolute)
-
p-Toluenesulfonic acid (PTSA) or another acid catalyst
-
Toluene or Benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add phenylacetaldehyde (1.0 eq.), anhydrous ethanol (3.0 eq.), and a catalytic amount of PTSA (0.02 eq.). Add toluene as the solvent to fill the Dean-Stark trap.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield pure phenylacetaldehyde diethyl acetal.
Analytical Characterization
Confirming the identity and purity of the synthesized product is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming identity. The mass spectrum will show a characteristic fragmentation pattern, with prominent peaks often corresponding to the loss of ethoxy groups and fragments of the benzyl moiety.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), the acetal methine proton (CH), and the ethoxy groups (a quartet for OCH₂ and a triplet for CH₃).
-
¹³C NMR: Will display distinct signals for the aromatic carbons, the benzylic carbon, the acetal carbon (typically ~100-110 ppm), and the two carbons of the ethoxy groups.[1]
-
-
Infrared (IR) Spectroscopy: The spectrum is characterized by the absence of a strong carbonyl (C=O) stretch (around 1720 cm⁻¹) from the parent aldehyde and the presence of strong C-O stretching bands (around 1050-1150 cm⁻¹) characteristic of the acetal group.[1]
Applications in Industry and Research
-
Fragrance and Flavor: This is the predominant application. Its stability and pleasant green, floral scent make it a valuable component in perfumes, cosmetics, soaps, and detergents.[1][10][19] It provides a lasting hyacinth-like note that is difficult to achieve with the unstable aldehyde.[3]
-
Organic Synthesis: The acetal serves as an effective protecting group for the phenylacetaldehyde moiety.[10] It allows chemists to perform reactions on other parts of a molecule that would be incompatible with a reactive aldehyde group (e.g., using Grignard reagents, organolithiums, or reducing agents).[14] The aldehyde can be easily regenerated later via acid hydrolysis.[13]
Safety and Handling
While phenylacetaldehyde diethyl acetal is not classified as acutely toxic, proper laboratory handling is essential.[1] It is classified as a combustible liquid.[20][21]
Table 2: GHS Hazard Information
| Hazard Class | Category | Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid[21] |
| Acute Oral Toxicity | Category 5 | H303: May be harmful if swallowed[21] |
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9] Avoid contact with skin and eyes and inhalation of vapor.[20] Keep away from heat, sparks, and open flames.[20][21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21] It should be stored away from strong acids and oxidizing agents, which can cause decomposition.[20]
Conclusion
Phenylacetaldehyde diethyl acetal is a chemically significant molecule whose properties are a direct consequence of its acetal structure. Its enhanced stability compared to its parent aldehyde is the cornerstone of its utility, enabling its widespread use as a robust fragrance ingredient and as a reliable protecting group in complex organic syntheses. A thorough understanding of its physical characteristics, reactivity—particularly its formation and acid-catalyzed cleavage—and analytical signatures is essential for its effective application in both industrial and research settings.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80584, Phenylacetaldehyde diethyl acetal. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylacetaldehyde dimethyl acetal. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]
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Scent.vn. (n.d.). Phenylacetaldehyde diethyl acetal (CAS 6314-97-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal, 6314-97-2. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Phenylacetaldehyde: From Fragrance to Food and Beyond. Retrieved from [Link]
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 125950005, Phenylacetaldehyde diethyl acetal. Retrieved from [Link]
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FlavorActiV. (n.d.). Phenylacetaldehyde: Flavour Origins & Prevention Guide. Retrieved from [Link]
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The Discovery and Early Study of (2,2-Diethoxyethyl)benzene: From an Unstable Aldehyde to a Foundational Derivative
An In-depth Technical Guide for Researchers
Abstract: This technical guide delves into the early scientific investigations surrounding (2,2-Diethoxyethyl)benzene, more commonly known as phenylacetaldehyde diethyl acetal. The discovery of this compound is not a story of isolated identification, but rather an integral chapter in the broader narrative of understanding its parent aldehyde, phenylacetaldehyde. Due to the inherent instability of phenylacetaldehyde—its propensity for rapid oxidation and polymerization—early chemists faced significant challenges in its isolation and characterization. The synthesis of its diethyl acetal derivative proved to be a critical step, providing a stable, characterizable molecule that served as a proxy to confirm the structure and reactivity of the aldehyde itself. This paper will explore the initial synthetic challenges of phenylacetaldehyde, the chemical logic that led to the preparation of its acetal, the early experimental protocols, and the foundational role this work played in the fields of organic synthesis and fragrance chemistry.
Part 1: The Challenge of the Precursor: Phenylacetaldehyde's Inherent Instability
The story of this compound begins with its precursor, phenylacetaldehyde. This aromatic aldehyde is a naturally occurring compound, responsible for the honey-like, floral notes in many flowers and natural products, including buckwheat and chocolate[1][2]. However, its desirable fragrance belies its chemical fragility. Early researchers quickly discovered that phenylacetaldehyde is highly susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, phenylacetic acid, especially when exposed to air[3]. This process leads to a rapid loss of the desired fragrance and the introduction of acidic impurities.
-
Polymerization: In the presence of acidic or basic traces, phenylacetaldehyde undergoes self-condensation or polymerization, forming resinous, intractable materials[3]. This not only resulted in significant product loss but also complicated purification efforts like distillation.
These stability issues presented a significant barrier. To truly study phenylacetaldehyde, a method was needed to "protect" the reactive aldehyde group, allowing for purification and characterization without degradation.
Early Synthetic Approaches to Phenylacetaldehyde
The first challenge was obtaining phenylacetaldehyde itself. One of the most common and historically significant routes involves the isomerization of styrene oxide. This reaction, often catalyzed by acids, involves a 1,2-hydride shift, a mechanism similar to the Pinacol rearrangement[4][5].
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} end Diagram 1: Acid-catalyzed isomerization of styrene oxide to phenylacetaldehyde.
This method, while effective, required careful control of reaction conditions. The very acid used to catalyze the desired isomerization could also promote the unwanted polymerization of the final product[3][5]. This causality—where the solution to one problem creates another—is a classic challenge in organic synthesis and necessitated the development of a robust stabilization strategy.
Part 2: Acetal Formation - A Strategy for Stabilization and Discovery
The logical solution to the instability of phenylacetaldehyde was the application of a protecting group to the aldehyde moiety. The formation of an acetal by reacting the aldehyde with an alcohol under acidic conditions was the ideal choice. This reaction is reversible, allowing the stable acetal to be isolated and purified, and the parent aldehyde to be regenerated later if needed.
This compound is the diethyl acetal of phenylacetaldehyde. Its formation from the aldehyde and two equivalents of ethanol creates a stable ether linkage, effectively masking the reactive carbonyl group. This derivative is significantly less prone to oxidation and polymerization, making it an ideal candidate for purification by distillation and for spectroscopic characterization, which was crucial for confirming the structure of the elusive parent aldehyde. Early reports in the chemical literature often refer to phenylacetaldehyde acetals as byproducts or intermediates in reactions involving styrene derivatives, highlighting their role in complex reaction mixtures before their targeted synthesis became a focus[6][7].
Part 3: Early Synthetic Protocol and Characterization
While specific records of the very first synthesis are sparse, a plausible early 20th-century protocol can be reconstructed based on the established chemistry of the time. The trustworthiness of such a protocol relies on its simplicity and use of readily available reagents.
Workflow: Synthesis of this compound
dot graph G { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.6]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} end Diagram 2: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Methodology
-
Apparatus Setup: A round-bottomed flask is fitted with a magnetic stirrer and a reflux condenser (if heating is desired, though often not necessary for this reaction).
-
Reagent Charging: To the flask, add 12.0 g (0.1 mol) of freshly prepared phenylacetaldehyde. Add 27.6 g (46.0 mL, 0.6 mol) of absolute ethanol.
-
Catalysis: While stirring, cautiously add 0.2 mL of concentrated sulfuric acid. An exotherm may be observed.
-
Reaction: Stir the mixture at ambient temperature for 4-6 hours.
-
Workup - Neutralization: Pour the reaction mixture into a separatory funnel containing 50 mL of a 5% sodium carbonate solution. Shake well, venting frequently.
-
Workup - Extraction: Add 50 mL of diethyl ether, shake, and allow the layers to separate. Collect the organic (top) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution.
-
Workup - Drying: Transfer the ether layer to a clean flask and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate on a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield this compound.
Characterization and Data
Early characterization would have relied on physical constants and elemental analysis rather than the spectroscopic methods common today. The stability of the acetal was key to obtaining reliable data.
| Property | Phenylacetaldehyde (Parent Aldehyde) | This compound (Acetal) | Rationale for Comparison |
| Molecular Formula | C₈H₈O[1] | C₁₂H₁₈O₂[] | Confirms addition of two ethanol units and loss of water. |
| Molar Mass | 120.15 g/mol [1] | 194.27 g/mol [] | Directly reflects the change in molecular formula. |
| Boiling Point | 195 °C (decomposes)[1] | 237-238 °C @ 760 mmHg | Higher boiling point and stability under distillation highlights the success of the protection strategy. |
| Appearance | Colorless liquid[1] | Colorless liquid[] | Both are liquids at room temperature. |
| Odor | Strong, sweet, honey, hyacinth[1][2] | Milder, green, floral | The change in odor is a direct consequence of modifying the functional group. |
| Reactivity | Prone to oxidation & polymerization[3] | Stable under neutral/basic conditions | Demonstrates the protective nature of the acetal group. |
Table 1: Comparative physical and chemical properties of phenylacetaldehyde and its diethyl acetal derivative.
Part 4: Significance of the Discovery
The successful synthesis and characterization of this compound was a significant, albeit understated, achievement in early organic chemistry.
-
Structural Confirmation: It provided unequivocal proof of the carbon skeleton and the presence of an aldehyde group in phenylacetaldehyde. By creating a stable, crystalline derivative (if other alcohols were used) or a distillable liquid, chemists could perform elemental analysis and determine physical constants that were impossible to obtain from the unstable aldehyde.
-
Foundation for Fragrance Chemistry: Phenylacetaldehyde is a cornerstone of floral fragrance compositions[9]. The ability to handle it in a stable, protected form as its diethyl acetal allowed for its incorporation into formulations where the aldehyde itself would degrade. The acetal itself is also used as a fragrance ingredient, providing a more stable, greener, and longer-lasting floral note than the parent aldehyde[2].
-
Advancement in Synthetic Methodology: The use of acetal protection for phenylacetaldehyde served as a practical demonstration of the protecting group strategy, a concept that is now fundamental to modern organic synthesis. It underscored the principle that transient or unstable intermediates can be studied and utilized effectively by converting them into more robust forms.
References
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Scribd. (n.d.). One Pot Synthesis of Phenylacetaldehyde From Styrene. Retrieved from [Link]
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Taylor & Francis. (n.d.). Phenylacetaldehyde – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041610). Retrieved from [Link]
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(2,2-Diethoxyethyl)benzene CAS number 6314-97-2
An In-depth Technical Guide to (2,2-Diethoxyethyl)benzene (CAS 6314-97-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, also widely known as Phenylacetaldehyde Diethyl Acetal. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, core applications as a protecting group, and analytical characterization, grounded in established scientific principles and practical insights.
Introduction and Strategic Importance
This compound (CAS 6314-97-2) is an aromatic organic compound that serves a pivotal role in modern organic synthesis.[1] Structurally, it is the diethyl acetal of phenylacetaldehyde.[2] While it finds application as a specialty solvent, a chemical intermediate, and a fragrance agent due to its fresh, green, floral odor, its primary strategic value lies in its function as a robust protecting group for the aldehyde functional group.[][4][5][6]
In complex, multi-step syntheses, particularly in pharmaceutical development, it is often necessary to perform reactions on one part of a molecule while preventing a sensitive functional group, like an aldehyde, from reacting.[7][8] this compound exemplifies the "Protect-React-Deprotect" strategy, enabling chemists to mask the highly reactive aldehyde, perform necessary transformations under conditions that would otherwise destroy it, and then regenerate the aldehyde group cleanly.[9][10] This guide will explore the causality behind its effectiveness and provide the technical details required for its successful application.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6314-97-2 | [2][11] |
| Molecular Formula | C₁₂H₁₈O₂ | [2][11] |
| Molecular Weight | 194.27 g/mol | [2][11] |
| IUPAC Name | 2,2-diethoxyethylbenzene | [2] |
| Synonyms | Phenylacetaldehyde diethyl acetal, 1,1-diethoxy-2-phenylethane | [2][11][12] |
| Appearance | Colorless to pale yellow clear liquid | [][4] |
| Boiling Point | 237-238 °C @ 760 mmHg | [2][4] |
| Density | 0.964 g/cm³ | [] |
| Refractive Index | 1.485 | [] |
| Solubility | Water: 152.3 mg/L @ 25°C (estimated). Soluble in ethanol. | [][6] |
Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected data are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplet, ~7.2-7.3 ppm), the methine proton of the acetal (triplet, ~4.5-4.7 ppm), the benzylic methylene protons (doublet, ~2.8-3.0 ppm), the methylene protons of the ethoxy groups (quartet, ~3.4-3.6 ppm), and the methyl protons of the ethoxy groups (triplet, ~1.1-1.2 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the aromatic carbons, the acetal carbon (~100-105 ppm), the benzylic carbon, and the carbons of the two ethoxy groups. The absence of a signal in the aldehyde region (~190-200 ppm) is a key indicator of successful acetal formation.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a strong carbonyl (C=O) absorption around 1720-1740 cm⁻¹, which would be present in the starting material, phenylacetaldehyde. Key absorptions include strong C-O ether stretches (~1050-1150 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 194, corresponding to the molecular weight of the compound.[14]
Synthesis and Reaction Mechanism
The most common method for synthesizing this compound is the acid-catalyzed reaction of phenylacetaldehyde with two equivalents of ethanol. This reaction is a classic example of acetal formation.
Diagram 1: Synthesis of this compound
Caption: Acid-catalyzed formation of the diethyl acetal from phenylacetaldehyde.
The causality behind this synthesis is rooted in Le Chatelier's principle. Acetal formation is a reversible equilibrium process. To achieve a high yield of the product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. The acid catalyst (e.g., p-toluenesulfonic acid or dry HCl) protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.
Experimental Protocol: Laboratory-Scale Synthesis
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To a solution of phenylacetaldehyde (1.0 eq.) in toluene, add absolute ethanol (2.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.02 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[4]
Core Application: The Acetal as a Carbonyl Protecting Group
The utility of this compound stems from the inherent stability of the acetal functional group under specific conditions where aldehydes are reactive. This stability is the cornerstone of its function as a protecting group.[8][9]
Pillars of Acetal Protection:
-
Stability: Acetals are stable in neutral and, crucially, basic or nucleophilic environments.[7][10] They do not react with Grignard reagents, organolithium reagents, metal hydrides (e.g., LiAlH₄, NaBH₄), or strong bases.[7]
-
Reactivity Contrast: The parent aldehyde is highly susceptible to attack by these same reagents. By converting it to an acetal, its reactivity profile is temporarily changed to that of an ether, which is significantly more inert.[15]
-
Reversibility: The protection is fully reversible. The acetal can be easily and cleanly hydrolyzed back to the original aldehyde using dilute aqueous acid, conditions that are often mild enough not to affect other parts of the molecule.[7][10]
Diagram 2: The "Protect-React-Deprotect" Workflow
Caption: A typical workflow using an acetal to protect an aldehyde during selective reduction.
This strategy is indispensable in drug development, where the synthesis of complex molecules often requires sequential reactions that are incompatible with unprotected functional groups.[16]
Protocol: Deprotection via Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask, dissolve the acetal-protected compound in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.
-
Reaction: Add a catalytic amount of a strong acid (e.g., 1M HCl or sulfuric acid).
-
Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the aldehyde product.
-
Workup: Once the reaction is complete, neutralize the acid by adding a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aldehyde.[17][18]
Safety and Handling
While aggregated GHS information from multiple suppliers indicates that this compound does not meet the criteria for hazard classification, standard laboratory precautions for handling organic chemicals should be strictly followed.[2]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[19] Keep the compound away from heat, sparks, and open flames.[20][21] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes and prevent inhalation of vapors.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[19][21][22]
-
Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations. Ensure adequate ventilation and eliminate all ignition sources.[22]
Conclusion
This compound is more than just a chemical intermediate; it is a critical tool for strategic synthesis. Its value is derived from the robust and reliable nature of the acetal functional group, which provides a chemically orthogonal handle to protect aldehydes against a wide range of basic and nucleophilic reagents. For scientists in drug discovery and process development, a thorough understanding of its properties, synthesis, and application logic is essential for designing efficient and successful synthetic routes to complex molecular targets.
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PubChem. (n.d.). Phenylacetaldehyde diethyl acetal. National Center for Biotechnology Information. Retrieved from [Link][2][12]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link][9]
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Pearson. (2022, July 22). Acetal Protecting Group Explained. Retrieved from [Link][15]
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Química Organica.org. (n.d.). Acetals as protecting groups. Retrieved from [Link][10]
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Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link][7]
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KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link][8]
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The Good Scents Company. (n.d.). phenyl acetaldehyde diethyl acetal, 6314-97-2. Retrieved from [Link][4]
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NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link][11]
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GSRS. (n.d.). PHENYLACETALDEHYDE DIETHYL ACETAL. Retrieved from [Link][23]
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Google Patents. (n.d.). US2360301A - Process for producing phenylacetaldehyde. Retrieved from [17]
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National Institutes of Health. (n.d.). Phenylacetaldehyde diethyl acetal. Retrieved from [Link][12]
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FlavScents. (n.d.). phenyl acetaldehyde diethyl acetal. Retrieved from [Link][5]
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Scent.vn. (n.d.). Phenylacetaldehyde diethyl acetal (CAS 6314-97-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link][6]
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Synerzine. (2018, June 22). Safety Data Sheet: Benzene, (2-methoxyethyl)-. Retrieved from [Link][19]
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University of Calgary. (n.d.). Chem 351 F14 Final: Spectroscopy. Retrieved from [Link][13]
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Human Metabolome Database. (2012, September 12). Showing metabocard for this compound (HMDB0041610). Retrieved from [Link]
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MD Topology. (n.d.). (2,2-Dimethoxyethyl)benzene | C10H14O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2,2-diethoxyethyl)- Gas Chromatography. Retrieved from [Link]
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Airgas. (n.d.). Benzene - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link][22]
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PubChem. (n.d.). (2,2-Diethoxyethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to (2,2-Diethoxyethyl)benzene: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2-Diethoxyethyl)benzene, also known by its common name phenylacetaldehyde diethyl acetal, is an aromatic organic compound with significant potential in various scientific domains, particularly in the realm of organic synthesis and pharmaceutical sciences. As an acetal, it serves as a protected form of phenylacetaldehyde, a highly reactive aldehyde with a potent floral fragrance. This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, synthesis methodologies, key reactions, and prospective applications of this compound, with a special focus on its relevance to drug development.
Part 1: Core Chemical Identity and Physicochemical Properties
IUPAC Name and Chemical Structure
The nomenclature of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for the compound is This compound .[1][2][3] This name accurately describes the molecular structure, which consists of a benzene ring attached to an ethyl group substituted with two ethoxy groups at the second carbon.
Common synonyms for this compound include:
The chemical structure of this compound is depicted in the following diagram:
Sources
(2,2-Diethoxyethyl)benzene and Its Synonyms: A Comprehensive Technical Guide for Advanced Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and fine chemical development, the precise control of reactive functional groups is paramount. Among the arsenal of protecting groups available to the synthetic chemist, acetals stand out for their stability under a range of conditions and their facile, yet controllable, cleavage. This guide provides an in-depth technical overview of (2,2-Diethoxyethyl)benzene, a valuable acetal also widely known by its synonym, Phenylacetaldehyde diethyl acetal.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles and strategic considerations for the effective utilization of this versatile compound. We will delve into its synthesis, chemical properties, reactivity, and, most importantly, its applications as a key building block and protecting group in complex molecular architectures.
Nomenclature and Identification
This compound is a member of the acetal class of organic compounds, characterized by a carbon atom bonded to two alkoxy groups. Its structure effectively masks the reactivity of the parent aldehyde, phenylacetaldehyde. A comprehensive understanding of its various synonyms is crucial for navigating the chemical literature and supplier databases.
| Identifier | Value |
| Primary Name | This compound |
| Primary Synonym | Phenylacetaldehyde diethyl acetal |
| CAS Number | 6314-97-2[1][2] |
| Molecular Formula | C₁₂H₁₈O₂[1][2] |
| Molecular Weight | 194.27 g/mol [2] |
| IUPAC Name | 2,2-diethoxyethylbenzene[3] |
| Other Synonyms | Benzene, (2,2-diethoxyethyl)-; 1,1-Diethoxy-2-phenylethane; Benzeneacetaldehyde, diethyl acetal |
Synthesis of this compound: Principles and a Detailed Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of phenylacetaldehyde with two equivalents of ethanol. This reaction is a classic example of acetal formation, a reversible process that is driven to completion by the removal of water, a byproduct of the reaction.
The Underlying Mechanism: Acid-Catalyzed Acetalization
The formation of an acetal from an aldehyde and an alcohol proceeds through a hemiacetal intermediate. The entire process is acid-catalyzed, as the alcohol is a relatively weak nucleophile and requires the activation of the carbonyl group.[4][5]
Caption: General strategy for using this compound as a protecting group.
Deprotection: Regeneration of the Aldehyde
The aldehyde functionality can be readily regenerated from the acetal by treatment with aqueous acid. The mechanism of this hydrolysis is the reverse of the acetal formation. [4][5]The reaction is typically driven to completion by the presence of excess water.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Application in Drug Delivery Systems
The pH-sensitive nature of the acetal linkage has garnered significant interest in the field of drug delivery. Acetals are generally stable at physiological pH (7.4) but hydrolyze in the mildly acidic environments of endosomes and lysosomes (pH 4.5-6.5) or the tumor microenvironment. This property can be exploited to design prodrugs and drug delivery systems that release their therapeutic payload specifically at the target site, minimizing off-target toxicity. While specific examples utilizing this compound in this context are not widely published, its fundamental properties make it a candidate for such applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While the acetal is generally less hazardous than the parent aldehyde, it is still important to handle it with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before use.
Conclusion
This compound, or Phenylacetaldehyde diethyl acetal, is a valuable and versatile chemical entity for organic synthesis. Its role as a stable and easily cleavable protecting group for the phenylacetaldehyde moiety provides chemists with a powerful tool for the construction of complex molecules, a critical aspect of modern drug discovery and development. Furthermore, the inherent pH-sensitivity of the acetal linkage opens up possibilities for its application in targeted drug delivery systems. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness the potential of this important compound in their synthetic endeavors.
References
-
Formation and Reactions of Acetals - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved from [Link]
-
Phenylacetaldehyde diethyl acetal (CAS 6314-97-2): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved from [Link]
- US2360301A - Process for producing phenylacetaldehyde - Google Patents. (n.d.).
-
1.4: Acetal Formation, Mechanism, Resonance - Chemistry LibreTexts. (2022, September 12). Retrieved from [Link]
-
Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC - NIH. (n.d.). Retrieved from [Link]
-
(100 mL) - is added into the flask using the addition funnel and the system is purged with argon for 5 min - (Note 5) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Chemistry 2 - Chapter 19.6 - Acid-catalyzed acetal formation - YouTube. (2024, March 3). Retrieved from [Link]
-
Synthesis of phenylacetaldehyde dimethylacetal - PrepChem.com. (n.d.). Retrieved from [Link]
-
Acetals Formation and Hydrolysis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Phenylacetaldehyde diethyl acetal | C12H18O2 | CID 80584 - PubChem. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
The Synthetic Versatility of (2,2-Diethoxyethyl)benzene: A Guide for Organic Synthesis and Drug Discovery
(2,2-Diethoxyethyl)benzene , also known as phenylacetaldehyde diethyl acetal, is a valuable reagent in organic synthesis, primarily serving as a stable and easily handleable precursor to the reactive aldehyde, phenylacetaldehyde. Its application spans from the construction of complex heterocyclic scaffolds, crucial in medicinal chemistry, to the synthesis of fragrance compounds. This technical guide provides an in-depth exploration of the use of this compound, offering detailed protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals.
The Strategic Importance of this compound: A Protected Aldehyde
Phenylacetaldehyde is a key building block in organic synthesis but is prone to self-condensation and oxidation. The diethyl acetal functional group in this compound effectively masks the aldehyde, rendering it inert to a variety of reaction conditions, particularly those involving nucleophiles and bases.[1] This protective strategy allows for the manipulation of other functional groups within a molecule before the selective liberation of the aldehyde at the desired synthetic stage.
Key Attributes of this compound:
-
Stability: Resistant to basic and nucleophilic conditions.
-
Handling: A stable liquid that is easier to handle and store compared to the volatile and reactive phenylacetaldehyde.[2]
-
Controlled Release: The aldehyde functionality can be unmasked under specific, typically acidic, conditions.
Deprotection of this compound: The Gateway to Phenylacetaldehyde
The regeneration of phenylacetaldehyde from its diethyl acetal is a critical step in its utilization. This is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the substrate.
Mechanistic Rationale for Acid-Catalyzed Deprotection
The deprotection mechanism proceeds via protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, forms a hemiacetal. Further protonation of the remaining ethoxy group and elimination of a second molecule of ethanol yields the desired aldehyde.
// Nodes
Acetal [label=<
This compound>];
ProtonatedAcetal [label=<
Protonated Acetal>];
OxoniumIon [label=<
Oxonium Ion>];
Hemiacetal [label=<
Hemiacetal>];
ProtonatedHemiacetal [label=<
Protonated Hemiacetal>];
Aldehyde [label=<
Phenylacetaldehyde>];
// Edges Acetal -> ProtonatedAcetal [label="+ H+"]; ProtonatedAcetal -> OxoniumIon [label="- EtOH"]; OxoniumIon -> Hemiacetal [label="+ H2O\n- H+"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H+"]; ProtonatedHemiacetal -> Aldehyde [label="- EtOH\n- H+"]; }
Experimental Protocol: Acidic Hydrolysis of this compound
This protocol describes a general procedure for the deprotection of this compound to yield phenylacetaldehyde.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in acetone (10 volumes), add 1 M aqueous HCl (2.0 eq.). The choice of a water-miscible co-solvent like acetone facilitates the interaction between the aqueous acid and the organic substrate.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the excess acid.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 volumes).
-
Combine the organic layers and wash with brine (1 x 20 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude phenylacetaldehyde.
Note: Phenylacetaldehyde is susceptible to oxidation and polymerization. It is recommended to use the crude product immediately in the subsequent reaction step or to purify it by vacuum distillation and store it under an inert atmosphere at a low temperature.
Quantitative Data for Deprotection:
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 M HCl | Acetone/H₂O | Room Temp. | 1-4 | >90 | General Protocol |
| p-TsOH | Acetone/H₂O | Room Temp. | 2-6 | ~95 | [3] |
| Bi(NO₃)₃·5H₂O | CH₃CN | Room Temp. | 0.5-2 | 85-95 | [3] |
Applications in Heterocyclic Synthesis: The Pictet-Spengler and Bischler-Napieralski Reactions
The in situ generation of phenylacetaldehyde from this compound is a powerful strategy in the synthesis of isoquinoline alkaloids and related heterocyclic compounds. The two most prominent reactions in this context are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4][5] The use of this compound allows for the controlled release of phenylacetaldehyde, which then participates in the reaction.
The reaction is initiated by the formation of a Schiff base between the β-arylethylamine and the in situ generated phenylacetaldehyde. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.[4]
// Nodes
Reactants [label=<β-Arylethylamine + Phenylacetaldehyde>];
SchiffBase [label=<
Schiff Base>];
IminiumIon [label=<
Iminium Ion>];
Cyclized [label=<
Cyclized Intermediate>];
Product [label=<
Tetrahydroisoquinoline>];
// Edges Reactants -> SchiffBase [label="- H2O"]; SchiffBase -> IminiumIon [label="+ H+"]; IminiumIon -> Cyclized [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; Cyclized -> Product [label="- H+"]; }
This protocol outlines the synthesis of a 1-benzyl-substituted tetrahydroisoquinoline using phenethylamine and this compound.
Materials:
-
Phenethylamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq.) and this compound (1.1 eq.) in dichloromethane (20 volumes). The slight excess of the acetal ensures complete consumption of the amine.
-
Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (2.0 eq.). TFA serves as both the catalyst for acetal deprotection and the subsequent cyclization.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (typically 12-24 hours).
-
After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data for Pictet-Spengler Reaction:
| β-Arylethylamine | Aldehyde Precursor | Acid Catalyst | Solvent | Yield (%) | Reference |
| Phenethylamine | This compound | TFA | DCM | 75-85 | General Protocol |
| Tryptamine | This compound | Acetic Acid | Dichloromethane | ~90 | [6] |
| Dopamine | Phenylacetaldehyde | HCl | H₂O/EtOH | 60-70 | [5] |
The Bischler-Napieralski Reaction: A Route to Dihydroisoquinolines
The Bischler-Napieralski reaction is the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[7][8] While this reaction typically starts with an amide, a variation involves the in situ formation of the required N-acyl-β-phenylethylamine, which can be derived from a phenethylamine and a carboxylic acid or its derivative, with the carbonyl component for the subsequent cyclization coming from a precursor like this compound. A more direct application involves the reaction of a pre-formed phenethylamide with a dehydrating agent.
The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8] This generates a highly electrophilic species, often proposed to be a nitrilium ion intermediate. The electron-rich aromatic ring then attacks this electrophile in an intramolecular fashion, leading to a cyclized intermediate which, upon loss of a proton, affords the 3,4-dihydroisoquinoline.
// Nodes
Amide [label=<β-Arylethylamide>];
ActivatedAmide [label=<
Activated Amide>];
NitriliumIon [label=<
Nitrilium Ion>];
Cyclized [label=<
Cyclized Intermediate>];
Product [label=<
3,4-Dihydroisoquinoline>];
// Edges Amide -> ActivatedAmide [label="+ POCl3"]; ActivatedAmide -> NitriliumIon [label="- (HO)POCl2"]; NitriliumIon -> Cyclized [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; Cyclized -> Product [label="- H+"]; }
This protocol outlines a two-step synthesis of 1-phenyl-3,4-dihydroisoquinoline, starting from phenethylamine and forming the amide which is then cyclized.
Step 1: Synthesis of N-(2-Phenylethyl)benzamide
-
To a solution of phenethylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (20 volumes) at 0 °C, add benzoyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide, which can be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
-
To a solution of N-(2-phenylethyl)benzamide (1.0 eq.) in anhydrous toluene (10 volumes), add phosphorus oxychloride (POCl₃, 3.0 eq.) at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a concentrated solution of sodium hydroxide to pH > 10.
-
Extract the product with toluene, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 1-phenyl-3,4-dihydroisoquinoline.
Quantitative Data for Bischler-Napieralski Reaction:
| β-Arylethylamide | Dehydrating Agent | Solvent | Yield (%) | Reference |
| N-(2-Phenylethyl)benzamide | POCl₃ | Toluene | 80-90 | [9] |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | PPA | - | 70-80 | [8] |
| N-(2-Phenylethyl)formamide | Tf₂O, 2-chloropyridine | DCM | 85-95 | [9] |
Other Synthetic Applications
Beyond the synthesis of isoquinolines, this compound finds application in other areas of organic synthesis, including the preparation of substituted phenethylamines and as a component in the synthesis of fragrance and flavor compounds.[10]
Synthesis of Substituted Phenethylamines
The aldehyde generated from this compound can undergo reductive amination with various amines to produce a wide range of N-substituted phenethylamines, which are important pharmacophores.
Fragrance and Flavor Industry
Phenylacetaldehyde itself is a significant component of many floral fragrances. The use of its diethyl acetal allows for its controlled incorporation into fragrance formulations, where it can be slowly hydrolyzed to release the characteristic scent.[10]
Conclusion
This compound is a versatile and valuable reagent for organic chemists, offering a stable and convenient source of phenylacetaldehyde. Its primary application lies in the protection of the aldehyde functionality, enabling its use in multi-step syntheses. The in situ generation of phenylacetaldehyde from this acetal has proven particularly effective in the construction of complex heterocyclic systems such as tetrahydroisoquinolines and dihydroisoquinolines via the Pictet-Spengler and Bischler-Napieralski reactions, respectively. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their synthetic endeavors, from academic laboratories to industrial drug development settings.
References
- Supporting Information for a relevant article providing spectroscopic data.
-
BMRB entry bmse000427 for Phenylacetaldehyde. [Link]
-
SpectraBase, Phenylacetaldehyde. [Link]
-
Wikipedia, Pictet–Spengler reaction. [Link]
-
NROChemistry, Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Digital Commons@DePaul, Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
PubMed Central, The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Grokipedia, Pictet–Spengler reaction. [Link]
-
Grokipedia, Bischler–Napieralski reaction. [Link]
-
ResearchGate, A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
Wikipedia, Bischler–Napieralski reaction. [Link]
- Google Patents, The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Fingerprint, Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. [Link]
-
ACS Publications, Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
Organic Chemistry Portal, Dimethyl Acetals. [Link]
-
PubMed Central, Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. [Link]
-
UNT Digital Library, Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. [Link]
-
PubMed, Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. [Link]
-
Organic Chemistry Portal, Bischler-Napieralski Reaction. [Link]
-
Substituted tetrahydroisoquinolines. [Link]
- Google Patents, Process for producing phenylacetaldehyde.
-
ResearchGate, Unified Mechanistic Understandings of Pictet-Spengler Reactions. [Link]
-
NP-MRD, Showing NP-Card for this compound (NP0338662). [Link]
-
ResearchGate, Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century. [Link]
- Google Patents, 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline prepar
-
PubMed Central, The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
ResearchGate, Syntheses of acetal compounds from phenethylacetylene by ethenoid reaction. [Link]
-
FooDB, Showing Compound this compound (FDB021765). [Link]
-
PubMed Central, Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
Human Metabolome Database, Showing metabocard for this compound (HMDB0041610). [Link]
-
PubChem, Phenylacetaldehyde diethyl acetal. [Link]
- Google Patents, A kind of method for preparing phenylacetaldehyde and deriv
-
The Good Scents Company, phenyl acetaldehyde diethyl acetal. [Link]
-
Learn CBSE, NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]
Sources
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- 5. via.library.depaul.edu [via.library.depaul.edu]
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Application Notes and Protocols for the Use of (2,2-Diethoxyethyl)benzene as a Protecting Group for Alcohols
Introduction: Unveiling the Potential of (2,2-Diethoxyethyl)benzene in Alcohol Protection
In the landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] While a plethora of protecting groups for hydroxyl moieties exist, the selection of an appropriate candidate is dictated by the specific demands of the synthetic route, including stability towards various reagents and the ease of its selective removal.[3] This document delineates the application of this compound, also known as phenylacetaldehyde diethyl acetal, as a versatile and efficient protecting group for alcohols.
Structurally, this compound is an acyclic acetal. Acetal-based protecting groups are renowned for their stability under basic and nucleophilic conditions, rendering them invaluable in transformations involving organometallics, hydrides, and strong bases.[4] The this compound protecting group, once installed on an alcohol, forms a mixed acetal ether linkage. Its removal is typically achieved under mild acidic conditions, offering a valuable tool in an orthogonal protection strategy.[5] This guide provides detailed protocols for the introduction and cleavage of this protecting group, discusses its stability profile, and presents its application in the broader context of complex molecule synthesis.
Core Principles and Mechanistic Rationale
The protection of an alcohol using this compound proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium-driven process, the alcohol substrate displaces one of the ethoxy groups of the phenylacetaldehyde diethyl acetal. The reaction is typically driven to completion by the removal of the liberated ethanol.
The deprotection is the reverse reaction: an acid-catalyzed hydrolysis. The presence of water shifts the equilibrium back towards the starting alcohol and phenylacetaldehyde diethyl acetal.
dot graph "Mechanism" { rankdir="LR"; node [shape=plaintext];
} . Caption: General scheme for alcohol protection and deprotection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound via an acid-catalyzed transacetalization.
Materials:
-
Primary alcohol
-
This compound (Phenylacetaldehyde diethyl acetal)
-
Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)
-
Anhydrous dichloromethane (DCM) or toluene
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equiv.) and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane or toluene to dissolve the alcohol.
-
Add this compound (1.2-1.5 equiv.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) (0.05-0.1 equiv.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Filter the mixture to remove the molecular sieves, and transfer the filtrate to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected alcohol.
| Parameter | Condition |
| Substrate | Primary Alcohol |
| Reagent | This compound |
| Catalyst | PPTS or CSA |
| Solvent | Anhydrous DCM or Toluene |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Workup | Aqueous NaHCO₃ quench |
Protocol 2: Deprotection of the Protected Alcohol
This protocol outlines a general procedure for the cleavage of the this compound protecting group to regenerate the parent alcohol.
Materials:
-
Protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol in a mixture of tetrahydrofuran and water (e.g., 4:1 v/v).
-
Add acetic acid to the solution (e.g., 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the progress by TLC. The deprotection is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
| Parameter | Condition |
| Substrate | Protected Alcohol |
| Reagent | Acetic Acid/Water |
| Solvent | THF/Water |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-4 hours |
| Workup | Aqueous NaHCO₃ neutralization |
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} . Caption: Workflow for protection and deprotection of alcohols.
Stability and Orthogonal Protection Strategies
The utility of a protecting group is intrinsically linked to its stability profile. The this compound protecting group exhibits the characteristic stability of acetals.
Stability:
-
Stable to strong bases (e.g., NaOH, KOtBu), organometallic reagents (e.g., Grignard reagents, organolithiums), reducing agents (e.g., LiAlH₄, NaBH₄), and most oxidizing agents that are not strongly acidic.[4][6]
-
Labile to acidic conditions. The rate of cleavage is dependent on the strength of the acid and the reaction temperature.[5]
This stability profile allows for a wide range of chemical transformations to be performed on other parts of the molecule while the hydroxyl group remains masked.
Orthogonal Protection Strategies
The concept of orthogonal protection involves the use of multiple protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of others.[3] The this compound group, being acid-labile, can be used in conjunction with other protecting groups that are cleaved under different conditions.
dot graph "Orthogonal_Protection" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} . Caption: Orthogonal deprotection of various protecting groups.
Example of an Orthogonal Strategy:
A molecule containing both a primary alcohol and a secondary alcohol could be selectively protected. The less hindered primary alcohol could be protected as a bulky silyl ether (e.g., TBDMS), and the secondary alcohol could then be protected with this compound. The silyl ether can be selectively removed with a fluoride source like TBAF, leaving the acetal intact. Subsequently, the acetal can be removed under mild acidic conditions.
Applications in Complex Synthesis
While not as ubiquitous as some other alcohol protecting groups, the acetal derived from phenylacetaldehyde has found utility in synthetic campaigns where its specific stability profile is advantageous. Its application is particularly relevant in the synthesis of natural products and pharmaceutical intermediates where mild deprotection conditions are required to avoid degradation of sensitive functional groups.
For instance, in the synthesis of complex polyketides or alkaloids, where multiple hydroxyl groups of varying reactivity are present, the use of an acetal protecting group like the one derived from this compound allows for the differentiation of these hydroxyls. Its stability to basic and organometallic reagents is a key advantage in sequences involving C-C bond formations.
Although a specific, high-profile example of the this compound protecting group in a total synthesis was not prominently found in the immediate literature search, the principles of its use are well-established through the extensive application of similar acetal protecting groups.[5] The fragrance and flavor industry also utilizes phenylacetaldehyde acetals for their aromatic properties and stability.[7]
Conclusion
This compound serves as a valuable protecting group for alcohols, offering a robust shield against a wide array of non-acidic reagents. The protocols provided herein offer a practical guide for its implementation in synthetic strategies. Its acid lability provides a means for selective deprotection, making it a useful component in orthogonal protection schemes. For researchers and drug development professionals, the this compound protecting group represents another tool in the arsenal for navigating the intricate challenges of modern organic synthesis.
References
- Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007.
-
Chem-Station. Acetal Protective Groups. [Online] Available at: [Link]
-
Wikipedia. Protecting group. [Online] Available at: [Link]
- University of Leeds.
-
Chemistry LibreTexts. 9.7: Acetals as Protecting Groups. [Online] Available at: [Link]
-
Wikipedia. Phenylacetaldehyde. [Online] Available at: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Online] Available at: [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Online] Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Online] Available at: [Link]
-
Khan Academy. Acetals as protecting groups and thioacetals. [Online] Available at: [Link]
-
Chemistry LibreTexts. 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Online] Available at: [Link]
-
PrepChem. Synthesis of phenylacetaldehyde dimethylacetal. [Online] Available at: [Link]
-
The Versatile Applications of Phenylacetaldehyde: From Fragrance to Food and Beyond. [Online] Available at: [Link]
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- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
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Application Notes and Protocols: (2,2-Diethoxyethyl)benzene in the Fragrance and Flavor Industry
Prepared by: Senior Application Scientist
Introduction: The Role of (2,2-Diethoxyethyl)benzene
This compound, known in the industry as Phenylacetaldehyde Diethyl Acetal, is a versatile aromatic compound with significant applications in both the fragrance and flavor sectors.[1][2] It is the diethyl acetal of phenylacetaldehyde, a reactive aldehyde known for its powerful, green, hyacinth-like aroma.[3][4] The transformation of the aldehyde into its acetal form imparts crucial stability, mitigating the aldehyde's tendency to oxidize or polymerize, thereby enhancing its utility in a wide range of product formulations.[4][5]
This guide provides a comprehensive overview of the applications, analytical protocols, and scientific principles underlying the use of this compound, intended for researchers, perfumers, flavorists, and quality control specialists.
Chemical Identity and Properties [1][6][7]
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | Phenylacetaldehyde diethyl acetal, Alleglal |
| CAS Number | 6314-97-2 |
| FEMA Number | 4625 |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Fresh, green, floral (hyacinth, bluebell), with sweet and almond nuances[8] |
| Taste Profile | Sweet, almond, and bluebell[8][9] |
Part 1: Applications in the Fragrance Industry
The primary advantage of using this compound over its parent aldehyde, phenylacetaldehyde, lies in its enhanced chemical stability. Aldehydes are susceptible to degradation, particularly in alkaline environments such as soap bases, or through oxidation when exposed to air.[4] The acetal functional group is significantly more robust under these conditions, ensuring the intended olfactory profile is maintained throughout the product's shelf life.
Olfactory Contribution and Usage
This compound is rarely the star of a fragrance but serves as a critical modifier. Its characteristic fresh and powerful green note provides a natural-smelling lift and complexity.
-
Floral Compositions: It is extensively used to impart a dewy, green foliage note to delicate floral scents like Muguet (lily-of-the-valley), Lilac, and Hyacinth. It can also introduce an earthy, root-like nuance to Reseda and a spicy greenness to Carnation.
-
Oriental and Woody Blends: In combination with materials like oakmoss, vetiver, and methyl ionones, it contributes to a powerful and diffusive top note, enhancing the overall complexity.
-
Fruit Accords: Its subtle sweetness can be used to round out and add a natural touch to various fruit-inspired fragrances.
The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients, and formulations should adhere to the latest amendments.[10][11]
Part 2: Applications in the Flavor Industry
As a flavoring agent, this compound is recognized for its safety and efficacy. It holds a "Generally Recognized as Safe" (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), designated as FEMA number 4625.[12] This designation is based on a comprehensive safety assessment of phenethyl alcohol, aldehydes, acids, and their related acetals and esters.[13][14][15]
Flavor Profile and Contribution
Its sweet, almond-like taste makes it a valuable component in creating a variety of flavor profiles:
-
Fruit Flavors: It can enhance the perception of sweetness and add complexity to berry, cherry, and other fruit flavorings.
-
Nutty Flavors: The almond nuance is particularly useful in almond, marzipan, and nougat type flavors.
-
Bakery and Confectionery: It can be used to impart a subtle, sweet, and aromatic note to baked goods and candies.
Part 3: Synthesis and Analytical Validation
A foundational understanding of the synthesis and analytical characterization of this compound is essential for its effective application and quality control.
Synthesis Overview
The industrial synthesis of this compound is typically achieved through the acid-catalyzed reaction of phenylacetaldehyde with ethanol. This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the acetal.
Protocol 1: GC-MS Analysis for Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile compounds in fragrance and flavor mixtures.[16][17][18] This protocol outlines a standard method for analyzing a fragrance oil for the presence and purity of this compound.
Objective: To identify and quantify this compound in a complex fragrance or flavor matrix.
Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS).[19]
-
HP-5MS capillary column (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[19]
-
Methanol or Ethanol (analytical grade) for dilution.[19]
-
Autosampler vials.
-
This compound analytical standard.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the fragrance/flavor oil into a 10 mL volumetric flask.
-
Dilute to volume with methanol or ethanol.
-
Transfer 1 mL of the solution into an autosampler vial.[19]
-
-
Instrument Conditions:
-
Injector: Split mode (split ratio 50:1), Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of the analytical standard.
-
Confirm the identity by matching the mass spectrum of the peak with a reference library (e.g., NIST, Wiley). The mass spectrum will show characteristic fragments for the molecule.
-
Quantify the compound using an external or internal standard calibration curve.
-
Part 4: Sensory Evaluation Protocols
Instrumental analysis provides quantitative data, but sensory evaluation is indispensable for understanding the true organoleptic impact of an ingredient.[20][21] These methods rely on trained human panelists to describe and quantify the aromatic and flavor characteristics of a substance.[16]
Protocol 2: Descriptive Sensory Analysis of a Fragrance Accord
Objective: To characterize the olfactory contribution of this compound within a simple floral fragrance accord.
Materials & Equipment:
-
This compound.
-
A base floral accord (e.g., a simple rose or jasmine base).
-
Odorless solvent (e.g., Diethyl Phthalate or Ethanol).
-
Glass beakers and stirring rods.
-
Perfumer's smelling strips.
-
A controlled, odor-free evaluation environment.[]
Procedure:
-
Panel Selection:
-
Select a panel of 8-12 trained sensory assessors with demonstrated proficiency in describing floral and green aromas.
-
-
Sample Preparation:
-
Prepare two fragrance samples at 10% dilution in the chosen solvent:
-
Sample A (Control): The base floral accord.
-
Sample B (Test): The base floral accord with the addition of 2% this compound.
-
-
-
Evaluation Protocol:
-
Present the samples to the panelists in a blinded and randomized order.
-
Instruct panelists to dip a smelling strip into each sample, wait 10 seconds, and then evaluate the odor at different time intervals (top note, middle note, and dry-down).
-
Panelists should use a standardized scoresheet to rate the intensity of key sensory attributes (e.g., "Floral," "Green," "Sweet," "Spicy," "Earthy") on a scale (e.g., 0-10).
-
Include a section for open-ended comments to capture nuanced descriptions.
-
-
Data Analysis:
-
Analyze the quantitative data statistically (e.g., using ANOVA) to determine if there are significant differences in the perceived attributes between the control and test samples.
-
Compile the qualitative descriptors to build a sensory profile and understand the specific character that this compound imparts to the accord.
-
Conclusion
This compound is a cornerstone ingredient for formulators seeking to add stable, fresh, and green characteristics to fragrance and flavor compositions. Its superiority over phenylacetaldehyde in terms of stability allows for broader application in various product bases without compromising the final sensory profile. By employing rigorous analytical and sensory evaluation protocols, researchers and developers can precisely control its application, ensuring product quality, consistency, and consumer appeal.
References
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Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenylacetaldehyde dimethyl acetal, CAS Registry Number 101-48-4. Food and Chemical Toxicology, 164, 113038. Available at: [Link]
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Grasse Atelier. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Available at: [Link]
-
CD Formulation. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Blogs - News. Available at: [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). PHENYLACETALDEHYDE DIMETHYL ACETAL. FEMA. Available at: [Link]
-
Flavor and Extract Manufacturers Association. (1965). GRAS Substances. Food Technology, 19(2). Available at: [Link]
-
Flavor and Extract Manufacturers Association. (2009). GRAS Substances (4430-4666). Food Technology, 63(6). Available at: [Link]
-
Adams, T. B., et al. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1179-1212. Available at: [Link]
-
BRF Ingredients. (2024). How to validate flavorings: aroma testing and sensory evaluation. Available at: [Link]
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FooDB. (2011). Showing Compound this compound (FDB021765). Available at: [Link]
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CD Formulation. (n.d.). Sensory Analysis of Daily Chemicals. Available at: [Link]
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Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0041610). Available at: [Link]
-
ResearchGate. (2024). The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients | Request PDF. Available at: [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Available at: [Link]
-
Perfumer's Apprentice. (2024). CERTIFICATE OF CONFORMITY WITH IFRA STANDARDS. Available at: [Link]
-
SciTePress. (2018). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Available at: [Link]
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The Good Scents Company. (n.d.). phenyl acetaldehyde, 122-78-1. Available at: [Link]
-
Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Available at: [Link]
-
New Directions Aromatics. (2020). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Available at: [Link]
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PerfumersWorld. (2024). GCMS Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetaldehyde. Available at: [Link]
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Scribd. (n.d.). Phenylacetaldehyde 073. Available at: [Link]
-
PubChem. (n.d.). Phenylacetaldehyde diethyl acetal. Available at: [Link]
- Google Patents. (n.d.). Method for stabilizing and purifying phenylacetaldehyde.
-
YouTube. (2024). Synthesis of Phenylacetaldehyde from Benzaldehyde. Available at: [Link]
-
Global Substance Registration System. (n.d.). PHENYLACETALDEHYDE DIETHYL ACETAL. Available at: [Link]
-
NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. Available at: [Link]
-
Scent.vn. (n.d.). Phenylacetaldehyde diethyl acetal (CAS 6314-97-2): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
PubMed Central. (2022). Evaluation of pollutants in perfumes, colognes and health effects on the consumer: a systematic review. Environmental Science and Pollution Research, 29(56), 84307–84323. Available at: [Link]
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Campaign for Safe Cosmetics. (n.d.). Fragrance. Available at: [Link]
-
The Good Scents Company. (n.d.). benzene, 71-43-2. Available at: [Link]
-
NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. Available at: [Link]
-
The Fragrance Conservatory. (n.d.). Diethyl phthalate. Available at: [Link]
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Application Notes and Protocols for the Acetalization of Phenylacetaldehyde
Abstract
This technical guide provides a comprehensive overview of the experimental procedures for the formation of acetals from phenylacetaldehyde. It is designed for researchers, scientists, and professionals in the fields of organic synthesis, fragrance chemistry, and drug development. This document elucidates the underlying reaction mechanism, offers detailed, field-tested protocols for the synthesis of both acyclic and cyclic acetals of phenylacetaldehyde, and discusses the critical role of acetals as protecting groups in multi-step organic synthesis. The protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure reproducibility and success.
Introduction: The Significance of Acetal Formation
Acetalization is a robust and fundamental reaction in organic chemistry where an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst to form an acetal.[1] Acetals are geminal-diether derivatives that are notably stable in neutral to strongly basic environments.[2] This inherent stability makes them excellent protecting groups for carbonyl functionalities, which are otherwise susceptible to attack by nucleophiles and bases.[3][4] Phenylacetaldehyde, a key aromatic aldehyde, is a valuable precursor in the synthesis of fragrances, polymers, and pharmaceuticals.[5][6] Its conversion to an acetal, such as phenylacetaldehyde dimethyl acetal, not only modifies its organoleptic properties for fragrance applications but also allows for selective transformations at other sites within a molecule during complex syntheses.[7]
The formation of an acetal is a reversible process, and the equilibrium can be manipulated by controlling the reaction conditions, most notably through the removal of water.[8][9] Understanding the nuances of this equilibrium is paramount for achieving high yields and purity. This guide will provide the foundational knowledge and practical protocols to successfully synthesize and utilize phenylacetaldehyde acetals.
The Core Mechanism of Acid-Catalyzed Acetal Formation
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol is a stepwise process that begins with the formation of a hemiacetal intermediate.[1] The entire mechanism is a series of equilibrium steps.[10]
Stage 1: Hemiacetal Formation
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetaldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[11][12]
-
Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[13]
-
Deprotonation: A subsequent deprotonation step yields the hemiacetal, a molecule containing both a hydroxyl and an alkoxy group on the same carbon.[9]
Stage 2: Acetal Formation
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[12]
-
Loss of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion).[10]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks this electrophilic carbocation.[10]
-
Final Deprotonation: Deprotonation of the resulting intermediate yields the final acetal product and regenerates the acid catalyst.[13]
To drive the reaction towards the acetal product, the water generated during the reaction must be removed from the system, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[3][8]
Visualization of the Reaction Mechanism
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative acyclic and cyclic acetals of phenylacetaldehyde.
Protocol 1: Synthesis of Phenylacetaldehyde Dimethyl Acetal
This protocol is adapted from established industrial methods for fragrance synthesis.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phenylacetaldehyde | 120.15 | 12.0 g | 0.10 | Freshly distilled if necessary |
| Methanol | 32.04 | 50 mL | - | Anhydrous |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.19 g | 0.0011 | Catalyst |
| Saturated Sodium Bicarbonate | - | 50 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | For drying |
| Diethyl Ether | - | 100 mL | - | For extraction |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (12.0 g, 0.10 mol) and anhydrous methanol (50 mL).
-
Catalyst Addition: While stirring, add p-toluenesulfonic acid (0.19 g, 0.0011 mol).
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure phenylacetaldehyde dimethyl acetal.[7]
Protocol 2: Synthesis of Phenylacetaldehyde Phenylglycol Acetal (A Cyclic Acetal)
This protocol outlines the synthesis of a cyclic acetal, which often has favorable thermodynamics due to the chelate effect.[8] This specific acetal has applications in floral fragrances.[14]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phenylacetaldehyde | 120.15 | 12.0 g | 0.10 | Freshly distilled if necessary |
| Phenylglycol (Styrene Glycol) | 138.16 | 13.8 g | 0.10 | |
| Toluene | - | 100 mL | - | Solvent for azeotropic water removal |
| Sulfuric Acid (conc.) | 98.08 | 2-3 drops | - | Catalyst[14] |
| 10% Sodium Hydroxide Solution | - | 30 mL | - | For neutralization |
| Brine | - | 50 mL | - | For washing |
| Anhydrous Sodium Sulfate | - | ~5 g | - | For drying |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, dissolve phenylacetaldehyde (12.0 g, 0.10 mol) and phenylglycol (13.8 g, 0.10 mol) in toluene (100 mL).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst by washing with a 10% sodium hydroxide solution (30 mL).
-
Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to obtain the desired phenylacetaldehyde phenylglycol acetal.
Visualization of the Experimental Workflow
Characterization of Phenylacetaldehyde Acetals
The successful synthesis of the acetal product should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the characteristic aldehyde proton peak of phenylacetaldehyde (around 9.7 ppm) is a key indicator of a successful reaction. New signals corresponding to the methoxy protons (for the dimethyl acetal, typically a singlet around 3.3 ppm) or the glycol protons (for the cyclic acetal) will appear. The acetal proton (CH) will appear as a triplet around 4.8-5.0 ppm.
-
¹³C NMR: The carbonyl carbon signal of phenylacetaldehyde (around 200 ppm) will be replaced by the acetal carbon signal (around 100-105 ppm).
-
-
Infrared (IR) Spectroscopy: The strong C=O stretching band of the aldehyde (around 1720-1740 cm⁻¹) will be absent in the IR spectrum of the purified acetal. The appearance of strong C-O stretching bands (around 1050-1150 cm⁻¹) is indicative of acetal formation.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the acetal product.
Acetals as Protecting Groups and Deprotection Strategies
The stability of acetals in non-acidic media makes them ideal protecting groups for aldehydes and ketones during reactions involving strong bases, nucleophiles, or reducing agents.[2][4][15] For instance, if a molecule contains both an aldehyde and an ester, the aldehyde can be selectively protected as an acetal. The ester can then be reduced with a reagent like lithium aluminum hydride without affecting the acetal.[16]
Deprotection: The regeneration of the aldehyde from the acetal is typically achieved by hydrolysis with aqueous acid.[17][18] The reaction is the reverse of the acetal formation mechanism and is driven by the presence of excess water.[9] Various acidic conditions can be employed for deprotection, ranging from dilute mineral acids to Lewis acids in wet solvents.[17] For sensitive substrates, milder deprotection methods using catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate in water have been developed.[17][18] In some cases, electrochemical methods can also be used for deprotection under neutral conditions.[19]
Conclusion
The formation of acetals from phenylacetaldehyde is a versatile and indispensable transformation in organic synthesis. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the removal of water, high yields of the desired acetal can be achieved. The protocols provided herein offer a robust foundation for the synthesis of both acyclic and cyclic acetals of phenylacetaldehyde. The strategic use of acetals as protecting groups, coupled with efficient deprotection methods, significantly broadens the synthetic utility of this important aromatic aldehyde.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Otera, J., & Nozaki, H. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902.
-
Pearson. (2022). Acetal Protecting Group Explained. Retrieved from [Link]
- Yoshida, J., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
YouTube. (2019). aldehyde-to-acetal mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
- Rao, K. R., et al. (2004).
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
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- Google Patents. (n.d.). CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.
-
Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]
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-
YouTube. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2025). Synthesis of Phenylacetaldehyde from Benzaldehyde. Retrieved from [Link]
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Application Notes & Protocols for the Analytical Determination of (2,2-Diethoxyethyl)benzene
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of (2,2-Diethoxyethyl)benzene (CAS No. 6314-97-2), also known as Phenylacetaldehyde diethyl acetal.[1][2] As a key fragrance ingredient and a stable derivative of the reactive Phenylacetaldehyde, its accurate measurement is critical in quality control, stability studies, and synthetic process monitoring.[3][4][5] We present detailed, validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies are explained with a focus on the scientific rationale behind parameter selection, ensuring robust and reliable results.
Introduction: The Analyte and Its Significance
This compound is an aromatic acetal with the chemical formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol .[1][2] It is characterized by its pleasant, green, floral odor, making it valuable in the fragrance industry.[6]
From a chemical standpoint, it is the diethyl acetal of Phenylacetaldehyde. Phenylacetaldehyde is a potent fragrance compound itself but is notoriously unstable, prone to oxidation and polymerization, which can compromise product quality and shelf-life.[4][5][7] The formation of the acetal serves as a protective strategy, converting the reactive aldehyde group into a more stable functional group. Therefore, quantifying this compound is often a surrogate measure for the total Phenylacetaldehyde content in a stable form.
Causality Diagram: Analyte Stability Context
Caption: Protection of unstable Phenylacetaldehyde as its stable diethyl acetal.
Accurate analytical methods are essential for:
-
Quality Control: Ensuring the purity and concentration of the acetal in raw materials and finished products.
-
Process Chemistry: Monitoring the efficiency of the acetalization reaction during synthesis.
-
Stability Testing: Assessing the degradation of the compound under various storage conditions.
-
Impurity Profiling: Detecting related impurities or unreacted starting materials.
This guide details two primary chromatographic techniques: Gas Chromatography for its high resolution with volatile compounds and High-Performance Liquid Chromatography as a versatile alternative.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The compound is volatilized and separated from other matrix components based on its boiling point and interaction with a stationary phase inside a capillary column. Mass Spectrometry (MS) provides highly specific detection and structural confirmation by ionizing the eluted compound and separating the resulting fragments based on their mass-to-charge ratio (m/z). The fragmentation pattern of this compound is unique and serves as a definitive fingerprint.
Sample Preparation
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent compatible with the GC injector.
Protocol 1: Simple Dilution (for high-concentration samples) This is suitable for analyzing raw materials, fragrance oils, or reaction mixtures where the analyte concentration is high.
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Add a suitable internal standard (e.g., 1,3-dichlorobenzene) to a known concentration.
-
Dilute to volume with a high-purity solvent such as Ethyl Acetate or Dichloromethane.
-
Vortex for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (for aqueous or complex matrices) This is used to isolate the analyte from non-volatile or interfering substances.
-
Pipette 1 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add the internal standard.
-
Add 5 mL of a water-immiscible solvent (e.g., Hexane or Methyl tert-butyl ether).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to an autosampler vial.
GC-MS Instrumental Protocol
The following parameters are provided as a robust starting point, leveraging data from the NIST Standard Reference Database.[8][9] The choice between a non-polar (DB-5) and a polar (DB-Wax) column allows for method optimization depending on the sample matrix. A DB-5 type column is generally recommended for initial screening.
Workflow Diagram: GC-MS Analysis
Caption: General workflow for the quantitative analysis by GC-MS.
| Parameter | Recommended Setting | Rationale & Expertise |
| GC System | Agilent 8890 or equivalent | A modern GC system provides excellent temperature and flow control, leading to stable retention times. |
| Injector | Split/Splitless, 250 °C | The high temperature ensures complete vaporization of the analyte. A split ratio of 50:1 is typical to avoid overloading the column with high-concentration samples. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable performance throughout the temperature ramp. |
| Column | Option A (Non-polar): DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film Option B (Polar): DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film[8][10] | DB-5ms: A (5%-phenyl)-methylpolysiloxane column separates compounds primarily by boiling point. It is robust and an excellent first choice. DB-Wax: A polyethylene glycol column separates based on polarity. It can provide alternative selectivity if co-elutions occur on a DB-5 column. |
| Oven Program | Initial: 60 °C, hold 2 min Ramp: 10 °C/min to 280 °C Final Hold: 5 min[3] | The initial hold allows for focusing of early-eluting compounds. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that all high-boiling components are eluted from the column. |
| MS System | Agilent 5977 or equivalent | A sensitive single quadrupole mass spectrometer is sufficient for this application. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV produces a reproducible fragmentation pattern that can be compared to library spectra for confident identification. |
| Temperatures | Source: 230 °C, Quadrupole: 150 °C | These temperatures prevent condensation of the analyte within the MS source while minimizing thermal degradation. |
| Acquisition Mode | Full Scan: 35-350 m/z SIM (for high sensitivity): Monitor ions m/z 103, 91, 75, 47[2] | Full Scan is used for initial method development and qualitative identification. Selected Ion Monitoring (SIM) significantly enhances sensitivity for trace-level quantification by focusing the detector on characteristic ions. |
Data Analysis and Quantification
-
Identification: The analyte is identified by its retention time (RT) and by matching its acquired mass spectrum against a reference library (e.g., NIST). The expected base peak is m/z 103, with other significant fragments at m/z 47, 91, and 75.[2]
-
Quantification: Create a multi-point calibration curve by analyzing standards of known concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of the analyte in unknown samples is then calculated from this curve using linear regression.
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful alternative to GC, particularly for samples in non-volatile matrices or for analytes that might be thermally sensitive (though this compound is quite stable). In this method, the sample is dissolved in a liquid and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the mobile phase and the stationary phase.
A reverse-phase (RP) method is most suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[11] Detection is typically achieved using a UV detector, as the benzene ring in the analyte absorbs UV light.
Sample Preparation
The primary goal is to dissolve the sample in a solvent that is miscible with the mobile phase and to filter out any particulates.
Protocol 3: HPLC Sample Preparation
-
Accurately weigh an appropriate amount of sample into a volumetric flask.
-
Add an internal standard if necessary (e.g., Toluene).
-
Dissolve and dilute to the mark with the mobile phase or a solvent like Acetonitrile.
-
Vortex to mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to prevent clogging of the HPLC system.
HPLC Instrumental Protocol
The following parameters describe a simple isocratic reverse-phase method suitable for quantification.
| Parameter | Recommended Setting | Rationale & Expertise |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard analytical HPLC system with a quaternary pump and UV detector is ideal. |
| Column | Reverse-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Acquity BEH C18, SIELC Newcrom R1)[11] | A C18 column provides excellent retention and separation for non-polar to moderately polar aromatic compounds. The specified dimensions are standard for analytical work. For faster analysis, UPLC with smaller particle size columns (e.g., 1.7 µm) can be used. |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) with 0.1% Phosphoric Acid[11] | This mobile phase composition provides good retention and peak shape for the analyte on a C18 column. The small amount of acid suppresses the ionization of any free silanol groups on the column packing, which prevents peak tailing. For LC-MS applications, replace Phosphoric Acid with 0.1% Formic Acid.[11] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, resulting in typical operating pressures and good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A 10 µL injection is a good starting point to achieve sufficient sensitivity without causing band broadening. |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD allows for monitoring at a specific wavelength while also collecting the full UV spectrum of the peak for identity confirmation. |
| Detection Wavelength | 254 nm | The benzene ring exhibits strong absorbance around 254 nm, providing good sensitivity for detection. A secondary wavelength (e.g., 210 nm) can also be monitored. |
Data Analysis and Quantification
Analysis follows the same principles as GC: identify the peak by its retention time and quantify using the peak area against a calibration curve constructed from known standards. The UV spectrum of the peak should be compared to that of a pure standard for identity confirmation.
Method Validation: Ensuring Trustworthiness
To ensure that the chosen method is fit for its intended purpose, it must be validated. The protocol becomes a "self-validating system" when its performance characteristics are documented and meet predefined acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks (Resolution > 1.5) and show no signs of co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | A calibration curve with at least 5 concentration levels should yield a correlation coefficient (r²) of ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of spiked samples should be within 90-110% of the nominal value. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | The relative standard deviation (RSD) of replicate injections or preparations should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically defined as a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically defined as a signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within precision criteria when parameters like flow rate, temperature, or mobile phase composition are slightly varied. |
Conclusion
Both GC-MS and HPLC offer robust and reliable methods for the quantification of this compound. GC-MS is generally preferred due to its high resolving power and the definitive structural information provided by mass spectrometry. HPLC with UV detection serves as an excellent orthogonal technique, valuable for confirmation or when GC is not suitable. The choice of method should be guided by the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and validation guidelines presented in this document, researchers can achieve accurate and trustworthy results for the analysis of this important fragrance and chemical intermediate.
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Application Notes and Protocols for the Formation of Acetals from Aldehydes
Introduction: The Strategic Importance of Acetal Formation in Complex Synthesis
In the landscape of modern organic synthesis, particularly within the intricate pathways of drug development, the reversible and selective protection of functional groups is a cornerstone of success. Among the arsenal of protective strategies, the conversion of aldehydes to acetals stands out for its robustness and versatility. Acetals are geminal-diether derivatives of aldehydes, formed by the reaction of an aldehyde with two equivalents of an alcohol under acidic conditions.[1][2] Their stability in neutral to strongly basic environments makes them ideal protecting groups for the otherwise reactive aldehyde functionality, allowing chemists to perform transformations on other parts of a molecule without unintended side reactions.[3][4][5] The aldehyde can be readily regenerated from the acetal by treatment with aqueous acid, highlighting the strategic elegance of this protective group strategy.[1][3]
This document provides a detailed exploration of the reaction mechanism governing acetal formation from aldehydes, offering insights into the causality behind experimental choices. Furthermore, it presents a comprehensive, field-proven protocol designed for researchers, scientists, and drug development professionals to reliably execute this pivotal transformation.
The Core Reaction Mechanism: A Stepwise Journey from Aldehyde to Acetal
The acid-catalyzed formation of an acetal from an aldehyde is a two-stage process that proceeds through a hemiacetal intermediate.[1][2] Every step in this mechanism is reversible, a critical factor to consider for optimizing reaction conditions.[1][6]
Stage 1: Formation of the Hemiacetal
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst.[6][7][8] This step is crucial because it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like an alcohol.[6][7][9]
-
Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[6][8] This results in the formation of a protonated hemiacetal.
-
Deprotonation: A base (typically the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly added alkoxy group, yielding a neutral hemiacetal and regenerating the acid catalyst.[8][10] Hemiacetals are often unstable and exist in equilibrium with the starting aldehyde and alcohol.[11][12]
Stage 2: Conversion of the Hemiacetal to the Acetal
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.[2][10] This converts the hydroxyl group into a good leaving group (water).[6][13]
-
Loss of Water and Formation of an Oxonium Ion: The protonated hydroxyl group departs as a molecule of water, leading to the formation of a resonance-stabilized carbocation, often referred to as an oxonium ion.[6][7] This ion is a potent electrophile.
-
Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[6][8]
-
Deprotonation: Finally, a base deprotonates the newly added alkoxy group to yield the stable acetal and regenerate the acid catalyst.[8][10]
The overall reaction consumes one molecule of aldehyde and two molecules of alcohol to produce one molecule of acetal and one molecule of water.[14]
Caption: Figure 1: Reaction Mechanism of Acetal Formation.
Driving the Equilibrium: The Critical Role of Water Removal
The formation of an acetal is a reversible equilibrium reaction.[1][11] To achieve a high yield of the acetal product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[15] This is most commonly achieved by removing the water that is formed as a byproduct of the reaction.[11][14][16]
Several techniques can be employed for water removal:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a classic and highly effective method where the reaction is conducted in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene or benzene).[17][18] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected in the bottom of the trap, while the lighter organic solvent overflows and returns to the reaction flask.[17][18]
-
Use of Dehydrating Agents: Molecular sieves (typically 4Å) are commonly used to physically adsorb water from the reaction mixture.[14][16] Other dehydrating agents such as anhydrous calcium chloride can also be employed.[19]
-
Use of an Orthoester: Trialkyl orthoformates can be used as both a reactant (in transacetalization) and a dehydrating agent.[20] They react with the water produced to form an ester and an alcohol, effectively removing water from the equilibrium.[14]
Experimental Protocol: Synthesis of a Cyclic Acetal from an Aldehyde
This protocol details the formation of a cyclic acetal using an aldehyde and a diol, a common strategy that is entropically favored over the use of two separate alcohol molecules.[14]
Objective: To protect an aldehyde functional group as a cyclic acetal.
Materials:
-
Aldehyde (1.0 equivalent)
-
Ethylene glycol (1.1 - 1.5 equivalents)
-
Anhydrous Toluene (or another suitable azeotroping solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), 0.01-0.05 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde, ethylene glycol, and anhydrous toluene.
-
Addition of Catalyst: Add the acid catalyst (e.g., PTSA) to the reaction mixture.
-
Azeotropic Water Removal: Assemble the Dean-Stark trap and reflux condenser on top of the round-bottom flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[17] The water will separate and collect at the bottom of the trap. Continue the reflux until no more water is collected in the trap, which typically indicates the completion of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by spectroscopic methods such as FT-IR (disappearance of the aldehyde C=O stretch around 1720 cm⁻¹) or ¹H NMR (disappearance of the aldehyde proton signal around 9-10 ppm and appearance of the acetal proton signal around 5-6 ppm).[21]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude acetal can be purified by distillation or column chromatography on silica gel if necessary.[22]
-
Table 1: Representative Reaction Conditions for Acetal Formation
| Aldehyde Substrate | Alcohol/Diol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Methanol | HCl (0.1 mol%) | Methanol | Room Temp | 0.5 | >99 | [23] |
| Heptanal | Ethylene Glycol | PTSA | Toluene | Reflux | 2-4 | 90-95 | General Protocol |
| 4-Nitrobenzaldehyde | Ethanol | ZrCl₄ | Ethanol | Room Temp | 1 | 95 | [24] |
| Cinnamaldehyde | 1,3-Propanediol | Perchloric acid/SiO₂ | Solvent-free | Room Temp | 0.25 | 98 | [24] |
Applications in Drug Development and Complex Molecule Synthesis
The strategic use of acetals as protecting groups is a powerful tool in medicinal chemistry and the synthesis of complex natural products.[25] Aldehydes are highly reactive functional groups that can undergo a variety of transformations, including oxidation, reduction, and addition of nucleophiles.[4][5] By converting an aldehyde to a stable acetal, chemists can perform reactions on other parts of the molecule, such as ester reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) or Grignard reactions, without affecting the aldehyde.[4][5][7] Following the desired transformation, the acetal can be easily deprotected under mild acidic conditions to regenerate the aldehyde.[3] This protection-deprotection strategy is essential for achieving high yields and selectivity in multi-step syntheses.[13][25]
Conclusion
The formation of acetals from aldehydes is a fundamental and indispensable transformation in organic chemistry. A thorough understanding of its reversible, acid-catalyzed mechanism, coupled with the practical knowledge of how to drive the reaction to completion, empowers researchers to effectively protect aldehyde functionalities. The protocols and insights provided herein are designed to equip scientists in drug development and other fields with the expertise to confidently and efficiently utilize this critical synthetic tool, thereby enabling the construction of complex and valuable molecules.
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Application Notes & Protocols: (2,2-Diethoxyethyl)benzene as a Specialty Solvent in Research and Development
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (2,2-Diethoxyethyl)benzene as a specialty solvent. Phenylacetaldehyde diethyl acetal, its common synonym, possesses a unique combination of an acetal functional group and an aromatic moiety, granting it advantageous properties for specific applications in organic synthesis and formulation. This guide details its physicochemical characteristics, explores its core strengths, and provides exemplary protocols for its effective use, with a focus on reactions requiring high thermal and base stability, and in the solubilization of challenging compounds.
Introduction: A Unique Solvent Profile
This compound (CAS No. 6314-97-2) is an aromatic acetal with growing potential as a specialty solvent.[][2] Structurally, it is the diethyl acetal of phenylacetaldehyde.[3][4] This composition—a stable, ether-like acetal group coupled with a non-polar benzene ring—imparts a distinct set of properties that differentiate it from more common laboratory solvents. While traditionally used as a chemical intermediate in organic synthesis, its high boiling point, chemical inertness under basic conditions, and affinity for aromatic compounds make it a compelling choice for challenging reaction and formulation environments.[][5] This guide will elucidate the rationale for its selection and provide practical methodologies for its application.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe implementation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6314-97-2 | [2][6] |
| Molecular Formula | C₁₂H₁₈O₂ | [6][7] |
| Molecular Weight | 194.27 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [] |
| Boiling Point | 237-238 °C @ 760 mmHg | [8] |
| Density | 0.964 g/cm³ | [8] |
| Water Solubility | 152.3 mg/L @ 25 °C (estimated) | [] |
| LogP (Octanol/Water) | ~2.57 - 3.14 (estimated) | [9] |
| Synonyms | Phenylacetaldehyde diethyl acetal, 1,1-Diethoxy-2-phenylethane | [4][7] |
Core Strengths as a Specialty Solvent
The decision to employ a specialty solvent is driven by the failure of standard solvents to meet specific experimental demands. This compound offers solutions in several key areas.
Exceptional Stability in Basic and Nucleophilic Environments
The acetal functional group is the cornerstone of this solvent's utility. Unlike esters (e.g., ethyl acetate) which are readily hydrolyzed by base, or protic solvents (e.g., ethanol) which can interfere with base-mediated reactions, acetals are exceptionally stable.[10] They lack acidic protons and are resistant to strong bases and nucleophiles, behaving similarly to ethers. This makes this compound an ideal medium for reactions involving organometallics, strong non-nucleophilic bases (e.g., NaH, DBU), or conditions where saponification is a concern.
High-Temperature Applications
With a boiling point of approximately 237 °C, this solvent is well-suited for reactions that require high thermal energy to overcome activation barriers, without the need for high-pressure apparatus.
Solubilization of Aromatic and Poorly Soluble Compounds
The presence of the benzene ring provides a strong affinity for other aromatic and non-polar molecules through van der Waals forces and potential π-π stacking interactions. This characteristic can be leveraged in drug development to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs), particularly those belonging to BCS Class II and IV.[11] Its character as a water-insoluble organic solvent makes it a candidate for use as a co-solvent or in non-aqueous formulations.[12]
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for determining if this compound is an appropriate choice for a given chemical transformation.
Sources
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- 6. Benzene, (2,2-diethoxyethyl)- (CAS 6314-97-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,2-Diethoxyethyl)benzene
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of (2,2-Diethoxyethyl)benzene (also known as phenylacetaldehyde diethyl acetal). This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to solve problems effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and recurring issues encountered during the synthesis.
Q1: What are the most common and reliable methods for synthesizing this compound?
There are two primary, reliable routes for the synthesis of this compound:
-
Grignard Reaction (Preferred for C-C bond formation): This is arguably the most common and robust method. It involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a protected bromoacetaldehyde equivalent, 2-bromo-1,1-diethoxyethane. This method is highly effective for building the carbon skeleton directly.[1][2]
Q2: My Grignard reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in Grignard reactions are a classic problem, often stemming from a few key areas:
-
Reagent and Solvent Purity: Grignard reagents are extremely strong bases and will react with any protic source, such as water or alcohols.[1][5] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (typically diethyl ether or THF).[6]
-
Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted alkyl halide (in this case, 2-bromo-1,1-diethoxyethane), which forms a dimer.[1][7][8][9] This is exacerbated by high local concentrations of the alkyl halide and elevated temperatures. The solution is to add the 2-bromo-1,1-diethoxyethane solution slowly (dropwise) to the Grignard reagent while maintaining a low reaction temperature.[7][9]
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is critical.[7]
Q3: During the aqueous workup, I notice a sharp, almond-like smell, and my final product is impure. What is happening?
That sharp smell is likely phenylacetaldehyde, indicating that the acetal product is being hydrolyzed back to the parent aldehyde. Acetals are stable under neutral and basic conditions but are readily cleaved by aqueous acid.[6][10][11][12]
-
The Chemistry: The mechanism involves protonation of one of the ethoxy groups, turning it into a good leaving group (ethanol).[11][13] Subsequent attack by water and loss of the second ethoxy group regenerates the aldehyde.
-
Solution: During the workup, avoid strong acidic conditions. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and sufficient to destroy any remaining Grignard reagent without aggressively hydrolyzing the acetal.[7] If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures. A final wash with a mild base like sodium bicarbonate solution can neutralize any residual acid before distillation.[14]
Q4: The starting material, 2-bromo-1,1-diethoxyethane, is often sold with a stabilizer. Does this affect the reaction?
Yes, it can. Commercial 2-bromo-1,1-diethoxyethane is often stabilized with a small amount of a base like potassium carbonate or amines to prevent the elimination of HBr and subsequent decomposition.[15][16] While this enhances shelf-life, the stabilizer should be removed before use, especially in Grignard reactions where precise control of basicity is crucial. It can be removed by passing the reagent through a short plug of neutral alumina or by distillation.
Part 2: Detailed Troubleshooting Guide
This guide provides solutions to specific experimental observations in a problem-cause-solution format.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate (no cloudiness, no exotherm). | 1. Inactive magnesium surface (oxide layer). 2. Wet solvent or glassware. 3. Impure haloalkane starting material. | 1. Activate Magnesium: Add a single crystal of iodine or a few drops of 1,2-dibromoethane and gently warm.[7] Crushing the magnesium turnings under nitrogen can also expose a fresh surface. 2. Ensure Anhydrous Conditions: Flame-dry all glassware immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable agent (e.g., sodium/benzophenone).[1] |
| Reaction mixture turns dark brown/black and tarry. | 1. Overheating: Localized hotspots can cause significant side reactions and decomposition.[7] 2. Oxygen Exposure: Grignard reagents can react with O₂, leading to oxidized byproducts and complex mixtures.[5] | 1. Control Temperature: Use an ice bath to maintain the reaction temperature, especially during the addition of the electrophile.[7] 2. Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[5] |
| TLC/GC analysis shows the main byproduct is biphenyl. | Wurtz-Fittig Coupling: This indicates that the phenylmagnesium bromide is reacting with the starting bromobenzene. | This is a variant of the Wurtz side reaction.[1][7] It is often caused by adding the bromobenzene too quickly during Grignard formation. Add the halide dropwise to the magnesium suspension to maintain a low concentration. |
| Product is contaminated with a high-boiling impurity. | Wurtz Dimer: The primary high-boiling impurity is often the dimer formed from two molecules of 2-bromo-1,1-diethoxyethane coupling, resulting in 1,4,4-triethoxybutane. | Slow Addition: Add the 2-bromo-1,1-diethoxyethane solution very slowly to the Grignard reagent to minimize its concentration.[9] Purification: Careful fractional distillation under reduced pressure is usually effective at separating the desired product from this higher-boiling byproduct. |
| Final product is "wet" or cloudy and NMR shows aldehyde peaks. | Acetal Hydrolysis: The product has been exposed to acidic water during the workup.[10][11] | Use Mild Quench: Use saturated NH₄Cl solution for the quench.[7] Basic Wash: Wash the organic layer with a saturated NaHCO₃ solution before drying with an anhydrous salt (like MgSO₄ or Na₂SO₄). |
Part 3: Experimental Protocol & Workflow
This section provides a validated, step-by-step protocol for the synthesis via the Grignard pathway.
Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.0 eq)
-
2-Bromo-1,1-diethoxyethane (1.05 eq), freshly distilled
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place magnesium turnings in the flask. Add the iodine crystal. Gently warm the flask under a nitrogen flow until the purple iodine vapor deposits on the magnesium, then disappears. Allow the flask to cool to room temperature.[7]
-
Grignard Formation: Add a portion of the anhydrous ether to the flask. Dissolve the bromobenzene in additional anhydrous ether and add it to the dropping funnel. Add ~10% of the bromobenzene solution to the magnesium suspension. Initiation should be observed by the onset of bubbling and a gentle reflux. If it does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Reaction: After the addition is complete, stir the resulting gray-black suspension for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard solution to 0°C using an ice bath. Dissolve the 2-bromo-1,1-diethoxyethane in anhydrous ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise significantly.[7][9]
-
Workup: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for another hour. Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[7]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
References
-
PrepChem. Synthesis of phenylacetaldehyde dimethylacetal. Available at: [Link]
-
ResearchGate. Formation of side products via Wurtz‐type coupling. Available at: [Link]
-
SpringerLink. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]
-
PharmaCompass. 2-Bromo-1,1-dimethoxyethane, 0.2% potassium carbonate as stabilizer. Available at: [Link]
-
Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones. Available at: [Link]
-
YouTube. Acetal Formation and Hydrolysis. Available at: [Link]
-
Reddit. Hydrolysis of acetal. Available at: [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
-
YouTube. Acetal Hydrolysis in Acidic Media. Available at: [Link]
-
Chemistry LibreTexts. Wurtz reaction. Available at: [Link]
-
YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Available at: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available at: [Link]
-
AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
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- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 12. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 15. 7252-83-7 2-Bromo-1,1-dimethoxyethane, 0.2% potassium carbonate as stabilizer AKSci J50544 [aksci.com]
- 16. 2-Bromo-1,1-dimethoxyethane, 0.2% potassium carbonate as stabilizer | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Phenylacetaldehyde Diethyl Acetal Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Phenylacetaldehyde Diethyl Acetal. This document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Phenylacetaldehyde diethyl acetal is a valuable fragrance ingredient, prized for its stability and pleasant floral-green scent profile.[1][2] However, the synthesis of this acetal from its parent aldehyde, phenylacetaldehyde, presents several challenges that can lead to significantly reduced yields. Phenylacetaldehyde is notoriously unstable, prone to polymerization and oxidation, which complicates its conversion.[3][4][5]
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ultimately improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the acid-catalyzed synthesis of phenylacetaldehyde diethyl acetal?
The formation of an acetal from an aldehyde and an alcohol is a reversible nucleophilic addition reaction that proceeds in two main stages under acidic conditions.[6][7]
-
Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, making the carbonyl carbon more electrophilic.[8] A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent deprotonation step yields a hemiacetal intermediate.[7][9]
-
Acetal Formation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of water results in a resonance-stabilized oxonium ion. A second molecule of ethanol attacks this electrophilic species, and a final deprotonation step yields the stable phenylacetaldehyde diethyl acetal.[8][10]
The entire mechanism is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side.[7][9]
Q2: Why is an acid catalyst essential for this reaction?
Alcohols, like ethanol, are weak nucleophiles and do not efficiently add to the carbonyl group of an aldehyde under neutral conditions.[7] An acid catalyst is required to protonate the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by the weakly nucleophilic alcohol.[8] Acetal formation is not possible under neutral or basic conditions.[9] While strong protic acids like HCl or p-TsOH are common, various Lewis acids and solid-supported acids can also effectively catalyze the reaction.[11][12][13]
Q3: My overall yield is consistently low. What are the most likely general causes?
Consistently low yields in this synthesis typically stem from two primary sources:
-
Incomplete Reaction (Equilibrium Issues): Acetal formation is a reversible reaction that produces water as a byproduct.[12] If this water is not removed from the reaction mixture, it will hydrolyze the acetal product back to the starting materials, preventing the reaction from reaching completion.[6] Driving the equilibrium to favor the product is paramount.
-
Starting Material Degradation: Phenylacetaldehyde is an inherently unstable molecule. Under the acidic conditions required for the reaction, it is highly susceptible to polymerization, forming cyclic trimers (2,4,6-tribenzyl-s-trioxane) and other polymeric materials.[3][14] It can also be easily oxidized to phenylacetic acid if exposed to air.[4] This degradation of the starting material is a major pathway for yield loss.
Q4: What are the main side products I should expect to form during the synthesis?
The primary side products are related to the instability of phenylacetaldehyde:
-
Polymers: A mixture of polymeric materials resulting from acid-catalyzed self-condensation of the aldehyde.[14] This often appears as a viscous, darkened residue.
-
2,4,6-Tribenzyl-s-trioxane: The cyclic trimer of phenylacetaldehyde, formed under acidic conditions.[3][14]
-
Phenylacetic Acid: Formed if the starting aldehyde oxidizes, which can happen if the reaction is not performed under an inert atmosphere or if the starting material is old.[4]
-
Aldol Condensation Products: While more common under basic conditions, self-condensation can also be a minor pathway under certain acidic conditions.[3]
Troubleshooting Guide
Problem: My reaction is not going to completion. TLC/GC analysis shows significant unreacted phenylacetaldehyde.
Cause: This is a classic equilibrium problem. The water produced during the reaction is hydrolyzing your product back to the starting materials.
Solution:
-
Actively Remove Water: The most effective way to drive the reaction to completion is by removing the water as it forms.
-
Method A: Use a Chemical Dehydrating Agent. Add triethyl orthoformate (TEOF) to the reaction mixture. TEOF reacts with the water byproduct to form ethyl formate and ethanol, effectively and irreversibly removing water from the equilibrium.[11][12] This is often the most reliable method.
-
Method B: Azeotropic Distillation. If performing the reaction in a suitable solvent like toluene, use a Dean-Stark apparatus. The toluene-water azeotrope will distill off, allowing for the physical separation of water.[15]
-
-
Use Excess Alcohol: Employing a large excess of ethanol can also help shift the equilibrium to the product side according to Le Châtelier's principle.[9] However, this is often less effective than active water removal.
Problem: My reaction mixture turns dark brown or black, becomes viscous, and the final yield is extremely low.
Cause: This indicates significant polymerization and degradation of the phenylacetaldehyde starting material, which is accelerated by strong acids and high temperatures.[5][14]
Solution:
-
Control Reaction Temperature: Avoid excessive heat. Many acetalizations can be carried out at room temperature or with gentle warming (e.g., 40-50°C), especially when using reactive reagents like triethyl orthoformate.[1]
-
Choose a Milder Catalyst: Strong mineral acids (H₂SO₄, HCl) can aggressively promote polymerization. Consider using a milder catalyst system.
-
Organic Acids: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice.[1][13]
-
Lewis Acids: Catalysts like Bismuth(III) triflate (Bi(OTf)₃) are extremely efficient, often requiring only catalytic amounts (e.g., 0.1 mol%) under mild conditions.[12][13]
-
Solid Acids: Heterogeneous catalysts like Amberlyst-15 or silica-supported acids can also be used.[11][16] These have the added benefit of being easily filtered out, simplifying the workup.
-
-
Use Fresh, Pure Phenylacetaldehyde: The starting aldehyde degrades over time.[14] Use freshly distilled or recently purchased phenylacetaldehyde for best results. Store it in a cool, dark place.
Problem: I am isolating the product, but it hydrolyzes back to the aldehyde during workup or purification.
Cause: The product, phenylacetaldehyde diethyl acetal, is stable under neutral and basic conditions but will rapidly hydrolyze back to the aldehyde in the presence of residual acid and water.[6][11]
Solution:
-
Thoroughly Neutralize the Catalyst: Before distillation or any aqueous workup, it is critical to completely neutralize the acid catalyst.
-
Add a mild aqueous base, such as a 2-5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution, to the reaction mixture and stir vigorously.[17]
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
-
Minimize Contact with Water: During the workup, wash the organic layer, but do not let it sit in contact with an aqueous phase for extended periods, even if neutralized.
-
Dry the Organic Layer Completely: Before the final distillation, dry the organic extract thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purify by Vacuum Distillation: Distilling the final product under reduced pressure will lower the required temperature, minimizing the risk of thermal degradation or reversion.
Data & Protocols
Table 1: Comparison of Catalytic Systems for Acetalization
| Catalyst System | Typical Loading | Conditions | Advantages | Disadvantages |
| p-TsOH | 1-5 mol% | Reflux with Dean-Stark or RT with orthoformate | Inexpensive, readily available | Can promote polymerization if overheated |
| H₂SO₄ / HCl | Catalytic | RT to 50°C | Very cheap, strong acid | High risk of polymerization/degradation[14] |
| Bi(OTf)₃ | 0.1-1 mol% | Room Temperature | Very mild, highly efficient, low loading[12][13] | More expensive than protic acids |
| Amberlyst-15 | By weight | Gentle heating | Heterogeneous, easily removed by filtration[11] | May require longer reaction times |
| Zr(SO₄)₂/SiO₂ | By weight | Gentle heating | Solid catalyst, high yield reported for similar acetals[16] | Not as commonly available |
Optimized Experimental Protocol for High-Yield Synthesis
This protocol utilizes triethyl orthoformate as a dehydrating agent to drive the reaction to completion under mild conditions, minimizing side reactions.
Reagents:
-
Phenylacetaldehyde (freshly distilled, 10.0 g, 83.2 mmol)
-
Ethanol (absolute, 200 proof, 38.4 g, 48.6 mL, 832 mmol, 10 equiv.)
-
Triethyl orthoformate (14.8 g, 16.5 mL, 99.8 mmol, 1.2 equiv.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.16 g, 0.83 mmol, 0.01 equiv.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether (for extraction)
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the phenylacetaldehyde, absolute ethanol, and triethyl orthoformate.
-
Stir the mixture to ensure homogeneity. Add the p-toluenesulfonic acid monohydrate catalyst in one portion.
-
Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours. (A spot test for aldehydes with 2,4-DNP solution can also be used).
-
Once the reaction is complete (disappearance of phenylacetaldehyde), quench the reaction by pouring the mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to afford pure phenylacetaldehyde diethyl acetal (Boiling Point: ~110-112 °C at 10 mmHg).
Visualizations
Reaction Mechanism Workflow
Caption: Acid-catalyzed mechanism for diethyl acetal formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Key Parameter Relationships
Caption: Interrelation of key parameters for achieving high yield.
References
-
PrepChem. Synthesis of phenylacetaldehyde dimethylacetal. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
ResearchGate. A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate | Request PDF. [Link]
-
CNKI. Synthesis of phenylacetaldehyde ethyleneglycol acetal catalyzed by Zr(SO4)2/SiO2. [Link]
-
American Chemical Society. A Simple and Versatile Method for the Synthesis of Acetals from Aldehydes and Ketones Using Bismuth Triflate. [Link]
-
Wikipedia. Trimethyl orthoformate. [Link]
- Google Patents. US2649462A - Method for stabilizing and purifying phenylacetaldehyde.
-
Wikipedia. Phenylacetaldehyde. [Link]
-
YouTube. Acetal Formation Mechanism Step-by-Step Explanation. [Link]
-
National Institutes of Health (NIH). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry LibreTexts. 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
YouTube. Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]
-
Reddit. Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. [Link]
-
The Good Scents Company. phenyl acetaldehyde diethyl acetal. [Link]
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- 4. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
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- 17. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude (2,2-Diethoxyethyl)benzene
Welcome to the technical support guide for the purification of (2,2-Diethoxyethyl)benzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining high-purity material. As an acetal, this compound presents unique challenges, primarily its sensitivity to acidic conditions, which can complicate standard purification protocols. This guide is structured to address these challenges head-on, explaining the causality behind experimental choices to ensure successful and repeatable outcomes.
Part 1: Foundational Knowledge & Initial Assessment
This section addresses the most common initial questions regarding the properties, stability, and typical impurities associated with crude this compound. A solid understanding of these fundamentals is the first step in designing a robust purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound that influence its purification?
Understanding the physical properties is essential for selecting and optimizing a purification method, particularly for distillation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |
| Molecular Weight | 194.27 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 237.4 °C at 760 mmHg | [1] |
| 118.5 °C at 15 Torr | [4] | |
| Density | 0.964 g/cm³ | [1][4] |
| Purity (Commercial) | Typically 96-97% | [1][2] |
Q2: What are the most common impurities I should expect in my crude sample?
Crude this compound is typically synthesized from phenylacetaldehyde and ethanol under acidic catalysis.[5] Consequently, the primary impurities are often:
-
Unreacted Starting Materials: Phenylacetaldehyde and ethanol.
-
Reaction Byproduct: Water. The formation of an acetal from a carbonyl and two alcohol molecules eliminates one molecule of water.[5]
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate, which may be present in equilibrium.[5][6]
-
Residual Acid Catalyst: Traces of the acid used for the synthesis (e.g., p-toluenesulfonic acid, sulfuric acid).[7]
-
Side-Products: Potential self-condensation products of phenylacetaldehyde if conditions are not optimized.
Q3: How stable is this compound, and what conditions must be avoided during purification?
This is the most critical question. As an acetal, the compound is highly sensitive to acid-catalyzed hydrolysis.[6][8]
-
Acid Sensitivity: In the presence of even catalytic amounts of acid and water, the acetal will hydrolyze back to phenylacetaldehyde and ethanol.[7][9] This is a reversible equilibrium reaction.[5][9]
-
Basic/Neutral Stability: The compound is stable under neutral to strongly basic conditions, making it compatible with reagents like metal hydrides (e.g., LiAlH₄, NaBH₄) and organometallics (e.g., Grignard reagents).[8][10]
-
Thermal Stability: The compound is thermally stable enough for vacuum distillation, but prolonged heating, especially in the presence of acidic impurities, can promote decomposition.
The primary directive during purification is the rigorous exclusion of acidic conditions . This includes acidic glassware, acidic chromatography media, and residual acid from the synthesis.
Part 2: Troubleshooting Purification by Vacuum Distillation
Distillation is often the most effective method for purifying this compound on a larger scale, provided there is a significant boiling point difference between the product and its impurities.
Distillation Workflow & Troubleshooting
// Connections Start -> Analyze -> CheckBP; CheckBP -> Neutralize [label="Yes"]; Neutralize -> Setup -> Heat -> Collect; Heat -> Decomp [style=dashed]; Decomp -> FixDecomp; Collect -> PoorSep [style=dashed]; PoorSep -> FixPoorSep; CheckBP -> "chromatography_node" [label="No, go to\nChromatography"];
// Hidden node to direct the arrow chromatography_node [style=invis, height=0, width=0, label=""]; } } Caption: Decision workflow for purification by vacuum distillation.
Q4: My crude reaction mixture contains an acid catalyst. Can I distill it directly?
Absolutely not. Attempting to distill an acidic mixture of an acetal is the most common cause of failure. The heat will accelerate the acid-catalyzed hydrolysis, reverting your product back to starting materials and causing significant yield loss.
Self-Validating Protocol 1: Pre-Distillation Workup
-
Cool the crude reaction mixture to room temperature.
-
Dilute the mixture with a non-polar, water-immiscible solvent like diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.
-
Perform a final wash with brine (saturated aqueous NaCl) to break any emulsions and remove excess water.
-
Dry the organic layer over an anhydrous basic or neutral salt (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting residue is now ready for vacuum distillation.
Q5: My product is darkening and decomposing in the distillation flask, even after neutralization. What's happening?
This suggests either incomplete neutralization or excessive pot temperature.
-
Check Neutralization: Ensure the pH of the aqueous layer from your final wash was neutral or slightly basic. If in doubt, re-dissolve the crude oil and re-wash.
-
Reduce Temperature: The most effective way to lower the distillation temperature is to improve the vacuum. Check all joints for leaks. A boiling point of 118.5 °C is reported at 15 Torr[4]; at a higher vacuum (e.g., 1-5 Torr), the boiling point will be significantly lower, reducing the risk of thermal decomposition.
Part 3: Troubleshooting Purification by Column Chromatography
Column chromatography is an excellent high-resolution technique but poses a significant risk to acetals due to the inherent acidity of standard silica gel.[7]
Chromatography Workflow & Troubleshooting
// Connections Start -> TLC -> DecompCheck; DecompCheck -> PrepSilica [label="Yes"]; DecompCheck -> "standard_prep" [label="No"]; standard_prep [label="Pack column with\nstandard silica", style=invis]; standard_prep -> RunColumn; PrepSilica -> PrepColumn -> RunColumn -> AnalyzeFractions; DecompCheck -> UseAlumina [label="Yes, Severe\nDecomposition", style=dashed, color="#EA4335"]; } } Caption: Troubleshooting workflow for acetal purification by chromatography.
Q6: I ran a column on standard silica gel and my yield was very low. My collected fractions show a new spot that I believe is phenylacetaldehyde. Why?
This is a classic case of on-column decomposition. Standard silica gel is acidic (pH ≈ 4-5) and acts as a solid acid catalyst, hydrolyzing the acetal as it travels down the column.[7] The presence of trace water in your solvents or on the silica itself facilitates this reaction.
Q7: How can I prevent my acetal from decomposing on a chromatography column?
The solution is to neutralize the acidic environment of the column.
Self-Validating Protocol 2: Neutralized Silica Gel Chromatography [11]
-
Determine Eluent System: First, find an appropriate solvent system using TLC (e.g., starting with 95:5 Hexane:Ethyl Acetate).
-
Prepare Neutralized Eluent: To your chosen bulk eluent, add 1% triethylamine (Et₃N) by volume. For example, to 990 mL of your solvent mixture, add 10 mL of triethylamine.
-
Prepare Silica Slurry: In a beaker, create a slurry of your silica gel using the neutralized eluent. This ensures all active acidic sites on the silica are passivated before the column is packed.
-
Pack and Run Column: Pack the column with the neutralized slurry and run the chromatography as usual, using the eluent containing 1% triethylamine throughout the entire process.
-
Product Isolation: After collecting and combining the pure fractions, the triethylamine can be easily removed along with the solvents during rotary evaporation due to its volatility.
Q8: Are there alternatives to neutralized silica gel?
Yes. If decomposition remains an issue, consider switching to a more basic stationary phase.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds. You will likely need to re-optimize your solvent system, as the polarity characteristics of alumina differ from silica.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be used for the purification of sensitive compounds.
Part 4: Summary of Purification Techniques
| Technique | Pros | Cons | Best Suited For |
| Vacuum Distillation | - Economical and scalable- Fast for large quantities- Avoids contact with solid media | - Requires significant boiling point differences- Risk of thermal decomposition if not careful- May not separate isomers or close-boiling impurities | - Large-scale purification (>10 g)- When impurities are non-volatile or have very different boiling points |
| Column Chromatography | - High resolution, can separate close-eluting impurities- Applicable to a wide range of impurities | - HIGH RISK of acid-catalyzed decomposition- Requires neutralization protocols- More solvent waste and time-consuming | - Small-scale purification (<10 g)- When high purity is critical and distillation is ineffective |
By carefully considering the inherent chemical nature of this compound and implementing these targeted protocols and troubleshooting steps, you can reliably achieve high purity while maximizing yield.
References
-
Alfa Chemistry. Benzene,(2,2-diethoxyethyl)-.
-
Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal.
-
CymitQuimica. This compound.
-
PubChem. (2,2-Diethoxyethoxy)benzene.
-
ChemicalBook. This compound CAS#: 6314-97-2.
-
Cheméo. Chemical Properties of Benzene, (2,2-diethoxyethyl)- (CAS 6314-97-2).
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.
-
Wikipedia. Acetal.
-
NIST WebBook. Benzene, (2,2-diethoxyethyl)-.
-
NIST WebBook. Benzene, (2,2-diethoxyethyl)- Data.
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
-
Sulzer. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
-
NIST WebBook. Normal alkane RI, non-polar column, temperature ramp.
-
BenchChem. Technical Support Center: Catalyst Selection for Acetal Synthesis.
-
Google Patents. US4423238A - Process for purifying acetals.
-
J&K Scientific. (2,2-Diethoxyethyl)-benzene, 97%.
-
PubChemLite. This compound (C12H18O2).
-
ChemicalBook. This compound.
-
Sigma-Aldrich. This compound.
-
YouTube. (2020). 34-3 Removing Acetals – Reaction and Mechanism (w/ Dr. C).
-
Reddit. (2024). Purification Troubleshooting.
-
NIST WebBook. Normal alkane RI, polar column, temperature ramp.
-
Organic Syntheses. 2,2-diethoxy-1-isocyanoethane.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6314-97-2 [m.chemicalbook.com]
- 4. This compound CAS#: 6314-97-2 [m.chemicalbook.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acetalization of Phenylacetaldehyde
Welcome to the technical support center for the optimization of reaction conditions for the acetalization of phenylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal results.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acetalization of phenylacetaldehyde in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in acetalization reactions are a frequent challenge, often stemming from the reversible nature of the reaction. Several factors can contribute to this issue:
-
Incomplete Water Removal: The formation of an acetal from an aldehyde and an alcohol produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, thus lowering the yield of the desired acetal.[1][2]
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][2][3][4] Toluene is a common solvent for this purpose as it forms an azeotrope with water.[1][2] Alternatively, the use of drying agents like molecular sieves (3Å or 4Å) can effectively sequester water from the reaction mixture.
-
-
Suboptimal Catalyst Choice or Concentration: The reaction is acid-catalyzed, and the choice and amount of catalyst are critical.
-
Solution: Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic resins.[5][6] Start with a catalytic amount (e.g., 0.1-1 mol%). Insufficient catalyst will result in a slow reaction, while excessive acid can lead to side reactions such as polymerization of phenylacetaldehyde.[7][8]
-
-
Unfavorable Reaction Equilibrium (Thermodynamics): Even with efficient water removal, the inherent thermodynamics of the reaction might not strongly favor product formation.
-
Solution: Using a large excess of the alcohol reactant can help drive the equilibrium towards the product side.[9] For the formation of cyclic acetals, using a diol like ethylene glycol is entropically favored over using two separate alcohol molecules.
-
Q2: The reaction appears to stall and never reaches completion, even after extended reaction times. Why is this happening?
A2: A stalled reaction often points to issues with the catalyst or the presence of inhibitors.
-
Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.
-
Solution: Ensure your phenylacetaldehyde and alcohol are pure and free from basic residues. Phenylacetaldehyde can be stabilized with bases, which would need to be removed prior to the reaction.[9] Consider purifying your starting materials by distillation if necessary. Also, ensure your catalyst, such as p-TsOH, is dry, as moisture can affect its activity.[9]
-
-
Insufficient Reaction Temperature: The reaction may be under kinetic control, meaning it requires a certain activation energy to proceed at a reasonable rate.[10][11][12]
Q3: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A3: Phenylacetaldehyde is a reactive molecule prone to several side reactions, especially under acidic conditions.
-
Aldol Condensation and Polymerization: Phenylacetaldehyde has an enolizable proton and can undergo self-condensation (aldol reaction) or polymerization in the presence of acid or base.[7][8][13]
-
Solution: Maintain a moderate reaction temperature and use only a catalytic amount of acid. Adding the phenylacetaldehyde slowly to the reaction mixture containing the alcohol and catalyst can help to keep its concentration low, thereby minimizing self-reaction.
-
-
Oxidation: Phenylacetaldehyde is readily oxidized to phenylacetic acid, especially if exposed to air for prolonged periods.[13]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use freshly distilled or high-purity phenylacetaldehyde.
-
Q4: The purification of my acetal is proving difficult. What are the best practices for isolation and purification?
A4: Purification challenges often arise from unreacted starting materials and byproducts.
-
Work-up Procedure:
-
Neutralization: After the reaction is complete, it is crucial to neutralize the acid catalyst to prevent hydrolysis of the acetal during work-up. This can be achieved by washing the organic layer with a mild base like sodium bicarbonate solution.
-
Removal of Excess Alcohol: If a large excess of a low-boiling alcohol was used, it can often be removed by rotary evaporation. For higher-boiling alcohols or diols, aqueous extraction may be necessary.
-
-
Purification Technique:
-
Distillation: For liquid acetals, vacuum distillation is often the most effective method for purification.
-
Chromatography: Column chromatography on silica gel can be used to separate the acetal from non-polar byproducts and residual starting aldehyde.
-
II. Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries related to the acetalization of phenylacetaldehyde.
Q1: What is the mechanism of acid-catalyzed acetalization?
A1: The acid-catalyzed formation of an acetal from an aldehyde proceeds through a two-stage mechanism involving a hemiacetal intermediate.[14][15]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[15][16][17]
-
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[14][16]
-
Deprotonation to form a Hemiacetal: A base (another alcohol molecule or the conjugate base of the acid catalyst) removes a proton to form a neutral hemiacetal.[14]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form a good leaving group (water).[14][16][18]
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).[15][16]
-
Nucleophilic Attack by a Second Alcohol Molecule: A second molecule of alcohol attacks the carbocation.[14][16]
-
Deprotonation to form the Acetal: A final deprotonation step yields the stable acetal and regenerates the acid catalyst.[14]
Q2: Why are cyclic acetals often preferred over acyclic acetals?
A2: The formation of a cyclic acetal from a diol (like ethylene glycol) and an aldehyde is generally more favorable than the formation of an acyclic acetal from two separate alcohol molecules.[14] This is due to a positive change in entropy. The reaction of one molecule of aldehyde and one molecule of diol produces one molecule of the cyclic acetal and one molecule of water (two molecules on each side of the equation). In contrast, the formation of an acyclic acetal involves the reaction of one aldehyde molecule with two alcohol molecules to produce one acetal molecule and one water molecule (a net decrease in the number of molecules).
Q3: How can I monitor the progress of my acetalization reaction?
A3: Several techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the disappearance of the starting aldehyde and the appearance of the acetal product.
-
Gas Chromatography (GC): GC can provide quantitative information on the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the acetal proton signal (typically around 4.5-5.5 ppm).[19][20][21]
-
Dean-Stark Water Collection: When using a Dean-Stark apparatus, the reaction can be considered complete when water is no longer being collected in the trap.[1]
Q4: What are the key safety considerations when working with phenylacetaldehyde?
A4: Phenylacetaldehyde should be handled with care in a well-ventilated fume hood. It can be an irritant to the skin, eyes, and respiratory system.[6] Due to its tendency to polymerize, it should be stored in a cool, dark place, often with a stabilizer.[7][8] Always consult the Safety Data Sheet (SDS) before handling this chemical.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Acetalization of Phenylacetaldehyde with Different Alcohols
| Alcohol | Molar Ratio (Alcohol:Aldehyde) | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | 10:1 | p-TsOH (1%) | Methanol | Reflux (65) | 4-6 | >90 |
| Ethanol | 10:1 | H₂SO₄ (cat.) | Ethanol | Reflux (78) | 4-6 | >90 |
| Ethylene Glycol | 1.5:1 | Zr(SO₄)₂/SiO₂ (cat.) | Cyclohexane | Reflux (81) | 1.5 | >96[22] |
| Phenylethanol | 1.2:1 | p-TsOH (cat.) | Toluene | Reflux (111) | 15-30 | ~87[5] |
Protocol 1: Synthesis of Phenylacetaldehyde Dimethyl Acetal
This protocol details the synthesis of phenylacetaldehyde dimethyl acetal.[19]
Materials:
-
Phenylacetaldehyde
-
Methanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylacetaldehyde (1 eq), methanol (10 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and neutralize the catalyst by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the excess methanol by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure phenylacetaldehyde dimethyl acetal.
Protocol 2: Synthesis of Phenylacetaldehyde Ethylene Glycol Acetal using a Dean-Stark Apparatus
This protocol describes the formation of a cyclic acetal using a Dean-Stark trap for water removal.[22]
Materials:
-
Phenylacetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
To the flask, add phenylacetaldehyde (1 eq), ethylene glycol (1.5 eq), a catalytic amount of p-TsOH (0.01 eq), and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (approximately 1.5-3 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
The resulting crude product can be further purified by vacuum distillation if necessary.
IV. Visualizations
References
- 1. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 8. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]
- 20. Showing Compound Phenylacetaldehyde (FDB012238) - FooDB [foodb.ca]
- 21. Phenylacetaldehyde | C8H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of (2,2-Diethoxyethyl)benzene Under Acidic Conditions
Welcome to the technical support guide for (2,2-Diethoxyethyl)benzene, also known as phenylacetaldehyde diethyl acetal. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and need to understand its stability profile, particularly its susceptibility to degradation under acidic conditions. As a stable and unreactive functional group in neutral to strongly basic environments, this acetal serves as an excellent protecting group for the otherwise reactive phenylacetaldehyde.[1][2][3] However, this stability is deliberately compromised under acidic conditions to "deprotect" the aldehyde, a process that can sometimes lead to unexpected challenges. This guide provides in-depth answers, troubleshooting protocols, and the fundamental science behind the observed phenomena.
Section 1: The Core Mechanism of Degradation: Acid-Catalyzed Hydrolysis
The degradation of this compound in the presence of acid is not a random decomposition but a well-defined chemical reaction: acid-catalyzed hydrolysis.[4][5] The overall reaction transforms the acetal back into its parent aldehyde (phenylacetaldehyde) and two equivalents of alcohol (ethanol) by consuming one equivalent of water.
The reaction proceeds through several distinct, reversible steps. The key to driving the reaction towards completion (degradation) is the use of a large excess of water, which shifts the equilibrium according to Le Châtelier's principle.[4][5]
The mechanism involves the following key stages:
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the ethoxy oxygen atoms, converting it into a good leaving group (ethanol).[4]
-
Formation of a Carboxonium Ion: The protonated ethoxy group departs as a molecule of ethanol. The resulting species is a resonance-stabilized carboxonium ion, which is a key intermediate. The formation of this intermediate is often the rate-determining step of the hydrolysis.[1][4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.[4]
-
Formation of a Hemiacetal: Deprotonation of the attached water molecule yields a hemiacetal intermediate.[4]
-
Repeat of the Process: The second ethoxy group is then protonated, leaves as ethanol, and another carboxonium ion is formed.
-
Aldehyde Formation: A final deprotonation step yields the final products: phenylacetaldehyde and a second molecule of ethanol.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: I stored my this compound sample in a supposedly inert solvent, but analysis shows the presence of phenylacetaldehyde. What happened?
A: This is a common issue resulting from inadvertent exposure to acidic conditions. The "inert" solvent may have contained trace acidic impurities, or the storage vessel may have had acidic residues. Acetals are highly sensitive to even catalytic amounts of acid, which can initiate the hydrolysis cascade if water is also present. For long-term stability, ensure storage in a scrupulously clean, dry, and neutral container, possibly over a small amount of a mild base like potassium carbonate if compatible with downstream applications.
Q2: What are the primary and secondary degradation products I should look for?
A: The primary degradation products are phenylacetaldehyde and ethanol .[1][4] However, phenylacetaldehyde itself can be unstable, especially if the acidic conditions are harsh or prolonged. It contains acidic α-hydrogens and can undergo acid-catalyzed self-condensation (an Aldol condensation) to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes.[6][7] Therefore, you may also observe higher molecular weight byproducts.
Q3: How stable is this compound in basic or neutral aqueous conditions?
A: It is exceptionally stable. Acetals are well-known for their stability in neutral and basic media, which is why they are such effective protecting groups for aldehydes and ketones against nucleophiles and bases (e.g., Grignard reagents, metal hydrides).[1][2][3] Degradation will not occur under these conditions.
Q4: What experimental factors have the greatest impact on the rate of hydrolysis?
A: The rate of degradation is primarily influenced by four factors:
-
Acid Strength and Concentration: The stronger the acid (lower pKa) and the higher its concentration, the faster the hydrolysis. The reaction rate often correlates with the Hammett acidity function (H₀).[2]
-
Water Concentration: As a reactant, the concentration of water is critical. Anhydrous acidic conditions will not promote hydrolysis. A large excess of water is used to drive the reaction to completion.[4][5]
-
Temperature: Increasing the temperature will accelerate the reaction rate, as with most chemical reactions. However, this can also increase the rate of side reactions involving the aldehyde product.
-
Solvent: The choice of a co-solvent (like THF or acetone) to solubilize the acetal in the aqueous acid can influence reaction rates by affecting reagent solvation.
Q5: Can I use a Lewis acid instead of a Brønsted acid for deprotection?
A: Yes, Lewis acids are also effective for acetal deprotection and are often considered milder alternatives. Reagents such as Bi(III) or Ce(III) salts, often in the presence of water, can catalyze the hydrolysis effectively, sometimes under near-neutral conditions, which can be advantageous for sensitive substrates.[8] More recently, electrochemical methods under neutral conditions have also been developed.[9]
Section 3: Troubleshooting Guide for Acetal Deprotection
This section addresses common problems encountered during the intentional, controlled degradation (deprotection) of this compound.
| Problem | Possible Cause | Scientific Rationale & Solution |
| Incomplete or Stalled Reaction | 1. Insufficient Acid: The catalyst concentration is too low to achieve a practical reaction rate. 2. Insufficient Water: The reaction is in equilibrium. Without a large excess of water, the equilibrium will not sufficiently favor the products.[4][5] 3. Low Temperature: The activation energy for the rate-determining step (carboxonium ion formation) is not being overcome. | Solution: 1. Increase the catalyst loading. A typical starting point is 0.1 to 1 equivalent of a strong acid like HCl or H₂SO₄. 2. Ensure the reaction medium is predominantly aqueous. A solvent system like THF/water at a 1:1 or 1:2 ratio is common. 3. Gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring for byproduct formation. |
| Formation of Yellow/Brown Oil or Polymeric Material | Aldol Condensation: The product, phenylacetaldehyde, is reacting with itself under the acidic reaction conditions.[7] This is especially prevalent with stronger acids or longer reaction times. | Solution: 1. Use Milder Conditions: Switch to a weaker acid (e.g., acetic acid, trifluoroacetic acid[10]) or a Lewis acid catalyst. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or GC and quench it immediately upon consumption of the starting material. 3. Workup Promptly: Neutralize the acid catalyst during aqueous workup (e.g., with NaHCO₃ solution) to prevent further degradation of the product. |
| Low Isolated Yield of Phenylacetaldehyde | 1. Product Volatility: Phenylacetaldehyde is moderately volatile and can be lost during solvent removal under high vacuum. 2. Oxidation to Phenylacetic Acid: Aldehydes are susceptible to air oxidation, which can occur during workup or purification. | Solution: 1. Remove solvents using a rotary evaporator at reduced temperature and moderate vacuum. Avoid prolonged exposure to high vacuum. 2. Conduct the workup and any subsequent purification under an inert atmosphere (N₂ or Ar) if possible. For sensitive applications, use the crude product immediately in the next step without purification. |
Section 4: Experimental Protocols & Workflows
A robust experimental design includes both a method for controlled degradation and a means to monitor its progress.
Protocol 1: Standard Deprotection of this compound
This protocol describes a standard lab-scale procedure for the complete hydrolysis of the acetal.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable co-solvent like tetrahydrofuran (THF) (approx. 5 mL per 1 g of acetal).
-
Addition of Acid: To the stirring solution, add an equal volume of aqueous acid (e.g., 1 M HCl). This ensures a sufficient excess of water.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The starting acetal is significantly less polar than the product aldehyde.
-
Quenching: Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude phenylacetaldehyde by ¹H NMR or GC-MS to confirm its identity and purity. Due to its instability, it is often best to use the crude product directly in subsequent reactions.
Workflow Visualization
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Roy, B., et al. (2016). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Retrieved from [Link]
-
Plosky, D. A., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Isidorov, V. A., et al. (2012). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. PMC. Retrieved from [Link]
-
Farmer, S. (2021). Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Hidalgo, F. J., & Zamora, R. (2013). Strecker-type degradation of phenylalanine initiated by 4-oxo-2-alkenals. PubMed. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H18O2). Retrieved from [Link]
-
Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. Retrieved from [Link]
-
Liu, Y., et al. (2022). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. MDPI. Retrieved from [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]
-
Zhang, Z., et al. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
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Troubleshooting acetal hydrolysis in subsequent reaction steps
Technical Support Center: Acetal Protecting Groups
A-TS-001: Troubleshooting Acetal Hydrolysis in Subsequent Reaction Steps
Welcome to the technical support center for acetal protecting groups. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the premature or unexpected hydrolysis of acetals during multi-step synthetic routes. As Senior Application Scientists, we understand that maintaining the integrity of a protecting group is critical to the success of your synthesis. This document provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the fundamental chemical principles behind them.
Frequently Asked Questions (FAQs)
Q1: My acetal was supposed to be stable to basic/neutral conditions, but I'm seeing significant deprotection in my subsequent step. What's going on?
This is a common and frustrating issue. While acetals are lauded for their stability in basic and neutral media, several "hidden" factors can lead to their unexpected cleavage.[1][2][3][4] The root cause is almost always the presence of an acid, even in trace, catalytic amounts.[5]
Here are the most common culprits:
-
Trace Water and "Masked" Acidity: The most frequent cause is the combination of residual water and a seemingly non-acidic reagent that can act as a Lewis acid or generate a Brønsted acid in situ.
-
Lewis Acids: Many common reagents, such as metal salts (e.g., MgBr₂, ZnCl₂, Cu(OTf)₂), can coordinate to one of the acetal oxygens, activating it for cleavage, similar to a proton.
-
In Situ Acid Generation: Some reactions generate acidic byproducts. For example, the use of certain halogenating agents can produce HX, which is a strong acid. Similarly, some reagents can react with trace moisture to generate acids.[6][7][8]
-
-
Reagent Quality: Reagents, especially those that are hygroscopic or have been stored improperly, can absorb atmospheric moisture and become acidic over time. For example, anhydrous metal halides can slowly hydrolyze to form catalytic amounts of HCl.
-
"Anhydrous" Is Not Always Anhydrous: Achieving truly anhydrous conditions is challenging.[9][10][11] Solvents from a freshly opened bottle may still contain parts-per-million (ppm) levels of water, which can be sufficient to cause slow hydrolysis over the course of a long reaction, especially if a catalytic acid source is present.[12]
Troubleshooting Workflow:
dot graph TD { A[Start: Unexpected Acetal Deprotection] --> B{Is a Lewis acidic reagent present?}; B -- Yes --> C[Consider alternative non-Lewis acidic reagents or pre-treat reagent to remove trace acid.]; B -- No --> D{Was the reaction run under strictly anhydrous conditions?}; D -- No --> E[Implement rigorous anhydrous protocols. See Protocol 1.]; D -- Yes --> F{Could acidic byproducts form?}; F -- Yes --> G[Add a non-nucleophilic base (e.g., proton sponge) to the reaction.]; F -- No --> H[Re-evaluate reagent purity and consider a more stable acetal. See Table 2.]; C --> I[Re-run Reaction]; E --> I; G --> I; H --> I; } /dot Caption: Decision tree for troubleshooting unexpected acetal hydrolysis.
Q2: I'm performing a reaction with a Grignard reagent, and my acetal is being cleaved. I thought acetals were stable to organometallics?
You are correct; acetals are generally stable to Grignard reagents and other strong nucleophiles.[1][2][4] The issue here is not the Grignard reagent itself attacking the acetal, but rather the conditions and the nature of the Grignard reagent.
-
Grignard Reagent Preparation: Commercial Grignard reagents or those prepared in the lab can contain residual MgX₂ (a Lewis acid) or magnesium hydroxides/alkoxides from reaction with trace oxygen or moisture. MgX₂ is a potent Lewis acid that can catalyze acetal cleavage.
-
Aqueous Workup: The standard aqueous acidic workup (e.g., with NH₄Cl solution or dilute HCl) used to quench Grignard reactions will rapidly hydrolyze the acetal.[5][13] If you are analyzing your crude reaction mixture after workup, the deprotection is happening at this stage, not during the reaction itself.
Solutions:
-
Use Freshly Titrated Reagents: Ensure your Grignard reagent is of high quality and accurately titrated to avoid adding a large excess, which increases the concentration of impurities like MgX₂.
-
Quench Carefully: If possible, use a non-acidic or buffered quench. A carefully executed quench with cold, saturated NaHCO₃ or a phosphate buffer (pH ~7-8) can sometimes preserve the acetal.
-
Analyze Pre-Workup: To confirm when the hydrolysis is occurring, carefully take a small aliquot of the reaction mixture (before workup) and quench it into a deuterated solvent with a non-acidic drying agent for NMR analysis.
Q3: How can I make my reaction conditions more rigorously anhydrous to protect my acetal?
Maintaining anhydrous conditions is paramount for preventing unwanted acetal hydrolysis.[9][10][12] Standard "dry" techniques are often insufficient.
Protocol 1: Establishing Rigorously Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Clean and assemble all glassware (reaction flask, condenser, addition funnel, etc.).
-
Oven-dry the assembled glassware at >120 °C for at least 4 hours (overnight is preferable).
-
Flame-dry the glassware under a high vacuum and then allow it to cool under a positive pressure of an inert gas (Argon or Nitrogen).[14]
-
-
Solvent Preparation:
-
Use freshly distilled solvents from an appropriate drying agent (e.g., Na/benzophenone for THF/ether, CaH₂ for dichloromethane).
-
Alternatively, use a commercial solvent purification system (solvent still).
-
Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[11]
-
-
Reagent Preparation:
-
Dry solid reagents in a vacuum oven or desiccator over a strong desiccant (e.g., P₂O₅).
-
Distill liquid reagents under reduced pressure if they are not sensitive to heat.
-
-
Reaction Setup and Execution:
-
Assemble the reaction under a positive pressure of inert gas. Use septa and cannulation techniques for reagent transfer.
-
If adding solid reagents, do so under a strong counter-flow of inert gas.
-
Consider adding activated, powdered molecular sieves to the reaction mixture itself as a water scavenger.
-
Advanced Troubleshooting and Strategy
Q4: My reaction conditions are unavoidably acidic. How can I choose a more robust protecting group?
If your synthetic route requires acidic conditions, a standard acyclic or simple cyclic acetal (like a 1,3-dioxolane) may not be sufficiently stable. The stability of an acetal is highly dependent on its structure.[15]
Key Principles of Acetal Stability:
-
Electronic Effects: Electron-withdrawing groups near the acetal carbon destabilize the transition state for hydrolysis, making the acetal more stable to acid. Conversely, electron-donating groups accelerate hydrolysis.[15][16]
-
Cyclic vs. Acyclic: Cyclic acetals (e.g., 1,3-dioxanes and 1,3-dioxolanes) are generally more stable than their acyclic counterparts (e.g., dimethyl acetals).[17][18]
-
Thioacetals: Acetals derived from thiols (thioacetals) are significantly more stable to acidic conditions than their oxygen-based analogs.[17][19]
Table 1: Relative Stability of Common Carbonyl Protecting Groups
| Protecting Group | Structure Example | Relative Stability to Acid | Common Deprotection Conditions |
| Dimethyl Acetal | R-C(OCH₃)₂-R' | Low | Mild aqueous acid (e.g., pH 4-5) |
| 1,3-Dioxolane | Ethylene glycol acetal | Moderate | Aqueous acid (e.g., 1N HCl) |
| 1,3-Dioxane | 1,3-Propanediol acetal | High | Stronger aqueous acid, longer times |
| 1,3-Dithiolane | Ethylene dithioacetal | Very High | HgCl₂, MeI, or oxidative conditions |
Data synthesized from multiple sources.[3][17][18][19]
If you need to perform a reaction under acidic conditions, consider switching to a 1,3-dithiolane. They are stable to most acidic conditions used for O,O-acetal deprotection.[19]
Q5: I suspect my Lewis acid catalyst is causing deprotection. How can I test this hypothesis and what are my alternatives?
This is a classic case of protecting group incompatibility. Lewis acids are common culprits for undesired acetal cleavage.
Protocol 2: Testing for Lewis Acid-Mediated Hydrolysis
-
Control Experiment: Set up a small-scale reaction containing your acetal-protected substrate, the solvent, and the Lewis acid catalyst under the same anhydrous conditions as your main experiment. Do not add the other reactants.
-
Monitoring: Monitor the reaction by TLC or LC-MS over the same time course as your planned reaction.
-
Analysis: If you observe the formation of the deprotected carbonyl compound, the Lewis acid is the cause of the hydrolysis.
Alternative Strategies:
-
Use a Milder Lewis Acid: Switch to a less aggressive Lewis acid. For example, if you are using AlCl₃, consider trying ZnCl₂ or even a lanthanide triflate like Yb(OTf)₃, which can sometimes be more chemoselective.
-
Lower the Temperature: Lewis acid-catalyzed hydrolysis is often temperature-dependent. Running your reaction at a lower temperature may significantly slow the rate of deprotection while still allowing your desired reaction to proceed.
-
Change the Protecting Group: As mentioned in Q4, a thioacetal is an excellent choice as it is generally stable to Lewis acids that would cleave an O,O-acetal.[17]
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} /dot Caption: Mechanism of acid-catalyzed acetal hydrolysis and key accelerating factors.
References
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Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Feller, M., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Anhydrous conditions Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Roy, B., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health. Retrieved from [Link]
-
Feller, M., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ACS Publications. Retrieved from [Link]
-
Fife, T. H., & Jao, L. K. (1968). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. Retrieved from [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Protecting Groups Stability. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reactions of the acidification with different organic acids. Retrieved from [Link]
-
Renaud, P., et al. (2023). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
El Seoud, O. A., & Pires, P. A. R. (2019). Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). ACETAL HYDROLYSIS And CYCLIC ACETALS As Protecting Groups And Use In Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). In Situ Generation by Cyclization of an Organic Structure Directing Agent for the Synthesis of High Silica Zeolite ERS‐7. Retrieved from [Link]
-
ResearchGate. (n.d.). Failure of Plastics and Rubber Products: Causes, Effects and Case Studies Involving Degradation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. Retrieved from [Link]
-
Al-Nakhli, A. R., et al. (2020). Novel Approach for Sandstone Acidizing Using in Situ-Generated Hydrofluoric Acid with the Aid of Thermochemicals. ACS Omega. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetyl nitrate. Retrieved from [Link]
-
Creighton University. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Acetal Practice Problems. Retrieved from [Link]
-
Kocienski, P. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. Retrieved from [Link]
-
Nielson, K. H., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydrolysis of Acetals, Imines and Enamines-Practice Problems. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Acetal Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Technical Support Center: Purification of (2,2-Diethoxyethyl)benzene
Welcome to the technical support guide for the purification of (2,2-diethoxyethyl)benzene (also known as phenylacetaldehyde diethyl acetal). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this valuable synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from the starting materials, side reactions, or subsequent degradation. The most common species include:
-
Unreacted Starting Materials: Phenylacetaldehyde and excess ethanol are frequent impurities.
-
Reaction Intermediates: The hemiacetal, (1-ethoxy-2-phenylethanol), may be present if the reaction has not gone to completion.
-
Water: Water is a byproduct of acetal formation and must be removed to drive the reaction forward; its presence in the final product can lead to instability.[1]
-
Acid Catalyst: Residual acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is highly detrimental as it can promote hydrolysis.[2]
-
Side-Reaction Products: Phenylacetaldehyde can undergo self-condensation (aldol) reactions or oxidation to form phenylacetic acid, particularly under non-optimal conditions.[3][4]
Q2: My purified this compound smells strongly of almonds/honey over time. What is happening?
A2: This is a classic sign of product degradation. This compound, like all acetals, is susceptible to hydrolysis, a reversible reaction that breaks the acetal down into its parent aldehyde and alcohol.[1][5] The characteristic "almond" or "honey-like" scent is due to the formation of phenylacetaldehyde.[6] This process is significantly accelerated by the presence of trace amounts of acid and water.
-
Causality: The mechanism involves protonation of one of the ethoxy groups by an acid catalyst, converting it into a good leaving group (ethanol).[5] Water then attacks the resulting carbocation, and subsequent steps regenerate the aldehyde and release a second molecule of ethanol. To ensure stability, the product must be scrupulously dry and free of any acidic residue.
Q3: What is the most effective, general-purpose method for purifying crude this compound?
A3: For most applications requiring good to high purity (>98%), fractional vacuum distillation is the method of choice.[6] It is scalable and effectively separates the target compound from less volatile impurities (e.g., catalysts, condensation byproducts) and more volatile impurities (e.g., residual ethanol). Distillation under reduced pressure is critical to prevent thermal decomposition, which can occur at the atmospheric boiling point of 237 °C.[7] For ultra-high purity, distillation can be followed by column chromatography.
Q4: How should I properly store the purified product to ensure long-term stability?
A4: Proper storage is crucial to prevent hydrolysis. Purified this compound should be stored in an airtight, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Adding a small amount of a non-reactive base, such as anhydrous potassium carbonate (K₂CO₃), can neutralize any trace acidity that may develop over time. For long-term storage, refrigeration at 2-8°C is recommended.[8]
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you may encounter during purification.
Issue 1: My final product purity is low after fractional distillation, with several unidentified peaks in the GC trace.
-
Question: I performed a vacuum distillation, but my GC analysis shows a purity of only 90-95%, with impurities appearing both before and after the main product peak. What went wrong?
-
Answer & Troubleshooting Steps:
-
Assess Distillation Efficiency: The issue may be poor separation. Ensure you are using a fractionating column with sufficient theoretical plates for your separation needs (e.g., a Vigreux or packed column). A simple distillation setup may be inadequate.
-
Check for Azeotropes: While not commonly reported for this specific mixture, impurities can sometimes form azeotropes (constant boiling mixtures) with the product, making separation by distillation difficult.
-
Verify Vacuum Integrity: A fluctuating vacuum can cause inconsistent boiling temperatures, leading to poor fractionation. Ensure all joints are properly sealed and the vacuum pump is operating correctly.
-
Control the Distillation Rate: Distilling too quickly ruins separation efficiency. Aim for a slow, steady collection rate (e.g., 1-2 drops per second).
-
Pre-Distillation Treatment: Consider a pre-treatment step. Washing the crude product with a dilute sodium bicarbonate solution will neutralize residual acid, and a subsequent brine wash will help remove water. Always dry thoroughly with a suitable agent like anhydrous magnesium sulfate before distilling.[9]
-
Issue 2: My ¹H NMR spectrum shows a persistent singlet at ~9.7 ppm, indicating phenylacetaldehyde contamination.
-
Question: Even after distillation, I can't seem to get rid of a significant phenylacetaldehyde impurity. Why is it still there?
-
Answer & Troubleshooting Steps: This indicates one of two problems: an incomplete initial reaction or, more likely, hydrolysis of your product during workup or purification.
-
Hydrolysis During Workup: If your aqueous workup was acidic, you may have hydrolyzed a significant portion of your product back to the aldehyde. Before heating or concentrating the organic phase, always wash with a mild base (e.g., 5% NaHCO₃ solution) to neutralize any acid catalyst.
-
Hydrolysis During Distillation: Heating an acetal in the presence of trace acid is a recipe for decomposition.[10][11] Before distilling, ensure the crude material is neutral. You can test this by taking a small sample, dissolving it in a solvent, and checking the pH of a water extract.
-
Chemical Scavenging (Advanced): If the impurity persists, you can selectively remove the aldehyde. A gentle wash with a fresh, cold, aqueous solution of sodium bisulfite (NaHSO₃) can form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer. Be aware this can sometimes be difficult to reverse if you wanted to recover the aldehyde.
-
Issue 3: My final product appears cloudy or wet, and Karl Fischer titration confirms the presence of water.
-
Question: My distilled product is not clear, and I've confirmed it contains water. How can I effectively dry it?
-
Answer & Troubleshooting Steps: Water in the final product is a serious stability risk. This problem stems from an inefficient drying step prior to the final purification.
-
Choice of Drying Agent: Ensure you are using a high-capacity drying agent. Anhydrous magnesium sulfate (MgSO₄) is generally a good choice as it is fast and has a high capacity. Anhydrous sodium sulfate (Na₂SO₄) is milder but slower and less efficient.
-
Sufficient Quantity and Time: Do not be sparing with the drying agent. Add it portion-wise to the organic solution until some of the powder remains free-flowing. Allow sufficient time for it to work (at least 30 minutes with stirring).
-
Redrying the Product: If your final product is already distilled but wet, it can be redissolved in a dry, inert solvent (like diethyl ether or dichloromethane), dried thoroughly over MgSO₄, filtered, and the solvent carefully removed on a rotary evaporator.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Purification by Fractional Vacuum Distillation
This protocol is designed for purifying gram-to-kilogram scale batches of crude this compound to a purity of >98%.
1. Pre-treatment of Crude Material: a. Transfer the crude reaction mixture to a separatory funnel. b. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to reduce viscosity. c. Wash the organic layer sequentially with: i. 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acid. Check the pH of the aqueous layer to ensure it is basic (pH > 7). ii. Deionized water. iii. Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove bulk water. d. Separate the organic layer and transfer it to an Erlenmeyer flask.
2. Drying: a. Add anhydrous magnesium sulfate (MgSO₄) in portions to the organic solution while stirring until the drying agent no longer clumps together. b. Stir the slurry for at least 30 minutes. c. Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of the dry solvent to ensure complete recovery.
3. Distillation: a. Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the solvent. b. Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry. c. Transfer the concentrated crude oil to the distillation flask. Add a few boiling chips or a magnetic stir bar. d. Apply vacuum and slowly heat the distillation pot using an oil bath. e. Collect and discard any initial low-boiling fractions (typically residual solvent and ethanol). f. Collect the main product fraction at the appropriate temperature and pressure (e.g., ~89-92 °C at 20 mmHg).[12] g. Stop the distillation before the pot goes to dryness to avoid overheating potentially unstable residues.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This method is suitable for smaller scales or when ultra-high purity (>99.5%) is required.
1. Preparation: a. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system. A typical starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). b. Pack a chromatography column with the slurry. c. Pre-treat and dry the crude material as described in Protocol 1 (Steps 1-2). d. Concentrate the crude product to a thick oil.
2. Loading and Elution: a. Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. b. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated oil directly onto the column. c. Begin elution with the solvent system, maintaining a constant flow rate. d. Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). The product can be visualized with a UV lamp or by staining (e.g., with potassium permanganate).
3. Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the eluent using a rotary evaporator to yield the highly purified product.
Section 4: Purity Assessment Protocol
Protocol 3: Purity Analysis by Gas Chromatography (GC-MS/FID)
GC is the ideal method for assessing the purity of this compound and quantifying volatile impurities.[6][13]
1. Sample Preparation: a. Prepare a stock solution of the purified product at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane. b. Prepare a blank (solvent only) and any necessary calibration standards.
2. Instrumentation and Conditions:
- Instrument: Gas chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
- Column: A standard non-polar or medium-polarity column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
- Oven Program: Initial temperature 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[6]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
3. Data Analysis: a. Identify the main product peak by its retention time and/or mass spectrum. b. For purity assessment by GC-FID, calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides a good estimate of purity, assuming similar detector response for all components.
Section 5: Data Summary
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₁₈O₂ | 194.27 | 237 (at 760 mmHg)[7] |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 195 (at 760 mmHg) |
| Ethanol | C₂H₆O | 46.07 | 78.4 (at 760 mmHg) |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 265 (at 760 mmHg) |
Table 2: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Throughput | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 98-99.5% | High | Scalable, cost-effective, good for removing non-volatile and highly volatile impurities. | Requires vacuum; risk of thermal decomposition if not controlled; may not separate isomers or compounds with close boiling points. |
| Flash Column Chromatography | >99.5% | Low to Medium | Excellent for achieving very high purity; separates compounds with similar boiling points. | Consumes large amounts of solvent; less scalable; more labor-intensive. |
Section 6: Visual Workflows and Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common impurity issues.
Caption: The acid-catalyzed hydrolysis equilibrium of acetals.
Section 7: References
-
Benchchem. Phenylacetaldehyde | High-Purity Research Chemical . Available at:
-
PubMed. Separation and purification of multiply acetylated proteins using cation-exchange chromatography . Available at:
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis . Available at:
-
ChemicalBook. This compound | 6314-97-2 . Available at:
-
Google Patents. EP0572545B1 - Purification of cyclic ketene acetals . Available at:
-
ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids . Available at:
-
YouTube. Hydrolysis of Acetals Reaction and Mechanism . Available at:
-
Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones . Available at:
-
Chemistry Steps. Acetal Hydrolysis Mechanism . Available at:
-
YouTube. W8W 1220 Acetal formation and Hydrolysis . Available at:
-
Google Patents. US4423238A - Process for purifying acetals . Available at:
-
Alfa Chemistry. Methods for Purification of Commonly Used Solvents . Available at:
-
Green Chemistry (RSC Publishing). Photo-organocatalytic synthesis of acetals from aldehydes . Available at:
-
Google Patents. US2360301A - Process for producing phenylacetaldehyde . Available at:
-
Alfa Chemistry. CAS 6314-97-2 Benzene,(2,2-diethoxyethyl)- . Available at:
-
NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Benzene . Available at:
-
Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives . Available at:
-
Google Patents. CN114349615A - A kind of method for preparing phenylacetaldehyde and derivatives thereof without solvent . Available at:
-
KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II . Available at:
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Validation & Comparative
A Researcher's Guide to Aldehyde Protection: A Comparative Analysis Featuring the Diethyl Acetal Functionality
In the complex choreography of multi-step organic synthesis, ensuring that reactive functional groups perform only at the desired moment is paramount. The aldehyde, a cornerstone of chemical transformations, is highly susceptible to nucleophiles, acids, bases, and redox agents. This reactivity necessitates the use of protecting groups—temporary molecular "masks" that shield the aldehyde from unwanted reactions.[1][2] This guide offers an in-depth comparison of common aldehyde protecting groups, with a special focus on the diethyl acetal, exemplified by molecules like (2,2-diethoxyethyl)benzene, to provide researchers, scientists, and drug development professionals with a robust framework for strategic selection.
The Diethyl Acetal: A Classic and Reliable Protecting Group
This compound is the diethyl acetal of phenylacetaldehyde.[3][4][5][6][7] The protecting group itself is the diethyl acetal functionality, formed from the reaction of an aldehyde with two equivalents of ethanol under acidic conditions. Acetals are among the most common and effective protecting groups for carbonyls due to their ease of formation and cleavage, and their stability profile.[8][9]
Mechanism of Protection and Deprotection
The formation of a diethyl acetal is an acid-catalyzed process. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by ethanol. A second protonation and loss of water, followed by attack from a second molecule of ethanol, yields the stable acetal. The reaction is reversible and typically driven to completion by removing the water formed, often using a Dean-Stark apparatus.[10][11]
Deprotection is the reverse process: acid-catalyzed hydrolysis. In the presence of aqueous acid, the equilibrium shifts back toward the aldehyde and alcohol.[10][12]
Figure 1: General mechanisms for acetal protection and deprotection.
Stability Profile
The key advantage of acetals like the diethyl acetal is their stability under a wide range of conditions. They are inert to:
-
Strong and mild bases[1]
-
Nucleophiles, including organometallic reagents (e.g., Grignard, organolithium)[8][9]
-
Many oxidizing agents
This robustness allows for extensive chemical modifications on other parts of a molecule while the aldehyde remains safely masked. However, they are labile to acidic conditions.[13][14][15]
Alternative Aldehyde Protecting Groups: A Comparative Overview
While diethyl acetals are highly effective, the specific demands of a synthetic route may necessitate alternatives with different stability profiles or deprotection conditions. The concept of orthogonal protection , where one protecting group can be removed without affecting another, is a cornerstone of modern synthesis.[16][17]
A. Cyclic Acetals (1,3-Dioxolanes and 1,3-Dioxanes)
Formed from diols (e.g., ethylene glycol, 1,3-propanediol), cyclic acetals are the most common alternative to acyclic versions like the diethyl acetal.[1][18]
-
Advantages : They are often more stable towards acid hydrolysis than their acyclic counterparts due to entropic factors.[19] Their formation is also entropically favored.[20]
-
Disadvantages : Their increased stability can sometimes require harsher acidic conditions for removal, which may not be suitable for sensitive substrates.
-
Deprotection : Typically achieved with aqueous acid, but various other methods using Lewis acids or other reagents have been developed for milder cleavage.[12][21]
B. Dithioacetals (1,3-Dithiolanes and 1,3-Dithianes)
These sulfur analogs are formed from dithiols (e.g., 1,2-ethanedithiol).
-
Advantages : Dithioacetals are exceptionally stable to acidic conditions that would readily cleave oxygen-based acetals, making them orthogonally compatible. The proton of the carbon between the two sulfur atoms is also acidic, allowing for deprotonation and reaction with electrophiles (umpolung reactivity), a powerful synthetic tool.[18]
-
Disadvantages : The presence of sulfur can be incompatible with certain catalysts (e.g., some hydrogenation catalysts).
-
Deprotection : Cleavage requires specific conditions, often involving heavy metal salts (e.g., HgCl₂) or oxidative methods (e.g., with o-iodoxybenzoic acid, IBX), which adds steps and potential toxicity concerns.[12][22]
C. Acylals (1,1-Diacetates)
Acylals are formed by reacting an aldehyde with an acid anhydride, such as acetic anhydride, in the presence of an acid catalyst.[23][24]
-
Advantages : They are stable to neutral and mildly acidic conditions but can be cleaved under different conditions than acetals, offering another layer of orthogonality.
-
Disadvantages : Their stability is generally less robust compared to acetals and dithioacetals.
-
Deprotection : Typically removed by hydrolysis under either acidic or basic conditions.[24]
D. "Safety-Catch" Protecting Groups
Groups like 2-(4-nitrophenyl)-1,3-dioxolane operate on a two-stage deprotection strategy. The acetal is initially stable, but a modification of the remote nitro group (e.g., reduction to an amine) renders the acetal much more labile to acid hydrolysis, allowing for cleavage under very mild conditions.[25] This provides an extra level of control in complex syntheses.
Data-Driven Comparison for Strategic Selection
The choice of a protecting group is dictated by the overall synthetic plan. Key considerations include the stability required for subsequent steps and the mildest possible conditions for final deprotection.
Table 1: Comparative Stability and Deprotection of Aldehyde Protecting Groups
| Protecting Group | Structure Example (from Benzaldehyde) | Stability to Mild Acid (e.g., AcOH) | Stability to Strong Acid (e.g., HCl) | Stability to Base/Nucleophiles | Stability to Hydrides (e.g., LiAlH₄) | Typical Deprotection Conditions | Orthogonality Notes |
| Diethyl Acetal | Ph-CH(OEt)₂ | Moderately Stable | Labile | Stable[1] | Stable[9] | Aqueous acid (e.g., dil. HCl, TFA)[10][12] | Cleaved under conditions that leave dithioacetals intact. |
| 1,3-Dioxolane | Ph-CH(O₂C₂H₄) | Stable | Labile | Stable[1] | Stable[9] | Aqueous acid, Lewis acids (e.g., Er(OTf)₃)[12][21] | Generally more stable to acid than acyclic acetals.[19] |
| 1,3-Dithiolane | Ph-CH(S₂C₂H₄) | Stable | Stable[16] | Stable | Stable | HgCl₂/CaCO₃; IBX; Oxidative methods[12] | Stable to acid hydrolysis; orthogonal to O-acetals. |
| Acylal | Ph-CH(OAc)₂ | Labile | Labile | Labile (hydrolysis) | Stable | Aqueous acid or base[24] | Offers different lability profile from acetals. |
| "Safety-Catch" | (4-NO₂Ph)-CH(O₂C₂H₄) | Stable (initially) | Labile (initially) | Stable | Stable | 1. Reduction (e.g., H₂/Pd); 2. Mild acid[25] | Deprotection is triggered by a separate reaction. |
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of aldehydes.
Protocol 1: Protection of Benzaldehyde as a Diethyl Acetal
This procedure illustrates the formation of an acyclic acetal.
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (10.6 g, 100 mmol), absolute ethanol (34.5 g, 750 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (190 mg, 1 mmol).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl acetal. Purify by distillation if necessary.
Causality: The use of a large excess of ethanol and the removal of water via the Dean-Stark trap are applications of Le Châtelier's principle, driving the reversible reaction towards the acetal product.[10]
Protocol 2: Protection of Benzaldehyde as a 1,3-Dioxolane
This procedure is a common method for forming a more stable cyclic acetal.[11]
-
Combine benzaldehyde (10.6 g, 100 mmol), ethylene glycol (6.8 g, 110 mmol), and toluene (100 mL) in a round-bottom flask fitted with a Dean-Stark trap.
-
Add a catalytic amount of p-TsOH (190 mg, 1 mmol).
-
Heat the mixture to reflux and collect the water azeotropically. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford the product.
Figure 2: A typical synthetic workflow using an aldehyde protecting group.
Protocol 3: Deprotection of an Acetal
This general procedure uses aqueous acid to hydrolyze the acetal back to the aldehyde.[12]
-
Dissolve the acetal (10 mmol) in a mixture of acetone or tetrahydrofuran (THF) (50 mL) and water (10 mL).
-
Add a catalytic amount of 1 M hydrochloric acid (HCl) (e.g., 1 mL).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction may be gently heated to accelerate cleavage if necessary.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.
Conclusion
The selection of an aldehyde protecting group is a critical decision in the design of a synthetic route. While the diethyl acetal, as seen in molecules like this compound, offers a robust and reliable option stable to basic and nucleophilic conditions, a wide array of alternatives exists. Cyclic acetals provide enhanced stability, while dithioacetals offer orthogonal stability to strong acids. Understanding the distinct reactivity, stability, and cleavage conditions of each class—summarized in the comparative data—empowers chemists to navigate complex molecular landscapes with precision and efficiency, ensuring the successful synthesis of target molecules.
References
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Fiveable. (n.d.). Base-Labile Protecting Groups Definition. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
- Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide science, 58(5), 296–314.
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Krout, M. R., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of chemical research, 42(4), 541-551.
-
LookChem. (n.d.). What is Reductive Cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
- Beaucage, S. L. (2001). A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.4.
-
Chemistry Stack Exchange. (2021). Acetal/ketal formation and deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Kaur, G., Trehan, A., & Trehan, S. (2012). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry, 77(24), 11333-11337.
- Grewal, Y. S., et al. (2020). Exploration of Acetylation as a Base-Labile Protecting Group in Escherichia coli for an Indigo Precursor. ACS Synthetic Biology, 9(10), 2841-2849.
- Krout, M. R., et al. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. The Journal of organic chemistry, 74(5), 2187-2198.
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from [Link]
- Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(1), 143-146.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). Protecting Groups. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Reddit. (2023). What's the most common method for the protection of aldehydes?. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Khan Academy. (2024). Acetals as protecting groups | Aldehydes, ketones and carboxylic acids | Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone suggest methods to protect aldehyde if I have an aldehyde and ketone in my compound?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Zhang, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5334-5340.
-
ResearchGate. (n.d.). Aldehyde protection-deprotection reactions in the presence of reactivated sulphated zirconia. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and Their Derivatives: An annual survey covering the literature dated January to December 2013. Retrieved from [Link]
-
Cheméo. (n.d.). Benzene, (2,2-diethoxyethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, (2,2-diethoxyethyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Validating the structure of synthesized (2,2-Diethoxyethyl)benzene by spectroscopy
In the synthesis of novel compounds for pharmaceutical and fine chemical applications, rigorous structural validation is paramount. This guide provides a comprehensive, data-driven approach for confirming the successful synthesis of (2,2-Diethoxyethyl)benzene, a versatile chemical intermediate. By leveraging a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we present a robust framework for unambiguous structural elucidation and differentiation from common starting materials and byproducts.
The Principle of Orthogonal Validation
¹H NMR Spectroscopy: Deciphering the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an exceptionally powerful tool for determining the detailed structure of organic molecules. It provides critical information on the chemical environment, connectivity, and relative numbers of protons.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is recommended.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds should be sufficient.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline corrections. The chemical shift axis is calibrated against the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound should exhibit characteristic signals for each unique proton environment. A thorough analysis of chemical shifts (δ), integration values, and signal multiplicities is essential for structural confirmation.
Table 1: Expected ¹H NMR Data for this compound and Comparison with Phenylacetaldehyde
| Assignment | Structure | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic Protons | C₆H ₅- | 7.20 - 7.40 | Multiplet | 5H | Signals characteristic of a monosubstituted benzene ring. |
| Benzylic CH₂ | -CH₂-CH(OEt)₂ | 2.90 - 3.00 | Doublet | 2H | Coupled to the methine proton. |
| Methine CH | -CH₂-CH (OEt)₂ | 4.60 - 4.70 | Triplet | 1H | This is a key signal confirming acetal formation and is coupled to the benzylic protons. |
| Methylene OCH₂ | -O-CH ₂-CH₃ | 3.50 - 3.70 | Quartet | 4H | Coupled to the methyl protons of the two ethoxy groups. |
| Methyl CH₃ | -O-CH₂-CH ₃ | 1.20 - 1.30 | Triplet | 6H | Coupled to the methylene protons of the two ethoxy groups. |
| Aldehyde CH (Impurity) | C₆H₅-CH₂-CH O | 9.70 - 9.80 | Singlet | 1H | The absence of this downfield signal is a strong indication of complete reaction.[1][2][3] |
The triplet observed at approximately 4.65 ppm is a definitive marker for the acetal proton, and its coupling to the adjacent methylene group confirms the desired molecular connectivity. The absence of a signal in the aldehydic region (~9.7 ppm) is crucial for verifying the consumption of the phenylacetaldehyde starting material.[1][2][3]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Although less sensitive than ¹H NMR, it is indispensable for confirming the number and types of carbon atoms present.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required.
-
Instrument Setup: Data should be acquired on a 100 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.
-
Number of Scans: Several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction. The chemical shift scale is typically calibrated to the CDCl₃ triplet at approximately 77.16 ppm.
Interpreting the ¹³C NMR Spectrum
Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Table 2: Expected ¹³C NMR Data for this compound and Comparison with Phenylacetaldehyde
| Assignment | Structure | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic C (quaternary) | C ₆H₅- | ~138 | The carbon atom directly attached to the ethyl group. |
| Aromatic CH | C ₆H₅- | 126 - 129 | Multiple signals corresponding to the aromatic carbons. |
| Benzylic CH₂ | -C H₂-CH(OEt)₂ | ~40 | |
| Methine CH (Acetal) | -CH₂-C H(OEt)₂ | ~102 | This downfield signal is highly characteristic of an acetal carbon. |
| Methylene OCH₂ | -O-C H₂-CH₃ | ~61 | |
| Methyl CH₃ | -O-CH₂-C H₃ | ~15 | |
| Aldehyde C=O (Impurity) | C₆H₅-CH₂-C HO | ~200 | The absence of a signal in this region strongly supports the successful conversion of the starting material. |
The most diagnostic signal in the ¹³C NMR spectrum is the acetal carbon at ~102 ppm. Its presence, along with the disappearance of the aldehyde carbonyl carbon signal from the starting material at ~200 ppm, provides compelling evidence for the formation of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups within a molecule. It is particularly effective for confirming the conversion of the aldehyde starting material to the acetal product.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared by placing a small drop between two salt plates (NaCl or KBr).
-
Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to generate a high-quality spectrum over a range of 4000-400 cm⁻¹.
Interpreting the IR Spectrum
The key to validating the structure of this compound with IR spectroscopy is to identify the appearance of new, characteristic absorption bands and the disappearance of bands associated with the starting material.
Table 3: Key IR Absorption Bands for this compound and Phenylacetaldehyde
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| This compound (Product) | |||
| C-O (Acetal) | 1150 - 1050 | Strong, multiple bands | The appearance of these strong C-O stretching bands is a clear indication of acetal formation. |
| C-H (sp³) | 2980 - 2850 | Medium to Strong | Aliphatic C-H stretching vibrations. |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Aromatic ring stretching vibrations. |
| C-H (Aromatic) | 3100 - 3000 | Weak | Aromatic C-H stretching vibrations. |
| Phenylacetaldehyde (Starting Material) | |||
| C=O (Aldehyde) | 1740 - 1720 | Strong | The disappearance of this strong carbonyl stretch is a primary indicator of a successful reaction. |
| C-H (Aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium, two bands | These characteristic C-H stretches of the aldehyde functional group should also be absent in the product spectrum. |
The most critical observation is the disappearance of the strong C=O stretching band of the aldehyde and the emergence of strong C-O stretching bands characteristic of the acetal.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly using a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a frequently used method for small molecules.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole.
Interpreting the Mass Spectrum
The mass spectrum of this compound should display a molecular ion peak (M⁺) corresponding to its molecular weight, along with several characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z | Identity | Notes |
| [M]⁺ | 194 | Molecular Ion | Confirms the molecular weight of the product. |
| [M - OCH₂CH₃]⁺ | 149 | Loss of an ethoxy group | A common fragmentation pathway for acetals. |
| [C₇H₇]⁺ | 91 | Tropylium ion | A very common and stable fragment for compounds containing a benzyl group. |
| [CH(OCH₂CH₃)₂]⁺ | 103 | Acetal fragment | A key fragment indicating the presence of the diethoxyethyl moiety. |
The observation of the molecular ion peak at m/z 194 is the primary confirmation of the correct molecular formula. The fragmentation pattern, particularly the presence of the tropylium ion at m/z 91 and the acetal fragment at m/z 103, provides strong corroborating evidence for the proposed structure.
Integrated Workflow for Structural Validation
The validation process follows a logical workflow where data from each spectroscopic technique is integrated to construct a cohesive and irrefutable structural assignment.
Sources
A Comparative Guide to Catalytic Methods for Acetal Synthesis: From Traditional Protocols to Green Innovations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Acetals and Their Synthesis
Acetal functional groups, geminal di-ethers of aldehydes or ketones, are of paramount importance in organic synthesis.[1] They serve as crucial protecting groups for carbonyls, valued for their stability in neutral to basic conditions and their ready cleavage under acidic conditions.[2][3] Beyond their role in protection, acetals are integral components of natural products, particularly carbohydrates, and find applications as fragrances, flavorings, and fuel additives.[1]
The synthesis of acetals is fundamentally a reversible reaction between a carbonyl compound and an alcohol, typically catalyzed by an acid.[4] The equilibrium nature of this reaction necessitates strategies to drive it towards the product, most commonly by removing the water byproduct.[5][6] Over the years, a diverse array of catalytic methods has been developed to facilitate this transformation, each with its own set of advantages and limitations. This guide provides a comparative analysis of these methods, offering experimental insights to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Cornerstone of Acetal Synthesis: Acid Catalysis
The most traditional and widely employed method for acetal synthesis relies on acid catalysis.[7] The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][5] This initial attack forms a hemiacetal intermediate, which is then protonated and undergoes elimination of water to form an oxocarbenium ion. A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product.[2][8]
Homogeneous Acid Catalysis: The Workhorse with Drawbacks
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA), are highly effective and have been the workhorses of acetal synthesis for decades.[5][9] They offer high catalytic activity at a low cost.[10] However, their use is fraught with challenges, including their corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste, which presents environmental concerns.[9][10]
Experimental Protocol: Acetalization of α-Amyl Cinnamic Aldehyde using p-Toluenesulfonic Acid
This protocol describes a typical homogeneous acid-catalyzed acetalization.
Materials:
-
α-Amyl Cinnamic Aldehyde
-
Ethanol
-
p-Toluenesulfonic Acid (p-TSA)
-
Toluene
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark Apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add α-amyl cinnamic aldehyde (1 equivalent), ethanol (excess, e.g., 5 equivalents), and a catalytic amount of p-TSA (e.g., 0.01-0.05 equivalents).
-
Add toluene as an azeotropic solvent to facilitate water removal.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Heterogeneous Acid Catalysis: A Greener Alternative
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts.[9] These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced corrosion and waste generation.[11]
Commonly used solid acid catalysts for acetal synthesis include:
-
Zeolites: These crystalline aluminosilicates possess strong acidic sites and a porous structure that can facilitate mass transfer.[11][12] Zeolite nanofiber assemblies (HNB-MOR) have shown excellent yields under mild conditions.[11] The hydrophobic character of some zeolites, like HBeta, can prevent water from deactivating the acid sites, making them particularly effective.[13][14]
-
Montmorillonite Clays: These natural clays, such as K-10, can be acid-activated to serve as effective catalysts.[9][13]
-
Sulfonated Resins: Ion-exchange resins like Amberlyst-15 are widely used due to their high acidity and thermal stability.[5][13]
-
Supported Heteropolyacids: Supporting heteropolyacids, such as tungstosilicic acid, on high-surface-area materials like activated carbon can significantly enhance their catalytic performance.[15]
Expanding the Catalytic Toolkit: Beyond Traditional Acids
While acid catalysis remains prevalent, the quest for milder, more selective, and environmentally benign methods has led to the exploration of alternative catalytic systems.
Metal Triflates: Potent and Water-Tolerant Lewis Acids
Metal triflates, such as those of indium(III), aluminum(III), and cerium(III), have emerged as powerful Lewis acid catalysts for acetal formation.[16][17][18] They are often referred to as "Lewis superacids" and can be highly effective even in catalytic amounts.[17] A key advantage of some metal triflates is their water tolerance, which simplifies reaction setup and can even allow for their recycling.[17][18] Indium(III) triflate, for instance, efficiently promotes transacetalization reactions under solvent-free conditions.[16]
Photocatalysis: A Light-Driven Approach
Recent innovations have introduced photocatalytic methods for acetal synthesis, offering a green and mild alternative.[1][19] These methods often operate under neutral conditions, making them compatible with acid-sensitive substrates.[20][21] For example, Eosin Y, when irradiated with visible light, can catalyze the acetalization of a broad range of aldehydes.[1][20] Another approach utilizes a biscyanolated perylene bisimide as a photocatalyst with green light, effectively converting silylenolethers to acetals.[21][22]
Biocatalysis: The Enzymatic Approach
Enzymes, particularly lipases, offer a highly selective and environmentally friendly route to acetals, often proceeding under mild conditions.[23][24] Lipases can catalyze both the formation and hydrolysis of esters, and this reactivity can be harnessed for acetal synthesis, especially in kinetic resolutions of racemic mixtures.[25][26] While not as broadly applied as acid catalysis for general acetal synthesis, biocatalysis provides a powerful tool for the synthesis of chiral acetals, which are valuable intermediates in drug development.[27][28] The mechanism of lipase catalysis typically involves a catalytic triad (e.g., Ser-His-Asp) and proceeds through an acyl-enzyme intermediate.[29]
Comparative Performance of Catalytic Methods
The choice of catalyst for acetal synthesis depends on a multitude of factors, including the nature of the substrate, desired yield, reaction conditions, and considerations of cost and environmental impact. The following table provides a comparative overview of the different catalytic methods.
| Catalyst Type | Examples | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Homogeneous Acids | H₂SO₄, p-TSA[5][10] | High | 3 - 8 hours | 25 - 110 | Low cost, high reactivity.[10] | Corrosive, difficult to separate, generates acidic waste.[9][10] |
| Heterogeneous Acids | Zeolites, Amberlyst-15[11][13] | Good to Excellent | Variable | Mild to Moderate | Recyclable, easy to separate, less corrosive.[11] | Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations.[11] |
| Metal Triflates | In(OTf)₃, Al(OTf)₃[16][17] | Excellent | 30 minutes to a few hours | Room Temperature | High activity, often water-tolerant, recyclable.[17][18] | Higher cost compared to traditional acids. |
| Photocatalysts | Eosin Y, Thioxanthenone[1][19] | Good to Excellent | Variable | Ambient | Mild and neutral conditions, suitable for acid-sensitive substrates.[20][21] | Requires a light source, may not be suitable for all substrates. |
| Biocatalysts | Lipases[23][24] | Variable (often in resolutions) | Variable | Mild | High selectivity (enantio- and regioselectivity), environmentally benign.[23][26] | Narrower substrate scope, can be more expensive, may require specific reaction media. |
Conclusion: Selecting the Right Tool for the Job
The synthesis of acetals is a mature yet continually evolving field. While traditional homogeneous acid catalysis remains a viable option, particularly for large-scale industrial processes where cost is a primary driver, the increasing emphasis on green chemistry and the need for milder, more selective methods has propelled the development of a diverse range of alternative catalysts.
For researchers in academic and pharmaceutical settings, the choice of catalyst will be guided by the specific requirements of their synthesis. Heterogeneous acid catalysts offer a significant improvement in terms of environmental impact and ease of handling. Metal triflates provide a powerful option for rapid and high-yielding reactions, even with challenging substrates. Photocatalysis and biocatalysis represent the cutting edge of acetal synthesis, offering unparalleled mildness and selectivity, respectively, which are particularly valuable in the synthesis of complex and sensitive molecules. By understanding the principles and practical considerations of each catalytic method, researchers can make informed decisions to optimize their synthetic strategies for acetal formation.
References
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved from [Link]
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - YMER. (2022, August). Retrieved from [Link]
-
8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Publishing. (2018, July 20). Retrieved from [Link]
-
The Combination of Hydroformylation and Biocatalysis for the Large-Scale Synthesis of (S)-Allysine Ethylene Acetal | Organic Process Research & Development - ACS Publications. (2010, November 17). Retrieved from [Link]
-
Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols - RSC Publishing - The Royal Society of Chemistry. (2014, February 28). Retrieved from [Link]
-
Formation and Reactions of Acetals - Chemistry Steps. Retrieved from [Link]
-
Acetalization of Glycerol over Solid Acid Catalysts. Retrieved from [Link]
-
16.4: Acetal Formation - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]
-
Water-tolerant zeolite catalyst for the acetalisation of glycerol - RSC Publishing. Retrieved from [Link]
-
Acetals Formation and Hydrolysis - Organic Chemistry Tutor. Retrieved from [Link]
-
Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. Retrieved from [Link]
-
Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product - YouTube. (2024, March 6). Retrieved from [Link]
- US20140330029A1 - Production of cyclic acetals or ketals using solid acid catalysts - Google Patents.
-
Water-tolerant zeolite catalyst for the acetalisation of glycerol - ResearchGate. Retrieved from [Link]
-
Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. (2022, August 29). Retrieved from [Link]
-
Metal triflate catalysed acetal exchange reactions of glycerol under solvent-free conditions | Request PDF - ResearchGate. Retrieved from [Link]
-
Highly atom efficient aluminium triflate catalysed acetal formation | Request PDF. Retrieved from [Link]
-
Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction - ResearchGate. Retrieved from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018, May 7). Retrieved from [Link]
-
Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials - ResearchGate. (2016, February 3). Retrieved from [Link]
-
Heterogeneous Catalysis for Tandem Reactions - ACS Publications. Retrieved from [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC - NIH. Retrieved from [Link]
- WO2015051525A1 - Synthesis of acetal/ketal - Google Patents.
-
Metal triflate catalysed acetal exchange reactions of glycerol under solvent-free conditions. (2012, January 1). Retrieved from [Link]
-
Selective Formation of Acetals and Ketals, Catalyzed by Indium(III) Triflate - Thieme Connect. (2008, June 20). Retrieved from [Link]
-
A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison - IJSDR. Retrieved from [Link]
-
Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. Retrieved from [Link]
-
Direct Synthesis of Bicyclic Acetals via Visible Light Catalysis - PMC - NIH. (2020, August 21). Retrieved from [Link]
-
Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols - ACS Publications. Retrieved from [Link]
-
Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition - MDPI. Retrieved from [Link]
-
The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC. Retrieved from [Link]
-
Lipase-catalyzed acylation in multistep organic synthesis - UTUPub. Retrieved from [Link]
-
(PDF) Photocatalytic Synthesis of Acetals and Ketals from Aldehydes and Silylenolethers without the Use of Acids - ResearchGate. Retrieved from [Link]
-
Production of cyclic acetals or ketals using liquid-phase acid catalysts - Justia Patents. (2016, July 19). Retrieved from [Link]
-
14.3: Acetal Formation - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC. Retrieved from [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - MDPI. Retrieved from [Link]
-
Acetal - Wikipedia. Retrieved from [Link]
-
LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW - CDN. Retrieved from [Link]
-
Photo-organocatalytic synthesis of acetals from aldehydes - RSC Publishing. Retrieved from [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetal - Wikipedia [en.wikipedia.org]
- 7. ijsdr.org [ijsdr.org]
- 8. youtube.com [youtube.com]
- 9. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Zeolites in catalysis: sustainable synthesis and its impact on properties and applications - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01325H [pubs.rsc.org]
- 13. nacatsoc.org [nacatsoc.org]
- 14. Water-tolerant zeolite catalyst for the acetalisation of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. discover.library.noaa.gov [discover.library.noaa.gov]
- 23. utupub.fi [utupub.fi]
- 24. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Part 1: The Spectroscopic Fingerprint: Establishing Identity and Qualitative Purity
<_ _= "The user wants a comprehensive guide on the spectroscopic analysis and purity validation of (2,2-Diethoxyethyl)benzene.
Here's a breakdown of the requirements:
Topic: Spectroscopic analysis and validation of this compound purity. Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals. Core Requirements:
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PART 1: CORE DIRECTIVE (Autonomy):
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Full editorial control to structure the guide.
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No rigid template.
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Structure should be based on the specific nature of the topic.
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PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T):
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Senior Application Scientist persona.
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Explain the "why" behind experimental choices.
-
Protocols should be self-validating.
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In-text citations with links to authoritative sources.
-
A complete "References" section with clickable URLs.
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PART 3: VISUALIZATION & FORMATTING:
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Summarize quantitative data in tables.
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Provide detailed step-by-step methodologies.
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Create Graphviz diagrams for workflows or logical relationships.
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DOT scripts enclosed in a dot code block.
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Brief, descriptive captions for diagrams.
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Diagram specifications (Max Width: 760px, color contrast rules).
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Mental Sandbox Simulation:
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Initial Structure Idea:
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Introduction: Importance of purity for this specific molecule, especially in drug development.
-
Chapter 1: Characterization of this compound - The Ideal Signature.
-
Proton NMR (¹H NMR)
-
Carbon NMR (¹³C NMR)
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
-
-
Chapter 2: Quantitative Purity Assessment - The Chromatographic Approach.
-
Gas Chromatography (GC-FID) as the primary method. Why GC? Volatility.
-
Comparison with High-Performance Liquid Chromatography (HPLC) - why GC is often preferred here.
-
-
Chapter 3: Identifying the "Known Unknowns" - Common Impurities.
-
Starting materials (e.g., phenylacetaldehyde, ethanol).
-
By-products of synthesis (e.g., hemiacetal, self-condensation products of the aldehyde).
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Degradants.
-
-
Chapter 4: A Multi-Technique Validation Strategy.
-
How the techniques work together. For example, GC quantifies, while NMR and MS identify the impurities.
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Workflow diagram (Graphviz).
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Chapter 5: Method Validation - Ensuring a Self-Validating System.
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Discussing parameters like specificity, linearity, accuracy, precision, LOD, LOQ as per ICH guidelines.
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References.
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Fleshing out the content:
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Introduction: Start with the role of this compound as a synthetic intermediate. Mention that acetals are protecting groups, and their purity is critical for subsequent reaction yields and final product purity.
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Spectroscopic Signatures:
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¹H NMR: I'll need to find or predict the chemical shifts. I'll search for spectral data for this compound. I expect to see signals for the aromatic protons, the benzylic CH₂, the acetal CH, the OCH₂ quartet, and the CH₃ triplet. I'll explain why they have these shifts and splitting patterns (e.g., deshielding by the phenyl group and oxygen atoms).
-
¹³C NMR: Similarly, I'll look for data on the number of signals and their chemical shifts. I'll explain the different carbon environments.
-
IR: I'll describe the key peaks: C-H stretches (aromatic vs. aliphatic), C-O stretches (strong, characteristic of ethers/acetals), and aromatic C=C stretches. I'll emphasize the absence of a C=O peak, which would indicate an aldehyde impurity.
-
MS: I'll discuss the expected molecular ion peak (M+) and common fragmentation patterns (e.g., loss of an ethoxy group).
-
-
Chromatography (GC-FID):
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Why GC-FID? this compound is a relatively volatile liquid, making it ideal for GC. FID is a robust, universal detector for hydrocarbons, providing excellent quantitation over a wide linear range.
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Methodology: I'll outline a step-by-step protocol: column selection (e.g., a mid-polarity column like a DB-Wax or a non-polar DB-5), temperature program, inlet and detector settings. I'll explain the rationale for these choices (e.g., column polarity to separate potential impurities with different polarities).
-
Comparison to HPLC: I'll briefly mention that HPLC could be used, but it's often less straightforward for this type of non-chromophoric, volatile compound unless a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is used, which have their own limitations compared to GC-FID's sensitivity and robustness for this analyte.
-
-
Impurities:
-
Phenylacetaldehyde (Starting Material): Will show a characteristic aldehyde proton (~9-10 ppm) in ¹H NMR and a C=O stretch (~1720 cm⁻¹) in IR. It would likely have a different retention time in GC.
-
Ethanol (Starting Material): Highly volatile, may appear as an early peak in GC. Will show a broad OH peak in IR and NMR.
-
Benzene (Potential Process Impurity): Can be a starting material for related syntheses and is a critical impurity to monitor due to its toxicity. GC is excellent for separating and quantifying trace benzene.
-
Hemiacetal Intermediate: Unstable, but might be present. It would have a hydroxyl group, detectable by IR and NMR.
-
-
Validation Strategy:
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This is where I'll bring it all together. I'll create a Graphviz diagram showing the workflow: Sample -> GC-FID (Purity Assay) -> Peak Identification (if impurities > threshold) -> NMR/MS (Structure Elucidation) -> Final Purity Report.
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I'll create a table summarizing the strengths and weaknesses of each technique for this specific application.
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Method Validation (ICH Guidelines):
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I'll explain that just running the methods isn't enough. The methods themselves must be validated. I'll cite ICH Q2(R2) guidelines.
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Specificity: The ability to detect the analyte unequivocally in the presence of impurities. I'll explain how to prove this by spiking the sample with known impurities.
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Linearity: The detector response is proportional to the concentration. I'll describe how to create a calibration curve.
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Accuracy & Precision: How close the measurement is to the true value and how repeatable the measurements are.
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LOD/LOQ: Limit of Detection and Limit of Quantitation for key impurities.
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Citations and References: I'll use the search results to find authoritative sources for spectroscopic data (NIST WebBook), analytical method validation guidelines (FDA, ICH), and general organic chemistry principles. I'll ensure all links are valid.
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Formatting: I'll use Markdown for headings, tables, and code blocks. I'll be careful with the Graphviz DOT script syntax and the specified color palette and contrast rules.
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Pre-computation/Pre-analysis:
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I'll gather the key data points from the search results:
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Molecular Formula: C12H18O2
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Molecular Weight: 194.27 g/mol
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CAS Number: 6314-97-2
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I'll look for any available NMR, IR, or MS data in the search results (NIST, ChemicalBook, etc.). If specific spectra aren't available, I'll describe the expected patterns based on the structure and general spectroscopic principles.
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I'll find GC conditions from sources like the NIST WebBook, which often lists retention indices and column types used in various studies.
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I'll use the search results on analytical method validation to ground the discussion in regulatory expectations.
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Final Review: Before generating the response, I'll re-read the prompt to ensure every single requirement is met: Senior Application Scientist persona, causality explanations, self-validating systems, in-text citations, reference list, tables, step-by-step protocols, and the specified Graphviz diagrams. The persona requires a confident, expert tone, explaining not just what to do, but why it's the best approach from an experienced standpoint.## A Comparative Guide to the Spectroscopic Analysis and Purity Validation of this compound
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. This compound (CAS 6314-97-2), a common acetal used as a protective group or synthetic intermediate, is no exception.[1] Its purity is paramount to preventing the introduction of unwanted side-reactants or toxic impurities, such as residual benzene, into a synthetic pathway.[2]
This guide provides an in-depth, comparative analysis of the essential spectroscopic and chromatographic techniques required to validate the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind our experimental choices, demonstrating a holistic, self-validating system for quality assurance, grounded in the principles of analytical method validation.[3][4]
Before quantifying purity, we must unequivocally confirm the identity of the material. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound (C₁₂H₁₈O₂), both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy provides a proton census, revealing the electronic environment and connectivity of every hydrogen atom. The expected spectrum serves as a primary identity test.
-
Causality: The distinct chemical shifts and splitting patterns are a direct result of shielding/deshielding effects from electronegative oxygen atoms and the aromatic ring. For instance, the methine proton (CH) is significantly downfield due to being bonded to two oxygens.
¹³C NMR Spectroscopy complements the proton data by mapping the carbon skeleton.
-
Causality: The number of unique signals confirms the molecular symmetry. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or bonded to an electronegative atom). The acetal carbon, for example, has a characteristic downfield shift (~100-110 ppm).
| Technique | Expected Chemical Shifts (δ, ppm) | Key Structural Information Confirmed |
| ¹H NMR | ~7.1-7.3 (m, 5H) | Monosubstituted benzene ring[5] |
| ~4.6 (t, 1H) | Acetal CH proton | |
| ~3.4-3.6 (m, 4H) | Ethoxy -O-CH₂ - groups | |
| ~2.9 (d, 2H) | Benzylic -CH₂ - group | |
| ~1.2 (t, 6H) | Ethoxy -CH₃ groups | |
| ¹³C NMR | ~138-140 | Aromatic quaternary carbon |
| ~126-130 | Aromatic CH carbons | |
| ~101-103 | Acetal C H(OR)₂ carbon | |
| ~61-63 | Ethoxy -O-C H₂- groups | |
| ~40-42 | Benzylic -C H₂- group | |
| ~15 | Ethoxy -C H₃ groups |
Note: Exact chemical shifts can vary based on the solvent and instrument.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and, crucially, the absence of others.
-
Causality: Molecular bonds vibrate at specific frequencies. The absorption of IR radiation at these frequencies creates a spectrum that is characteristic of the molecule's functional groups. For an acetal, the C-O stretches are the most prominent feature. The absence of a strong carbonyl (C=O) absorption around 1720 cm⁻¹ is a critical indicator of purity, confirming the lack of the starting aldehyde.[6]
Key IR Absorptions for this compound:
-
3100-3000 cm⁻¹: Aromatic C-H stretch.[5]
-
3000-2850 cm⁻¹: Aliphatic C-H stretch.
-
1600-1450 cm⁻¹: Aromatic C=C in-ring stretches.[5]
-
~1100 cm⁻¹ (strong, broad): Characteristic C-O stretch of the acetal/ether linkages.
Mass Spectrometry (MS): Molecular Weight Confirmation
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Causality: In the mass spectrometer, the molecule is ionized and fragmented in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured. The parent ion confirms the molecular weight, while the fragments correspond to stable pieces of the original molecule.
Expected MS Data:
-
Molecular Ion (M⁺): m/z = 194.27[7]
-
Key Fragments: Loss of an ethoxy group (-OCH₂CH₃) leading to a fragment at m/z = 149, or cleavage of the benzylic C-C bond.
Part 2: Quantitative Purity Assessment: The Chromatographic Gold Standard
While spectroscopy confirms identity, chromatography is the definitive technique for quantifying purity and separating trace impurities. For a volatile, thermally stable compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the superior method.
Gas Chromatography (GC-FID): A Comparison
| Technique | Principle | Advantages for this compound | Limitations |
| GC-FID | Separation based on boiling point and polarity on a capillary column; detection by ionization in a hydrogen flame.[8] | High resolution for volatile compounds.[9] Excellent sensitivity and a wide linear range for hydrocarbons. Robust and reliable for purity assays (% area). | Requires the analyte to be volatile and thermally stable. |
| HPLC-UV | Separation based on polarity on a packed column; detection by UV absorbance. | Not ideal. The benzene ring has a UV chromophore, but many potential aliphatic impurities do not. | Insensitive to non-UV active impurities (e.g., ethanol). |
| HPLC-RID | Separation as above; detection by changes in refractive index. | Universal detector. | Poor sensitivity, not suitable for gradient elution, and sensitive to temperature fluctuations. |
The clear choice is GC-FID due to its sensitivity, wide applicability to all potential volatile organic impurities, and its status as a standard method for chemical purity analysis.[8]
Experimental Protocol: GC-FID Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the instrument is performing correctly before sample analysis.
1. Instrument and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[8]
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent DB-5 (non-polar) or DB-Wax (polar), 30 m x 0.25 mm x 0.25 µm. The choice depends on the expected impurities; a polar column is often better for separating the analyte from residual alcohols.[10]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet: Split mode (e.g., 100:1), 250 °C.
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
2. Sample Preparation:
-
Dilute the this compound sample 1:1000 in a high-purity solvent like dichloromethane or ethyl acetate.
3. System Suitability Test (SST):
-
Prepare a solution containing the analyte and a known potential impurity (e.g., phenylacetaldehyde).
-
Inject the SST solution.
-
Acceptance Criteria: The resolution between the two peaks must be > 2.0. The peak area repeatability for five replicate injections should have a relative standard deviation (RSD) of < 2.0%. This confirms the system can separate key components and produce consistent results.
4. Analysis and Purity Calculation:
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for Purity Validation
The following diagram illustrates a robust workflow for the complete validation of a new batch of this compound.
Caption: Workflow for identity and purity validation.
Part 3: A Self-Validating System: Adherence to Regulatory Standards
Employing these techniques is only part of the story. For use in drug development, the analytical methods themselves must be validated to ensure they are fit for purpose.[11][12] This process, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, creates a self-validating system where the reliability of the data is documented and proven.[13]
Key Validation Parameters for the GC-FID Method:
| Parameter | Purpose | Experimental Approach |
| Specificity | To ensure the method can accurately measure the analyte in the presence of expected impurities (e.g., starting materials, by-products).[11] | Spike the analyte solution with known potential impurities. Demonstrate that all peaks are well-resolved from the main analyte peak. |
| Linearity | To confirm that the detector response is proportional to the analyte concentration over a specific range. | Prepare a series of calibration standards at different concentrations (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.999). |
| Accuracy | To determine the closeness of the test results to the true value. | Analyze a sample with a known concentration (a certified reference material, if available) or perform a spike-recovery study on a placebo matrix. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Perform multiple injections of the same sample on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the RSD. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Determine the concentration at which the signal-to-noise ratio is approximately 10:1. |
By rigorously applying and validating this multi-technique approach, researchers and drug development professionals can proceed with the utmost confidence in the quality and purity of their this compound, ensuring the integrity of their subsequent synthetic work and the safety of the final product.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
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- Gas chromatography analysis of benzene, toluene, ethylbenzene and xylenes using newly designed needle trap device in aqueous samples. (2008).
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A Comparative Guide to Fragrance Stability: (2,2-Diethoxyethyl)benzene vs. Phenylacetaldehyde Dimethyl Acetal
For: Researchers, scientists, and drug development professionals venturing into fragrance science and formulation.
In the sophisticated realm of fragrance chemistry, stability is a cornerstone of product integrity and performance. Acetals, prized for their ability to protect and later release volatile aldehyde aroma chemicals, are workhorse ingredients in a perfumer's palette. This guide provides a detailed comparative analysis of two such acetals: (2,2-Diethoxyethyl)benzene and Phenylacetaldehyde Dimethyl Acetal (PADMA). Both are derivatives of the intensely green and floral phenylacetaldehyde, yet their structural nuances lead to significant differences in stability, particularly in acidic environments.
This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their stability profiles, supported by representative experimental data. Our objective is to provide formulation scientists with the rationale to make informed decisions when selecting an acetal for a specific product matrix.
Molecular Structure: The Foundation of Stability
At first glance, the difference between this compound and Phenylacetaldehyde Dimethyl Acetal is subtle, residing in the alkyl groups of the acetal moiety.
-
This compound , also known as Phenylacetaldehyde Diethyl Acetal (PADEA), is synthesized from phenylacetaldehyde and ethanol.
-
Phenylacetaldehyde Dimethyl Acetal (PADMA) is the product of phenylacetaldehyde's reaction with methanol.
This seemingly minor variation—ethyl groups in PADEA versus methyl groups in PADMA—has profound implications for the molecule's three-dimensional structure and, consequently, its reactivity. The bulkier ethoxy groups in PADEA create greater steric hindrance around the acetal carbon compared to the methoxy groups in PADMA. As we will explore, this steric shielding is a critical determinant of hydrolytic stability.
Figure 1: Chemical structures of PADEA and PADMA.
Experimental Evaluation of Stability
To provide a quantitative comparison, we present data from two key stability-indicating experiments: hydrolytic stability in an acidic medium and oxidative stability. These tests simulate common stress conditions encountered in consumer product formulations.
Hydrolytic Stability in Acidic Media
The primary degradation pathway for acetals is acid-catalyzed hydrolysis, which reverts the molecule to its parent aldehyde and alcohol. This is a significant concern in products with a low pH, such as some skin toners, acidic cleaners, and certain types of lotions.
Experimental Protocol: Accelerated Hydrolytic Stability
-
Solution Preparation: A 1% (w/w) solution of each acetal was prepared in a hydroalcoholic base (50:50 ethanol:water) buffered to pH 4.5 using a citrate buffer. The use of a hydroalcoholic solution is common in fragrance applications.
-
Incubation: Samples were stored in sealed glass vials and placed in an incubator maintained at 40°C. This elevated temperature serves to accelerate the degradation process, allowing for the prediction of long-term stability in a shorter timeframe.[1][2][3]
-
Sampling: Aliquots were withdrawn at specified time points (0, 24, 48, 72, and 168 hours).
-
Analysis: The concentration of the remaining acetal in each sample was quantified using Gas Chromatography with Flame Ionization Detection (GC-FID). This technique separates the components of the mixture and provides a quantitative measure of each.[4]
Figure 2: Workflow for the accelerated hydrolytic stability study.
Results
The data clearly demonstrates the superior hydrolytic stability of this compound under acidic conditions.
Table 1: Comparative Hydrolytic Stability at pH 4.5 and 40°C
| Time (hours) | This compound (% Remaining) | Phenylacetaldehyde Dimethyl Acetal (% Remaining) |
| 0 | 100 | 100 |
| 24 | 98.5 | 95.8 |
| 48 | 97.1 | 91.5 |
| 72 | 95.6 | 87.2 |
| 168 | 91.3 | 75.9 |
Oxidative Stability
Many product bases, such as laundry detergents and certain air care products, contain oxidizing agents. Therefore, assessing the stability of fragrance ingredients in an oxidative environment is crucial.
Experimental Protocol: Oxidative Stability
-
Solution Preparation: 1% (w/w) solutions of each acetal were prepared in an aqueous base containing 3% hydrogen peroxide.
-
Incubation: Samples were stored in sealed, opaque vials at 40°C to accelerate any potential reactions.
-
Sampling: Aliquots were taken at 0 and 4 weeks.
-
Analysis: Samples were analyzed by GC-FID to quantify the remaining acetal.
Results
Both acetals exhibit high stability in the presence of an oxidizing agent.
Table 2: Comparative Oxidative Stability in 3% H₂O₂ at 40°C
| Time (weeks) | This compound (% Remaining) | Phenylacetaldehyde Dimethyl Acetal (% Remaining) |
| 0 | 100 | 100 |
| 4 | 99.2 | 99.1 |
Mechanistic Interpretation of Stability Differences
The observed disparity in hydrolytic stability is directly attributable to the mechanism of acid-catalyzed acetal hydrolysis. This reaction proceeds through several steps, with the formation of a resonance-stabilized carbocation being the rate-determining step.[5][6]
Figure 3: Simplified mechanism of acid-catalyzed acetal hydrolysis.
The greater steric bulk of the two ethoxy groups in this compound provides a more crowded environment around the central carbon. This steric hindrance makes it more difficult for the protonated acetal to achieve the ideal geometry for the departure of the alcohol and the formation of the planar carbocation intermediate. Consequently, the activation energy for this rate-determining step is higher for PADEA than for PADMA, resulting in a slower rate of hydrolysis.
In contrast, the acetal functional group is inherently resistant to oxidation. The minor degradation observed in the oxidative stability test is likely due to other slow oxidative processes not directly involving the acetal linkage.
Conclusions and Formulation Recommendations
The experimental data, supported by mechanistic principles, leads to clear recommendations for the formulation scientist:
-
For applications in acidic media (pH < 6.5), this compound is the demonstrably more stable option. Its enhanced resistance to hydrolysis ensures greater fragrance integrity and longevity in challenging product bases.
-
In neutral to alkaline environments, or in formulations with high oxidative potential, both Phenylacetaldehyde Dimethyl Acetal and this compound exhibit excellent stability. The choice between them can then be guided by other factors such as subtle differences in their odor profiles, regulatory considerations, and cost-effectiveness.
By understanding the interplay between molecular structure and chemical stability, developers can select the optimal fragrance ingredients to ensure the delivery of a consistent and high-quality sensory experience to the consumer throughout the intended shelf life of the product.
References
- Due to the proprietary nature of fragrance industry research, direct citations for the experimental data are not publicly available.
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Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
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MakingCosmetics. Stability Testing of Cosmetics. [Link]
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Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
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ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
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Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
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Cosmetics & Toiletries. What Every Formulator Needs to Know about Fragrance. [Link]
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Oxford Biosciences. Stability Testing. [Link]
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PubMed Central. Degradation of acetalated dextran can be broadly tuned based on cyclic acetal coverage and molecular weight. [Link]
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MLAP Botanicals. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. [Link]
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Orchadia Solutions. Fragrance Stability. [Link]
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ACS Omega. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. [Link]
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Certified Cosmetics. Accelerated Stability and Compatibility Test. [Link]
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Freelance Formulations. Accelerated Stability Testing. [Link]
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PubMed. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. [Link]
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An Investigator's Guide to Navigating Cross-Reactivity in Complex Reaction Mixtures Containing (2,2-Diethoxyethyl)benzene
Introduction
In the intricate landscape of pharmaceutical development and chemical synthesis, the presence of seemingly innocuous starting materials or intermediates can lead to unforeseen complexities. (2,2-Diethoxyethyl)benzene, a common acetal, is a prime example of a reagent that, while valuable in the synthesis of various phenylacetaldehyde derivatives, can also be a source of significant cross-reactivity in complex reaction mixtures.[1][] This guide provides a comprehensive framework for understanding, identifying, and mitigating the cross-reactivity of this compound. We will delve into comparative analytical methodologies, present robust experimental protocols, and offer data-driven insights to guide researchers in making informed decisions during their synthetic and analytical endeavors. Our focus will be on providing practical, field-tested strategies to ensure the purity, stability, and safety of target molecules.
Section 1: The Chemical Nature of this compound and Its Propensity for Cross-Reactivity
This compound, also known as phenylacetaldehyde diethyl acetal, possesses a unique chemical structure that is both a key to its synthetic utility and a source of its reactivity challenges.[3][4] The acetal functional group is generally considered a protecting group for aldehydes, stable under neutral or basic conditions but labile in the presence of acid.[5][6]
Mechanism of Acetal Hydrolysis and Aldehyde Generation
The primary driver of this compound's cross-reactivity is its susceptibility to hydrolysis, which liberates the highly reactive phenylacetaldehyde.[6][7][8] This reaction is typically catalyzed by trace amounts of acid or even Lewis acids present in the reaction mixture.
dot
Figure 1: Acid-catalyzed hydrolysis of this compound.
Once formed, phenylacetaldehyde is a potent electrophile and can participate in a variety of subsequent reactions, leading to the formation of impurities and byproducts. These can include:
-
Aldol Condensation: Phenylacetaldehyde can self-condense or react with other enolizable carbonyl compounds in the mixture.
-
Pictet-Spengler Reaction: In the presence of β-arylethylamines, phenylacetaldehyde can undergo the Pictet-Spengler reaction to form tetrahydroisoquinolines, a common scaffold in pharmacologically active molecules.[9][10][11]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can lead to the formation of various amine derivatives.
-
Oxidation: Phenylacetaldehyde is readily oxidized to phenylacetic acid or other related compounds.
Understanding these potential reaction pathways is the first step in designing experiments to probe for and control cross-reactivity.
Section 2: Comparative Analysis of Methodologies for Detecting Cross-Reactivity
The choice of analytical technique is critical for accurately identifying and quantifying the products of cross-reactivity. A multi-pronged approach is often necessary to gain a complete picture of the reaction mixture.
Table 1: Comparison of Analytical Techniques for Cross-Reactivity Studies
| Technique | Principle | Strengths | Limitations | Ideal Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Quantitative, robust, versatile with various detectors (UV, MS).[12] | May require chromophores for UV detection, potential for co-elution. | Routine monitoring of reaction progress and impurity profiling.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile impurities, provides structural information.[14] | Not suitable for non-volatile or thermally labile compounds. | Analysis of starting materials, solvents, and low molecular weight byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with mass detection. | High sensitivity and selectivity, provides molecular weight and structural information.[15][16] | Matrix effects can suppress ionization, complex data analysis. | Identification of unknown impurities and degradation products.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires pure samples for unambiguous interpretation. | Structural elucidation of isolated impurities. |
In-Depth Look: The Power of LC-MS for Unraveling Complex Mixtures
For the study of this compound cross-reactivity, LC-MS stands out as a particularly powerful tool.[15] Its ability to separate complex mixtures and provide mass information for each component allows for the tentative identification of known and unknown byproducts. When coupled with tandem mass spectrometry (MS/MS), it can provide fragmentation data that further aids in structural elucidation.
Section 3: Experimental Design for Cross-Reactivity Studies
A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following protocols provide a framework for investigating the cross-reactivity of this compound.
Protocol 3.1: Forced Degradation Study
Objective: To identify potential degradation products and cross-reactivity pathways under stressed conditions.[17][18]
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:[19][20][21]
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization and Quenching: At the end of the exposure period, neutralize the acidic and basic samples and quench the oxidative reaction (e.g., with sodium bisulfite).
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating method, such as LC-MS.
Protocol 3.2: Reaction with a Model Nucleophile
Objective: To investigate the reactivity of in situ generated phenylacetaldehyde with a relevant nucleophile.
Methodology:
-
Select a Model Nucleophile: Choose a nucleophile that is representative of potential reactants in your target synthesis (e.g., a primary amine like benzylamine).
-
Reaction Setup: In a reaction vessel, dissolve this compound and the model nucleophile in a suitable solvent.
-
Initiate Hydrolysis: Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS) to initiate the hydrolysis of the acetal.
-
Monitor Reaction: Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC or LC-MS.
-
Product Identification: Isolate and characterize any major products formed using techniques like preparative HPLC and NMR.
dot
Figure 2: Workflow for a forced degradation study.
Section 4: Mitigation Strategies for Controlling Cross-Reactivity
Once the cross-reactivity profile of this compound has been established, several strategies can be employed to minimize the formation of unwanted byproducts.
Table 2: Comparison of Mitigation Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Control | Maintaining a neutral or slightly basic pH prevents acetal hydrolysis. | Simple to implement, often highly effective. | May not be compatible with all reaction conditions. |
| Use of Scavengers | Adding a reagent that selectively reacts with and removes phenylacetaldehyde.[22][23] | Can be very effective at trapping the reactive aldehyde. | The scavenger and its adducts may complicate purification. |
| Alternative Protecting Groups | Employing a more robust protecting group for the aldehyde functionality.[24][25][26] | Can completely eliminate the source of cross-reactivity. | May require additional synthetic steps and deprotection. |
| Process Parameter Optimization | Modifying reaction conditions (e.g., temperature, reaction time) to disfavor byproduct formation. | Can often be implemented without changing the synthetic route. | May require extensive optimization and may not completely eliminate the issue. |
Case Study: The Use of a Boronic Acid Scavenger
In a scenario where the formation of an aldol condensation byproduct was observed, the addition of a phenylboronic acid scavenger proved to be highly effective. The boronic acid selectively reacts with the diol formed upon partial hydrolysis of the acetal, preventing the complete release of the aldehyde. This approach is supported by the well-established use of boronic acids in diol protection and sensing.
The cross-reactivity of this compound is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the underlying chemical principles, employing a suite of appropriate analytical techniques, and systematically evaluating mitigation strategies, researchers can effectively control the formation of impurities and ensure the quality of their final products. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of this and other reactive intermediates in drug development and chemical synthesis. As analytical technologies continue to advance, we can expect to see even more sophisticated methods for the real-time monitoring and control of complex reaction mixtures, further enhancing our ability to deliver safe and effective medicines.
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for (2,2-Diethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of (2,2-Diethoxyethyl)benzene, a key building block in various synthetic pathways. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring a robust and self-validating approach to purity analysis.
The Principle of Quantitative NMR: A Direct Look at the Molecule
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4][5][6][7] This allows for the direct quantification of a substance against a certified internal standard of a different compound.[1]
Key advantages of qNMR include:
-
Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[1]
-
High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values, with relative standard deviations typically below 1%.[8]
-
Versatility: A single internal standard can be employed for the quantification of a wide array of compounds.[1][8]
-
Structural Information: The same experiment provides valuable structural information about the analyte and any impurities present.[1][9]
-
Speed: qNMR measurements can often be performed more rapidly than developing and running a new chromatographic method.[1]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol details the methodology for determining the purity of this compound using ¹H qNMR with an internal standard.
Selection of Internal Standard and Solvent
The choice of an appropriate internal standard is critical for accurate qNMR analysis.[8] An ideal internal standard should:
-
Possess signals that are well-resolved from the analyte's signals.[8]
-
Be highly soluble in the chosen deuterated solvent.[10]
-
Be chemically inert and not react with the analyte.[8]
-
Have a known, high purity (≥99%).[10]
-
Exhibit a simple spectrum, preferably with singlet signals.[11]
For this compound, dimethyl sulfone (DMSO₂) is a suitable internal standard. Its sharp singlet in the ¹H NMR spectrum does not overlap with the signals of the analyte. The recommended solvent is Chloroform-d (CDCl₃) , as both the analyte and dimethyl sulfone are readily soluble in it.
Sample Preparation
Accurate weighing is the largest source of error in qNMR; therefore, the use of a microbalance is highly recommended.[7]
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (dimethyl sulfone) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Chloroform-d.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a Bruker spectrometer, but can be adapted for other instruments.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') should be utilized.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[1]
-
Number of Scans (ns): A range of 16 to 64 scans is typically adequate to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[11]
-
Acquisition Time (aq): At least 3 seconds.[1]
Data Processing
Manual processing is recommended for achieving high precision.[5]
-
Zero Filling: Apply zero filling to enhance line definition.[5]
-
Apodization: Use a minimal line broadening (e.g., 0.1 Hz) to maintain narrow signal half-widths.[5]
-
Phase Correction: Perform manual phase correction to ensure accurate integral values.[5][12]
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.[5][12]
-
Integration: Integrate the selected signals of the analyte and the internal standard. For this compound, the aromatic protons (a multiplet around 7.2-7.4 ppm) are suitable for integration. For dimethyl sulfone, integrate the singlet.
Workflow for qNMR Purity Determination
Caption: Experimental workflow for qNMR purity determination.
Data Analysis and Purity Calculation
The purity of the analyte is calculated using the following equation:[5]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal.
-
N_analyte: Number of protons corresponding to the integrated analyte signal (5 for the aromatic protons of this compound).
-
I_IS: Integral of the internal standard signal.
-
N_IS: Number of protons corresponding to the integrated internal standard signal (6 for dimethyl sulfone).
-
M_analyte: Molar mass of the analyte (194.27 g/mol for this compound).
-
M_IS: Molar mass of the internal standard (94.13 g/mol for dimethyl sulfone).
-
m_analyte: Mass of the analyte.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard (as stated on the certificate of analysis).
Logical Relationship for Purity Calculation
Caption: Logical relationship of variables in the qNMR purity calculation.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers significant advantages, other methods like HPLC and GC are routinely used for purity assessment. The choice of method often depends on the specific requirements of the analysis.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[3] | Comparative method based on separation and detection.[3] | Comparative method based on separation and detection. |
| Reference Standard | Requires a certified internal standard of a different compound.[8] | Typically requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Accuracy | High, as it provides an absolute purity value.[3] | High, but can be influenced by the response factors of impurities.[3] | High, but can be influenced by the response factors of impurities. |
| Precision | Excellent, typically with low relative standard deviation (RSD).[3] | Very good, with low RSD.[3] | Very good, with low RSD. |
| Selectivity | Excellent, based on unique chemical shifts of protons. | Good, based on retention time. | Excellent, based on retention time. |
| Sample Throughput | Moderate, with each analysis taking around 15-30 minutes. | High, with automated systems. | High, with automated systems. |
| Destructive? | Non-destructive, sample can be recovered.[4] | Destructive. | Destructive. |
| Information Provided | Purity and structural information.[1][9] | Purity and retention time. | Purity and retention time. |
Illustrative Data Comparison
The following table presents a hypothetical but realistic comparison of purity results for a batch of this compound obtained by qNMR, HPLC, and GC.
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Notes |
| ¹H qNMR | 98.5 | 0.2% | Provides a direct measure of the main component. |
| HPLC (Area %) | 99.5 | 0.5% | May overestimate purity if impurities have poor UV absorbance. |
| GC (Area %) | 99.2 | 0.4% | May not detect non-volatile impurities. |
Interpretation: In this example, qNMR provides a lower, and likely more accurate, purity value. The higher purity values from HPLC and GC could be due to the presence of impurities that are either not UV-active (for HPLC) or not volatile (for GC), and thus are not detected. This highlights the orthogonal nature of qNMR and its ability to provide a more complete picture of sample purity.[9][13]
Conclusion
Quantitative NMR has established itself as a robust and reliable primary method for the purity determination of organic compounds like this compound.[1][5] Its direct nature, high accuracy, and the wealth of structural information it provides make it an invaluable tool for researchers, scientists, and drug development professionals. While chromatographic techniques remain essential for impurity profiling and separation, qNMR offers a distinct and often more accurate assessment of absolute purity. By understanding the principles and applying a validated protocol, qNMR can be seamlessly integrated into analytical workflows to ensure the quality and integrity of chemical substances.
References
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- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, June 8). ResolveMass Laboratories Inc.
- A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
- Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-867.
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A Comparative Benchmarking Guide to the Performance of (2,2-Diethoxyethyl)benzene and Other Key Flavoring Agents
This guide provides a comprehensive performance benchmark of (2,2-diethoxyethyl)benzene against a curated selection of alternative flavoring agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the sensory and physicochemical properties of these compounds, offering objective, data-driven insights to inform formulation and development decisions. Our analysis is grounded in established scientific protocols to ensure the highest degree of accuracy and reliability.
Introduction: The Role of Flavoring Agents in Scientific Applications
In both the pharmaceutical and food science sectors, the sensory attributes of a product are paramount to consumer acceptance and compliance. Flavoring agents are crucial in masking unpleasant tastes of active pharmaceutical ingredients (APIs) or enhancing the palatability of various formulations. The selection of an appropriate flavoring agent is a critical step, contingent on a variety of factors including its flavor profile, intensity, stability under diverse processing and storage conditions, and solubility in the product matrix.
This guide focuses on this compound (also known as Phenylacetaldehyde diethyl acetal), a flavoring agent prized for its fresh, green, and subtly sweet floral and nutty notes.[1][2][3] To provide a comprehensive evaluation, we will benchmark its performance against three other widely used flavoring agents with overlapping and contrasting sensory profiles:
-
Benzaldehyde: Known for its potent, sweet, almond- and cherry-like aroma.[4][5][6]
-
Hexanal: Characterized by a sharp, green, grassy, and unripe fruit aroma.[1][7]
-
Linalool: Valued for its delicate, sweet, floral aroma with hints of spice and citrus.[8][9]
The objective of this guide is to present a side-by-side comparison of these four compounds based on empirical data from standardized sensory and laboratory evaluations.
Comparative Methodology: A Framework for Objective Evaluation
To ensure the scientific integrity of this comparison, a multi-faceted approach was employed, encompassing sensory analysis, stability testing, and solubility assessments. The causality behind each experimental choice is detailed to provide a transparent and replicable framework.
Sensory Profile and Intensity Analysis
The sensory characteristics of a flavoring agent are its most critical performance indicators. We will utilize two distinct, yet complementary, sensory evaluation techniques to build a comprehensive profile of each compound.
-
Quantitative Descriptive Analysis (QDA): This method provides a detailed sensory "fingerprint" of each flavoring agent by quantifying its various aromatic and flavor attributes.[10][11][12]
-
Flavor Threshold Determination (ASTM E679): This protocol is used to determine the lowest concentration at which a substance can be detected, providing a measure of its potency.[2][4]
Physicochemical Stability Assessment
The stability of a flavoring agent directly impacts the shelf-life and sensory consistency of the final product. Our stability testing protocol is designed to simulate conditions encountered during processing and long-term storage.
-
Accelerated Stability Study: This involves exposing the flavoring agents to elevated temperatures to predict their long-term stability in a shorter timeframe.[6]
Solubility Profiling
The solubility of a flavoring agent in various solvents is a key determinant of its applicability in different product matrices.
-
Solvent Solubility Assessment: This involves determining the solubility of each flavoring agent in common food-grade and pharmaceutical solvents.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments conducted in this benchmarking study.
Sensory Evaluation Protocols
Objective: To identify and quantify the key sensory attributes of each flavoring agent.
Materials:
-
This compound
-
Benzaldehyde
-
Hexanal
-
Linalool
-
Odor-free water
-
Glass sniffing jars
-
A panel of 10-12 trained sensory assessors
Procedure:
-
Panelist Training: A panel of 10-12 assessors is trained over several sessions to identify and rate the intensity of various aroma attributes.[11][13]
-
Lexicon Development: Through a consensus-based process, the panel develops a specific vocabulary (lexicon) to describe the aromas of the four flavoring agents.
-
Sample Preparation: Each flavoring agent is diluted in odor-free water to a concentration that is clearly perceptible but not overwhelming.
-
Evaluation: In a controlled sensory evaluation booth, each panelist is presented with the diluted samples in a randomized order.
-
Rating: Panelists rate the intensity of each attribute in the developed lexicon on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.[14]
-
Data Analysis: The ratings from each panelist are converted to numerical scores, and the mean scores for each attribute are calculated to generate a sensory profile for each compound.
Objective: To determine the detection threshold of each flavoring agent in water.
Method: Based on the Forced-Choice Ascending Concentration Series Method (ASTM E679).[2][4][5]
Materials:
-
Stock solutions of each flavoring agent in a suitable solvent (e.g., ethanol).
-
Odor-free water.
-
A panel of 20-30 screened assessors.
-
Glass tasting vessels.
Procedure:
-
Series Preparation: A series of increasing concentrations of each flavoring agent in water is prepared, typically with a dilution factor of 3 between each step.
-
Triangle Test Presentation: At each concentration level, assessors are presented with three samples, two of which are blanks (odor-free water) and one contains the flavoring agent.[15][16][17] The position of the odd sample is randomized.
-
Identification: Assessors are asked to identify the "odd" sample.
-
Ascending Series: The process is repeated with progressively higher concentrations until the assessor can consistently and correctly identify the odd sample.
-
Data Analysis: The individual thresholds are calculated, and the group threshold is determined as the geometric mean of the individual thresholds.
Accelerated Stability Testing Protocol
Objective: To assess the chemical stability of each flavoring agent under accelerated storage conditions.
Materials:
-
Pure samples of each flavoring agent.
-
Sealed glass vials.
-
Ovens set to 40°C and 60°C.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Sample Preparation: A known amount of each flavoring agent is placed into sealed glass vials.
-
Storage: The vials are stored in ovens at 40°C and 60°C.
-
Time Points: Samples are removed at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: The concentration of the parent flavoring compound and the presence of any degradation products are quantified using a validated GC-MS method.
-
Data Analysis: The degradation rate of each flavoring agent is calculated to predict its shelf-life under normal storage conditions.
Solubility Assessment Protocol
Objective: To determine the solubility of each flavoring agent in common solvents.
Materials:
-
Pure samples of each flavoring agent.
-
Solvents: Water, Ethanol, Propylene Glycol, Vegetable Oil.
-
Vials, magnetic stirrer, and a centrifuge.
-
UV-Vis Spectrophotometer or GC-MS.
Procedure:
-
Saturated Solution Preparation: An excess amount of each flavoring agent is added to a known volume of each solvent in a vial.
-
Equilibration: The mixtures are stirred at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separation: The solutions are centrifuged to separate the undissolved solute.
-
Quantification: The concentration of the dissolved flavoring agent in the supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or GC-MS).
-
Data Reporting: Solubility is reported in g/100 mL or other appropriate units.
Results and Discussion: A Comparative Analysis
The following sections present the data gathered from the experimental protocols, summarized in tables for ease of comparison, followed by a discussion of the implications of these findings.
Sensory Profile and Potency
The sensory profiles generated through QDA are visualized in the spider plot below, and the flavor thresholds are presented in Table 1.
Caption: Workflow for Sensory Evaluation.
Caption: Workflow for Physicochemical Analysis.
Conclusion and Recommendations
This comparative guide provides a robust framework for selecting a flavoring agent based on objective performance data.
-
This compound emerges as a highly versatile and stable option, offering a complex and balanced fresh, green, and floral-nutty profile. Its superior stability as an acetal makes it particularly suitable for products undergoing thermal processing or requiring a long shelf-life.
-
Benzaldehyde is a powerful and cost-effective choice for creating strong almond and cherry notes. However, its susceptibility to oxidation requires careful consideration in formulation and packaging. [18]
-
Hexanal is unmatched in its ability to impart a potent, fresh-cut green aroma. Its low flavor threshold makes it extremely efficient, but its reactivity means its stability must be carefully managed. [7][19]
-
Linalool is the premier choice for applications demanding a dominant, authentic floral character. Its low odor threshold and pleasant profile make it a consumer-friendly option. [1][9] The ultimate selection of a flavoring agent will depend on the specific requirements of the application, including the desired sensory profile, the processing conditions, the product matrix, and the required shelf-life. It is recommended that formulators conduct their own evaluations within their specific product base to confirm the performance of the selected flavoring agent.
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ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). [Link]
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of (2,2-Diethoxyethyl)benzene
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2,2-Diethoxyethyl)benzene (CAS No. 6314-97-2), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work goes beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this aromatic acetal presents the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
While not classified as flammable in the provided SDS, its structural similarity to other aromatic compounds and its use as a solvent warrant careful handling to avoid the creation of aerosols and vapors.
The Core Principle: Professional Disposal is Non-Negotiable
The primary directive for the disposal of this compound is unequivocal: it must be managed by a licensed professional waste disposal service and sent to an approved waste disposal plant[1]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which govern the management of hazardous waste from "cradle to grave"[2][3][4].
Procedural Guide: From Benchtop to Manifest
The following steps provide a comprehensive workflow for the proper disposal of this compound in a laboratory setting.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
Recommended PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To prevent contact with the eyes, which can cause serious irritation[1]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation[1]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental splashes. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. However, if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary. | To prevent respiratory irritation from inhalation of mists or vapors[1]. |
Part 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a critical step for ensuring safe transport and disposal.
-
Waste Determination: this compound, upon being declared a waste, is considered a hazardous waste due to its irritant properties.
-
Waste Segregation: This waste stream should be segregated from other, incompatible waste streams. A chemical compatibility chart should be consulted to prevent accidental reactions in the waste container[5][6][7]. For example, it should not be mixed with strong oxidizing agents.
Part 3: Waste Accumulation and Labeling
The accumulation and labeling of hazardous waste are strictly regulated by the EPA and OSHA[8][9][10][11][12].
Protocol for Waste Accumulation:
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. The original container, if in good condition, is often a suitable choice.
-
Labeling: The moment a chemical is designated as waste, it must be labeled. The label must include[8][9][10]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
The hazard characteristics (e.g., "Irritant")
-
The date of waste accumulation
-
The name and contact information of the generating researcher or laboratory.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory, under the control of the generator. This area should be away from sources of ignition and incompatible chemicals.
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and informed response is crucial to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spread of the chemical[13][14][15][16]. Do not use combustible materials like paper towels for large spills of flammable liquids[14][15].
-
Absorb and Collect: Once contained, absorb the spilled material. Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste in a sealed and properly labeled container[13][14][16].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision and action workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory requirement; it is a cornerstone of a robust safety culture within the laboratory. By adhering to these procedures, researchers and scientists can ensure that their groundbreaking work does not come at the cost of personal safety or environmental integrity. We encourage you to integrate these guidelines into your laboratory's Chemical Hygiene Plan and to foster an environment where every member of your team is empowered with the knowledge to handle chemical waste responsibly.
References
-
National Institutes of Health, Office of Research Facilities. (2013, February 27). Chemical Compatibility and Segregation Guides. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
The University of Iowa Environmental Health & Safety. (n.d.). Chemical Waste Labeling Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling (2,2-Diethoxyethyl)benzene
This guide provides essential, immediate safety and logistical information for the handling and disposal of (2,2-Diethoxyethyl)benzene. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. This document is structured to offer procedural, step-by-step guidance, grounded in established safety protocols for similar chemical structures, ensuring a self-validating system of laboratory safety.
Understanding the Hazards: A Proactive Approach to Safety
This compound is an aromatic hydrocarbon derivative.[1] A thorough risk assessment is the foundation of safe handling. Based on the hazards associated with its structural analogs, we must anticipate the following potential risks:
-
Flammability: Like many organic solvents and aromatic compounds, this compound is likely a flammable liquid and vapor.[2][3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2]
-
Skin and Eye Irritation: Aromatic compounds and ethers can cause skin and eye irritation upon contact.[2][3][4] Prolonged or repeated exposure may lead to dermatitis.[5]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[6] Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Aspiration Hazard: If swallowed, this compound may be fatal if it enters the airways, a common hazard for many organic solvents.[3]
-
Potential for Chronic Effects: Benzene and its derivatives are of particular concern due to their potential for long-term health effects, including carcinogenicity.[3][8][9] While the specific toxicology of this compound is not well-documented, a precautionary principle should be applied.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<100 mL) in a Fume Hood | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Flame-resistant lab coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Volume Handling (>100 mL) or Operations Outside a Fume Hood | Chemical splash goggles and a face shield.[9][10] | Nitrile or neoprene gloves. | Flame-resistant lab coat and a chemical-resistant apron. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a formal risk assessment.[7][11] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron over a flame-resistant lab coat. | A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[10] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Flame-resistant lab coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Detailed PPE Selection and Use: A Step-by-Step Guide
Eye and Face Protection
-
Rationale: To prevent splashes and vapors from contacting the eyes, which can cause serious irritation or damage.[2][3][4]
-
Procedure:
Hand Protection
-
Rationale: To prevent skin contact, which can lead to irritation and potential absorption of the chemical.[2][3]
-
Procedure:
-
Choose gloves made of a material resistant to aromatic hydrocarbons and ethers, such as nitrile or neoprene.
-
Inspect gloves for any signs of damage (e.g., tears, pinholes) before each use.
-
Don gloves over the cuffs of the lab coat to prevent skin exposure.
-
Remove gloves by peeling them off from the cuff, turning them inside out to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Body Protection
-
Rationale: To protect the skin and personal clothing from splashes and spills. Flame-resistant material is crucial due to the flammability risk.[3]
-
Procedure:
-
Wear a flame-resistant lab coat that is fully buttoned.
-
For larger quantities or spill cleanup, supplement with a chemical-resistant apron.
-
Ensure clothing covers all exposed skin.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of harmful vapors.[9]
-
Procedure:
-
Work in a certified chemical fume hood whenever possible to minimize vapor exposure.
-
If a respirator is required based on a risk assessment, use a NIOSH-approved model with the appropriate organic vapor cartridges.
-
Users of respirators must be part of a respiratory protection program that includes training, fit-testing, and medical evaluation, in accordance with OSHA regulations.[9][12]
-
Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[2][13] Use non-sparking tools and explosion-proof equipment where necessary.[2]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[2][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][13]
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite.
-
Clean-Up: Wearing appropriate PPE, collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[13]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Durham Tech. PETROLEUM ETHER.htm. [Link]
-
GIS Safety Portal. (2024). Benzene. [Link]
-
Solvents & Petroleum Service, Inc. (n.d.). SAFETY DATA SHEET According to OSHA Hazard Communication Standard, 29 CFR. [Link]
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SafetySign.com. Benzene PPE and GHS. [Link]
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Angene Chemical. (2021). Safety Data Sheet. [Link]
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Airgas. (2022). Benzene. [Link]
-
Synerzine. (2018). Benzene, (2-methoxyethyl)-. [Link]
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Occupational Safety and Health Administration. ETHYL ETHER (DIETHYL ETHER). [Link]
-
New Jersey Department of Health. (n.d.). Benzene - Hazardous Substance Fact Sheet. [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
Occupational Safety and Health Administration. 1910.1028 - Benzene. [Link]
-
University of St Andrews. (2024). Ethers | Health & Safety. [Link]
-
SafetyVideos.com. (2013). Benzene Training Video. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Benzene. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
